Product packaging for Thiazolidine-2-carboxylic acid(Cat. No.:CAS No. 16310-13-7)

Thiazolidine-2-carboxylic acid

Cat. No.: B107009
CAS No.: 16310-13-7
M. Wt: 133.17 g/mol
InChI Key: ULSZVNJBVJWEJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Thiazolidine-2-carboxylic acid, also known as β-thiaproline, is a proline analog in which the β-methylene group of proline is substituted by a sulfur atom . This structural similarity allows it to act as a competitive inhibitor of proline in biological systems. It has been demonstrated that this compound is activated and transferred to tRNA Pro by both E. coli and rat liver aminoacyl-tRNA synthetases . Once incorporated into a growing polypeptide chain, it impairs further elongation, thereby inhibiting protein synthesis in systems derived from E. coli , rat liver, and rabbit reticulocytes . In mammalian systems, it also inhibits leucine incorporation and ribosome run-off . Beyond its role in protein synthesis, this compound is also a confirmed physiological substrate for hog kidney D-amino acid oxidase. The compound is formed from cysteamine and glyoxylate, and the actual substrate for the enzyme is the thiazolidine ring, which is oxidized to Δ²-thiazoline-2-carboxylic acid . The racemic form is completely oxidized by the enzyme, and studies have shown that any apparent activity with the L-isomer is due to its rapid prior isomerization to the D-isomer . This product is intended for research use only and is not suitable for human or veterinary use. Please refer to the safety data sheet for handling information. The compound has a melting point of approximately 182-184°C (decomposition) and is soluble in water and dimethylformamide . CAS RN: 16310-13-7 Molecular Formula: C 4 H 7 NO 2 S Molecular Weight: 133.17 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NO2S B107009 Thiazolidine-2-carboxylic acid CAS No. 16310-13-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-thiazolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2S/c6-4(7)3-5-1-2-8-3/h3,5H,1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSZVNJBVJWEJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30936787
Record name 1,3-Thiazolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16310-13-7, 65126-70-7
Record name Thiazolidine-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016310137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Thiazolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiazolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIAZOLIDINE-2-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Thiazolidine-2-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Heterocyclic Scaffold

Thiazolidine-2-carboxylic acid, also known as β-thiaproline, is a fascinating heterocyclic compound that holds a significant position at the crossroads of chemistry and biology.[1][2] As a sulfur-containing analog of the amino acid proline, it presents a unique structural motif that has garnered considerable attention from researchers, particularly in the fields of medicinal chemistry, biochemistry, and drug development.[3][4] Its five-membered ring, incorporating both a sulfur and a nitrogen atom, imparts distinct chemical properties and biological activities that set it apart from its canonical counterpart.[2] This guide aims to provide an in-depth technical overview of the core basic properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its fundamental chemical and physical characteristics, its biochemical significance as a proline mimic, and its practical applications, supported by experimental considerations and methodologies.

I. Physicochemical Properties: The Foundation of Function

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, formulation, and application in any research or development endeavor.

Molecular Structure and Core Characteristics

This compound is a saturated heterocyclic compound with the molecular formula C₄H₇NO₂S and a molecular weight of approximately 133.17 g/mol .[1][5][6] The core structure consists of a five-membered thiazolidine ring with a carboxylic acid group attached to the carbon atom adjacent to both the sulfur and nitrogen atoms (C2).

Table 1: Core Physical and Chemical Properties of this compound

PropertyValueReferences
Molecular Formula C₄H₇NO₂S[1][4][5]
Molecular Weight 133.17 g/mol [1][4][5][6]
Appearance White to off-white crystalline powder or crystals[4][5]
Melting Point 176 - 182 °C[4][7]
Solubility Soluble in water and polar organic solvents[2][5][8]
CAS Number 16310-13-7[1][4]
Acidity and pKa: A Key Determinant of Behavior

The carboxylic acid moiety is the primary acidic functional group in this compound. Its acidity, quantified by the pKa value, is crucial for understanding its ionization state at different pH values, which in turn influences its solubility, stability, and biological interactions.

The basicity of the molecule is attributed to the secondary amine within the thiazolidine ring. The pKa of this group is also a critical parameter, though not explicitly found in the initial search results. Understanding both pKa values is essential for predicting the molecule's charge and its potential to form salts.

pKa_Equilibrium cluster_low_pH Low pH cluster_intermediate_pH Intermediate pH cluster_high_pH High pH Protonated (Low pH) R-COOH NH2+ Zwitterionic (Intermediate pH) R-COO- NH2+ Protonated (Low pH)->Zwitterionic (Intermediate pH) pKa1 ≈ 1.38 Deprotonated (High pH) R-COO- NH Zwitterionic (Intermediate pH)->Deprotonated (High pH) pKa2 (amine)

Caption: Ionization states of this compound at different pH ranges.

Solubility and Stability Profile

This compound is reported to be soluble in water and other polar organic solvents.[2][5] This solubility is largely due to the presence of the polar carboxylic acid and secondary amine groups, which can participate in hydrogen bonding with solvent molecules. The solubility is expected to be pH-dependent, with increased solubility at pH values above the pKa of the carboxylic acid and below the pKa of the secondary amine, where the molecule exists in its charged forms.

The stability of the thiazolidine ring can be influenced by pH. Studies on related 2-substituted thiazolidine-4-carboxylic acids have shown that the ring can be susceptible to degradation, particularly at lower pH values.[9] This degradation can lead to the release of the constituent aldehyde and cysteine precursors.[9] Therefore, when working with this compound, especially in acidic conditions, it is crucial to consider its potential for hydrolysis. Buffering solutions to a neutral or slightly alkaline pH can enhance its stability.

II. Synthesis and Chemical Reactivity

The synthesis of this compound is a key aspect for its availability in research and development. Its chemical reactivity is centered around the functional groups present in the molecule.

Synthesis from Cysteamine and Glyoxylic Acid: A Common Route

A prevalent method for the synthesis of this compound involves the condensation reaction between cysteamine and glyoxylic acid.[10] This reaction forms the thiazolidine ring in a single step.

Synthesis_Workflow Cysteamine Cysteamine Condensation Condensation Cysteamine->Condensation Glyoxylic Acid Glyoxylic Acid Glyoxylic Acid->Condensation This compound This compound Condensation->this compound

Caption: General synthesis scheme for this compound.

Experimental Protocol: Synthesis of this compound

  • Materials: Cysteamine hydrochloride, Glyoxylic acid monohydrate, Sodium hydroxide, Hydrochloric acid, Water, Ethanol.

  • Procedure:

    • Dissolve cysteamine hydrochloride in water and adjust the pH to approximately 8-9 with a solution of sodium hydroxide. This deprotonates the amine group, making it nucleophilic.

    • In a separate flask, dissolve glyoxylic acid monohydrate in water.

    • Slowly add the glyoxylic acid solution to the cysteamine solution with stirring at room temperature. The reaction is typically rapid. A study has reported a second-order rate constant of 84 M⁻¹ min⁻¹ at 37°C and pH 7.5 for this reaction.[10]

    • Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3. This will protonate the carboxylic acid and facilitate its precipitation.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent system, such as water/ethanol, to obtain pure this compound.

    • Dry the purified product under vacuum.

  • Self-Validation: The purity of the synthesized compound should be confirmed by measuring its melting point and comparing it to the literature value (176-182 °C).[4][7] Further characterization by ¹H NMR, ¹³C NMR, and mass spectrometry is essential to confirm the structure.

III. Biochemical Significance: A Proline Analog with Unique Properties

The structural similarity of this compound to proline allows it to interact with biological systems that recognize and process proline. This mimicry is the basis for its diverse biological activities.

Interaction with Proline-Metabolizing Enzymes

This compound can act as a substrate for enzymes involved in proline metabolism. For instance, it is a substrate for D-amino acid oxidase, which oxidizes it to Δ²-thiazoline-2-carboxylic acid.[10] It has been shown to be a better substrate for this enzyme at pH 8.5 than at pH 7.5.[10]

Furthermore, L-thiazolidine-2-carboxylic acid can be a substrate for proline dehydrogenase (PRODH), a key enzyme in proline catabolism.[7] The catalytic efficiency of PRODH with L-thiazolidine-2-carboxylic acid can be significantly higher than with L-proline, primarily due to a lower Michaelis constant (Km).[7]

Enzyme_Interaction cluster_Proline Proline Metabolism cluster_Thiazolidine This compound Metabolism L-Proline L-Proline PRODH PRODH L-Proline->PRODH P5C P5C PRODH->P5C L-Thiazolidine-2-carboxylic acid L-Thiazolidine-2-carboxylic acid L-Thiazolidine-2-carboxylic acid->PRODH Competitive Inhibition PRODH_analog PRODH L-Thiazolidine-2-carboxylic acid->PRODH_analog Oxidized_Product Δ4-thiazoline-2-carboxylate PRODH_analog->Oxidized_Product

Caption: Interaction of L-proline and its analog with proline dehydrogenase (PRODH).

Incorporation into Polypeptides and Inhibition of Protein Synthesis

As a proline analog, this compound can be recognized by prolyl-tRNA synthetase and incorporated into growing polypeptide chains during protein synthesis.[3] This incorporation can disrupt the normal structure and function of proteins. It has been demonstrated that β-thiaproline can inhibit proline incorporation into polypeptides and, in some systems, impair the further elongation of the polypeptide chain.[3] This inhibitory activity makes it a valuable tool for studying protein synthesis and the role of proline residues in protein structure and function.

IV. Applications in Research and Drug Development

The unique properties of this compound have led to its use in various research and development applications.

A Building Block in Medicinal Chemistry

The thiazolidine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. This compound serves as a versatile building block for the synthesis of a wide range of derivatives with potential therapeutic applications.[4] These derivatives have been explored for various activities, including anti-inflammatory and anti-diabetic effects.[4]

Biochemical Research Tool

Due to its ability to interfere with proline metabolism and protein synthesis, this compound is a useful tool for biochemical research.[4] It can be used to probe the active sites of proline-metabolizing enzymes, to study the consequences of proline substitution in proteins, and to investigate metabolic pathways involving proline.[4]

V. Analytical Methodologies

Accurate and reliable analytical methods are essential for the characterization and quantification of this compound.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound and its derivatives. Coupled with a suitable detector, such as a UV detector or a mass spectrometer (LC-MS), HPLC can be used for purity assessment, quantification, and reaction monitoring.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the structural elucidation of this compound and its derivatives.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.[1]

VI. Safety and Handling

Appropriate safety precautions should always be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, storage, and disposal.[4] In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Conclusion: A Molecule of Enduring Interest

This compound stands as a testament to the profound impact that subtle structural modifications can have on the chemical and biological properties of a molecule. Its role as a proline analog has opened up numerous avenues for research, from fundamental enzymology to the development of novel therapeutic agents. As our understanding of its properties and applications continues to grow, this compound is poised to remain a molecule of significant interest to the scientific community. This guide has provided a comprehensive overview of its basic properties, serving as a valuable resource for researchers and developers seeking to harness the potential of this versatile heterocyclic compound.

References

A Technical Guide to Thiazolidine-2-Carboxylic Acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Thiazolidine-2-carboxylic acid is a versatile five-membered heterocyclic compound that serves as a crucial structural motif and building block in numerous scientific disciplines. Characterized by a saturated ring containing both sulfur and nitrogen atoms, this molecule holds significant interest for researchers, scientists, and drug development professionals. Its unique stereochemistry and reactivity make it a valuable scaffold in medicinal chemistry, particularly in the synthesis of anti-diabetic and anti-inflammatory agents. Furthermore, its role as a proline analog has established its importance in biochemical research for studying amino acid metabolism and protein synthesis. This guide provides an in-depth technical overview of its chemical structure, physicochemical properties, synthesis, and diverse applications.

Chemical Identity and Structure

This compound is a saturated heterocyclic compound that is fundamental to the synthesis of more complex, biologically active molecules.[1] Its structure is derived from the amino acid cysteine and an aldehyde.

1.1. IUPAC Name and Synonyms

The formal name for this compound as designated by the International Union of Pure and Applied Chemistry (IUPAC) is 1,3-thiazolidine-2-carboxylic acid .[2] It is also widely known by several synonyms in scientific literature and commercial catalogs.

Identifier Type Name Source
IUPAC Name 1,3-thiazolidine-2-carboxylic acidPubChem[2]
Common Name This compoundChem-Impex[1]
Synonym beta-ThiaprolineMeSH[2]
Synonym Tetrahydrothiazole-2-carboxylic acidChem-Impex[1]
1.2. Molecular Formula and Structure

The molecular formula for this compound is C₄H₇NO₂S .[1][2] It consists of a five-membered thiazolidine ring substituted at the 2-position with a carboxyl group.[2][3] The ring itself contains a sulfur atom at position 1 and a nitrogen atom at position 3.[4] This structure makes it an analog of the amino acid proline, where the beta-methylene group is replaced by a sulfur atom.[5]

chemical_structure cluster_ring C2 C(2) N3 N(3)-H C2->N3 COOH COOH C2->COOH C4 C(4)H₂ N3->C4 C5 C(5)H₂ C4->C5 S1 S(1) C5->S1 S1->C2

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is typically supplied as a stable, crystalline solid. Its key physical and chemical properties are summarized below, providing essential data for laboratory handling, storage, and experimental design.

Property Value Source
Molecular Weight 133.17 g/mol Chem-Impex[1], PubChem[2]
Appearance White to almost white crystalline powderChem-Impex[1]
Melting Point 182 °CChem-Impex[1]
CAS Number 16310-13-7Chem-Impex[1], PubChem[2]
Purity (Typical) ≥ 98% (GC)Chem-Impex[1]
Molecular Formula C₄H₇NO₂SChem-Impex[1], PubChem[2]
Storage Conditions Store at room temperatureChem-Impex[1]
Synthesis and Characterization

The synthesis of the thiazolidine ring is a well-established chemical transformation, valued for its efficiency and stereochemical control.

3.1. General Synthesis Pathway

This compound and its derivatives are generally synthesized via a condensation reaction between a compound containing both a thiol and an amine group (such as cysteamine) and an aldehyde or ketone. For the parent compound, the reaction involves cysteamine and glyoxylic acid. This cyclization is a cornerstone reaction in heterocyclic chemistry, forming the stable five-membered ring in good yields.

Synthesis_Workflow start Starting Materials: - Cysteamine (HS-CH₂-CH₂-NH₂) - Glyoxylic Acid (OHC-COOH) reaction Condensation Reaction in aqueous or alcohol solvent start->reaction product This compound (Crude Product in Solution) reaction->product purification Purification Step (e.g., Recrystallization from ethanol/water) product->purification final Pure Crystalline Product purification->final characterization Structural Confirmation (NMR, IR, MS, M.P.) final->characterization

Caption: General workflow for the synthesis and purification of this compound.

3.2. Experimental Protocol: General Synthesis

The following protocol describes a representative method for synthesizing this compound.

  • Reactant Preparation: Dissolve equimolar amounts of cysteamine hydrochloride and glyoxylic acid monohydrate in a suitable solvent, such as water or an ethanol/water mixture.

  • pH Adjustment: Adjust the pH of the solution to approximately 4-5 using a base (e.g., sodium hydroxide or pyridine) to facilitate the condensation reaction. The amine group of cysteamine needs to be in its free base form to act as a nucleophile.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent. The crude product will precipitate.

  • Purification: Collect the crude solid by filtration. Purify the product by recrystallizing from a suitable solvent system, such as ethanol or water, to yield a white crystalline solid.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

3.3. Spectroscopic Characterization

The structure of this compound is confirmed using standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the two methylene (CH₂) groups of the thiazolidine ring, a methine (CH) proton at the 2-position, and exchangeable protons for the amine (NH) and carboxylic acid (OH) groups.[6][7]

  • IR Spectroscopy: The infrared spectrum will exhibit prominent absorption bands corresponding to the N-H stretch, a broad O-H stretch from the carboxylic acid, and a strong C=O (carbonyl) stretch.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight (133.17 g/mol ).[2]

Key Applications and Biological Relevance

The thiazolidine scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities.[4] this compound serves as a key starting material for many of these applications.

Applications_Overview cluster_pharma Pharmaceutical Development cluster_biochem Biochemical Research cluster_other Industrial Applications core This compound (Core Building Block) pharma Scaffold for Drug Synthesis core->pharma biochem Metabolic Probe core->biochem agro Agrochemicals (Crop Protection) core->agro food Food & Flavor Industry core->food material Material Science (Biodegradable Polymers) core->material anti_diabetic Anti-diabetic Agents (e.g., Glitazones) pharma->anti_diabetic anti_inflammatory Anti-inflammatory Compounds pharma->anti_inflammatory antimicrobial Antimicrobial Agents pharma->antimicrobial proline Proline Analog for studying Protein Synthesis biochem->proline

Caption: Overview of major application areas for this compound.

4.1. Role in Pharmaceutical Development

The thiazolidine ring is a core component of many pharmaceutical agents.[1][4]

  • Anti-diabetic Drugs: The related thiazolidinedione structure is famous for its use in "glitazone" drugs for treating type 2 diabetes.[8]

  • Anti-inflammatory and Antimicrobial Agents: this compound is a versatile starting point for synthesizing novel compounds with potential anti-inflammatory, antibacterial, and antifungal properties.[1][9][10]

4.2. Function in Biochemical Research

As a proline analog (beta-thiaproline), this compound is a valuable tool for biochemists. It can competitively inhibit proline's role in biological systems.[5] Research has shown it can be activated by aminoacyl-tRNA synthetases and inhibit the incorporation of proline into new proteins, allowing scientists to study the mechanisms of protein synthesis and elongation.[5]

4.3. Applications in Agrochemical and Material Sciences

Beyond medicine, this compound has found utility in other industries.

  • Agrochemicals: It is used in the formulation of crop protection agents and plant growth regulators to enhance bioactivity and stability.[1]

  • Food Industry: The compound can be used as a flavor enhancer and a preservative to inhibit microbial growth.[1]

  • Material Science: It is being investigated for its potential role in creating biodegradable polymers, offering more environmentally friendly alternatives to traditional plastics.[1]

Conclusion

This compound is a compound of significant scientific and commercial importance. Its straightforward synthesis, stable structure, and versatile reactivity make it an invaluable building block. From its foundational role in the development of life-saving pharmaceuticals to its use as a sophisticated probe in biochemical pathways and its applications in agriculture and material science, its impact is broad and continues to grow as new derivatives and applications are explored.

References

Thiazolidine-2-Carboxylic Acid and Its Derivatives: A Deep Dive into Their Biological Significance and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thiazolidine-2-carboxylic acid and its structural analogues represent a fascinating and versatile class of heterocyclic compounds that have garnered significant attention in the fields of biochemistry, medicinal chemistry, and drug development.[1] While the parent compound, this compound, possesses inherent biological activity, its derivatives, particularly those that function as prodrugs of L-cysteine, are of profound interest for their ability to combat oxidative stress and their potential in treating a range of pathological conditions. This guide provides an in-depth exploration of the biological significance of these compounds, from their fundamental chemical properties and metabolic pathways to their applications in therapeutic intervention and their role as foundational scaffolds in the synthesis of novel bioactive molecules.[2][3][4] We will delve into the mechanistic underpinnings of their actions, provide practical insights into relevant experimental protocols, and offer a forward-looking perspective on their future in biomedical research.

This compound: The Foundational Moiety

This compound, also known as β-thiaproline, is a sulfur-containing analogue of the amino acid proline.[5] This structural similarity is a key determinant of its biological activity, allowing it to interact with enzymatic systems that recognize proline.

Metabolic Fate and Enzymatic Interactions

The metabolism of this compound is intricately linked to enzymes involved in amino acid transformations. It is a substrate for D-amino acid oxidase, an enzyme that catalyzes the oxidative deamination of D-amino acids.[6][7][8] The product of this oxidation is Δ2-thiazoline-2-carboxylic acid.[6][7] Furthermore, both L- and D-isomers of thiazolidine-2-carboxylate are substrates for proline dehydrogenase (PRODH), with catalytic efficiencies significantly higher than that of proline itself, primarily due to lower Michaelis constants (Km).[9]

A Proline Analogue with Inhibitory Effects on Protein Synthesis

As a proline analogue, this compound can act as a competitive inhibitor in protein synthesis.[5] It is recognized and activated by aminoacyl-tRNA synthetases for proline, leading to its transfer to tRNAPro.[5] However, its incorporation into a growing polypeptide chain can impede further elongation, resulting in the inhibition of protein biosynthesis.[5] This inhibitory effect has been observed in various systems, including those derived from E. coli, rat liver, and rabbit reticulocytes.[5]

The Crux of Biological Significance: Thiazolidine Carboxylic Acids as Cysteine Prodrugs

The most profound biological significance of thiazolidine carboxylic acid derivatives lies in their ability to serve as intracellular delivery agents for L-cysteine. Cysteine is a crucial amino acid, not only as a building block for proteins but also as the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in mammalian cells.

Mechanism of Cysteine Delivery

Certain derivatives of thiazolidine-4-carboxylic acid are designed to be stable in the extracellular environment but readily hydrolyze intracellularly to release free L-cysteine. This process can occur non-enzymatically or be facilitated by specific enzymes. For instance, 2-substituted thiazolidine-4(R)-carboxylic acids can undergo non-enzymatic ring opening followed by solvolysis to liberate L-cysteine.[10][11] A key example is L-2-oxothiazolidine-4-carboxylic acid (OTC), which is metabolized by 5-oxoprolinase to yield cysteine.[12]

cluster_0 Intracellular Space Thiazolidine_Derivative Thiazolidine Derivative (e.g., OTC) Cysteine L-Cysteine Thiazolidine_Derivative->Cysteine Uptake Enzyme Intracellular Enzymes (e.g., 5-oxoprolinase) Glutathione Glutathione (GSH) Cysteine->Glutathione Glutamate-Cysteine Ligase, Glutathione Synthetase Cell_Membrane Cell Membrane Enzyme->Cysteine Hydrolysis

Caption: Intracellular delivery of L-cysteine from a thiazolidine prodrug.

L-2-Oxothiazolidine-4-Carboxylic Acid (OTC): A Potent Glutathione Precursor

L-2-oxothiazolidine-4-carboxylic acid (OTC) is a well-studied cysteine prodrug with significant therapeutic potential.[12][13][14][15][16]

Pharmacokinetics and Metabolism

Following oral administration in humans, OTC is absorbed, and its plasma concentration peaks within 45 to 60 minutes.[13] It is then metabolized, leading to a subsequent increase in plasma cysteine levels.[13] This elevated cysteine is then available for intracellular glutathione synthesis.[12][13]

Therapeutic Applications of OTC

The ability of OTC to boost intracellular glutathione levels underpins its protective effects in a variety of pathological conditions characterized by oxidative stress and inflammation.

  • Combating Drug-Induced Toxicity: OTC has shown efficacy in protecting against liver injury from chronic ethanol exposure and cisplatin-induced renal injury.[16][17] In the case of cisplatin nephrotoxicity, OTC mitigates renal damage by reducing the generation of reactive oxygen species (ROS) and downregulating the NF-κB inflammatory pathway.[17]

  • Inhibition of Vascular Calcification: Arterial medial calcification, a risk factor for cardiovascular events, is associated with oxidative stress.[15] OTC has been shown to be a potent inhibitor of vascular smooth muscle cell calcification in vitro.[15] It achieves this by preserving intracellular glutathione levels, which in turn prevents apoptosis and the osteoblastic differentiation of vascular smooth muscle cells.[15]

  • Neuroprotection and Ocular Health: OTC has demonstrated anti-inflammatory and antioxidant effects in retinal pigment epithelial cells, suggesting its potential in mitigating the pathogenesis of age-related macular degeneration.[18]

2-Substituted Thiazolidine-4(R)-Carboxylic Acids: Protection Against Hepatotoxicity

Substitution at the 2-position of the thiazolidine-4(R)-carboxylic acid ring has been a successful strategy for developing cysteine prodrugs. These compounds have been particularly effective in protecting against acetaminophen-induced hepatotoxicity.[10][11][19]

Structure-Activity Relationship

The nature of the substituent at the 2-position influences the protective efficacy of these compounds. For instance, 2(RS)-methyl-, 2(RS)-n-propyl-, and 2(RS)-n-pentylthiazolidine-4(R)-carboxylic acids have been shown to be nearly equipotent in their protective effects against acetaminophen-induced liver damage in mice.[10]

Thiazolidine Derivatives in Drug Discovery and Development

The thiazolidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of therapeutic agents.[1][2][3][20]

Antimicrobial and Antioxidant Properties

Derivatives of thiazolidine-2,4-dione have been synthesized and shown to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.[2][3][21] Furthermore, the incorporation of phenolic moieties into the thiazolidine-2,4-dione scaffold has yielded compounds with significant antioxidant and antiradical activities.[22]

Analytical Methodologies

The detection and quantification of thiazolidine carboxylic acids in biological matrices are crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) is a commonly employed technique. For enantiomeric separation, pre-column derivatization followed by analysis on a chiral stationary phase can be utilized.[23] For determination in urine, a sensitive HPLC assay based on pre-chromatographic derivatization with dansyl chloride to form fluorescent compounds has been developed.[24]

Experimental Protocols

Protocol 1: In Vitro Assessment of OTC on Vascular Smooth Muscle Cell (VSMC) Calcification

This protocol is adapted from studies investigating the inhibitory effect of OTC on VSMC calcification.[15]

  • Cell Culture: Culture human aortic VSMCs in basal medium.

  • Induction of Calcification: To induce calcification, switch the culture medium to a mineralizing medium (e.g., containing elevated calcium and phosphate).

  • Treatment: Treat the cells with varying concentrations of OTC (e.g., 1-5 mM) for a period of 7 days.

  • Assessment of Calcification:

    • Quantify calcium deposition using a colorimetric assay (e.g., o-cresolphthalein complexone method).

    • Assess the activity of alkaline phosphatase, an early marker of osteogenic differentiation.

  • Mechanistic Studies:

    • Measure intracellular glutathione levels using a commercially available kit.

    • Perform Western blot analysis to determine the expression levels of VSMC markers (e.g., SM22α, α-SMA) and osteoblastic markers (e.g., Runx2, osteopontin).

    • Evaluate apoptosis using a TUNEL assay or by measuring caspase-3 activity.

Start Start: Culture VSMCs Induce_Calcification Induce Calcification (High Ca2+/PO43- Medium) Start->Induce_Calcification Treat_OTC Treat with OTC (1-5 mM, 7 days) Induce_Calcification->Treat_OTC Assess_Calcification Assess Calcification (Calcium Deposition, ALP Activity) Treat_OTC->Assess_Calcification Mechanistic_Studies Mechanistic Studies (GSH Levels, Western Blot, Apoptosis Assay) Assess_Calcification->Mechanistic_Studies End End: Analyze Data Mechanistic_Studies->End

Caption: Workflow for assessing the effect of OTC on VSMC calcification.

Protocol 2: HPLC Determination of Enantiomeric this compound

This protocol is based on a method for the enantiomeric separation of this compound.[23]

  • Sample Preparation: Prepare a standard solution of racemic this compound.

  • Pre-Column Derivatization: React the sample with a derivatizing agent (e.g., aniline) to form a derivative that can be detected by UV.

  • HPLC Analysis:

    • Column: Chiralcel OD-H analytical column (or equivalent).

    • Mobile Phase: n-hexane-isopropanol (e.g., 85:15 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a specified wavelength (e.g., 254 nm).

  • Data Analysis: The two enantiomers should be resolved as separate peaks. Calculate the enantiomeric purity based on the peak areas.

Conclusion and Future Perspectives

This compound and its derivatives are compounds of considerable biological and therapeutic importance. Their ability to act as proline analogues and, more significantly, as prodrugs for L-cysteine, places them at the heart of strategies to combat oxidative stress and inflammation. The well-documented efficacy of compounds like L-2-oxothiazolidine-4-carboxylic acid in preclinical models of disease highlights their potential for clinical translation.

Future research in this area will likely focus on several key aspects:

  • Development of Novel Derivatives: The synthesis of new thiazolidine-based compounds with improved pharmacokinetic profiles, enhanced target specificity, and novel mechanisms of action.

  • Elucidation of Molecular Mechanisms: Deeper investigation into the signaling pathways modulated by these compounds beyond glutathione replenishment.

  • Clinical Trials: The progression of the most promising candidates into human clinical trials for various indications, including metabolic disorders, neurodegenerative diseases, and drug-induced toxicities.

  • Applications in Agrochemicals: Further exploration of their utility in developing new crop protection agents and plant growth regulators.[1]

References

Thiazolidine-2-carboxylic Acid: A Nexus of Metabolic Control and Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Thiazolidine-2-carboxylic acid (T2C), a sulfur-containing analog of proline, stands at a fascinating intersection of amino acid metabolism and medicinal chemistry. Formed endogenously from the condensation of cysteamine and glyoxylate, this heterocyclic compound is a substrate for key metabolic enzymes, including proline dehydrogenase and D-amino acid oxidase, positioning it as a modulator of critical cellular pathways.[1][2][3] Its structural similarity to proline allows it to act as a competitive inhibitor in protein synthesis, offering a mechanism for therapeutic intervention.[4] Furthermore, the thiazolidine ring is a privileged scaffold in drug discovery, serving as a foundational building block for pharmaceuticals in areas such as diabetes and inflammation.[5][6][7] This guide provides a comprehensive overview of T2C, detailing its metabolic significance, analytical quantification methods, pharmacokinetic profile, and its expanding role in drug development for an audience of research and development professionals.

Foundational Chemistry and Synthesis

This compound, also known as β-thiaproline, is a heterocyclic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms.[4][8] Its structure is analogous to the amino acid proline, with the beta-methylene group substituted by a sulfur atom.[4]

Chemical Properties:

  • Molecular Formula: C₄H₇NO₂S[5][8]

  • Molecular Weight: 133.17 g/mol [5][8][9]

  • Appearance: White to off-white crystalline powder[5]

  • Melting Point: Approximately 176-182 °C[5][9]

  • Synonyms: 2-Thiazolidinecarboxylic acid, Tetrahydrothiazole-2-carboxylic acid, beta-Thiaproline[5][8]

The synthesis of T2C can occur non-enzymatically in biological systems. It is formed from the condensation of cysteamine and glyoxylate.[2][3] This reaction proceeds with a second-order rate constant of 84 M⁻¹min⁻¹ at 37°C and pH 7.5, suggesting its potential for physiological formation.[2][3] This intrinsic formation pathway is a critical consideration for researchers studying its endogenous roles.

The Metabolic Crossroads: T2C in Biological Systems

T2C is not an inert metabolite; it is actively processed by key enzymes involved in amino acid catabolism, directly linking it to central metabolic pathways. Its primary interactions are with proline dehydrogenase and D-amino acid oxidase.

Interaction with Proline Dehydrogenase (PRODH)

Proline dehydrogenase (PRODH), a key FAD-dependent enzyme in proline catabolism, robustly oxidizes T2C.[1] Studies using the bifunctional enzyme Proline Utilization A (PutA), which contains a PRODH domain, have shown that T2C is a more efficient substrate for this enzyme than proline itself.[1]

The catalytic efficiency (kcat/KM) of the PRODH domain of PutA for L-T2C is approximately 20-30 times higher than for its natural substrate, L-proline.[1] This enhanced efficiency is primarily driven by a significantly lower Michaelis constant (KM), indicating a higher binding affinity of the enzyme for T2C.[1]

Substratekcat (s⁻¹)KM (mM)kcat/KM (M⁻¹s⁻¹)
L-Proline1.4 ± 0.1120 ± 201.2 x 10⁴
L-T2C0.7 ± 0.14.3 ± 0.82.2 x 10⁵
L-T4C1.3 ± 0.13.3 ± 0.43.9 x 10⁵
Data derived from studies on Sinorhizobium meliloti PutA, showcasing the superior catalytic efficiency for thiazolidine carboxylates compared to L-proline.[1]

The oxidation of T2C by PRODH yields an apparently stable Δ⁴-thiazoline-2-carboxylate species.[1] Unlike the oxidation of proline, which produces an aldehyde substrate for the next enzyme in the pathway, the T2C oxidation product does not serve as a substrate for L-glutamate-γ-semialdehyde dehydrogenase (GSALDH).[1] This effectively terminates the canonical proline degradation pathway at this step.

Metabolic_Pathway_T2C cluster_formation Endogenous Formation cluster_metabolism Metabolic Processing Cysteamine Cysteamine T2C Thiazolidine-2- carboxylic acid (T2C) Cysteamine->T2C + Glyoxylate Glyoxylate Glyoxylate->T2C T2C_met Thiazolidine-2- carboxylic acid (T2C) PRODH Proline Dehydrogenase (PRODH/PutA) T2C_met->PRODH DAAO D-Amino Acid Oxidase (DAAO) T2C_met->DAAO Delta4 Δ4-Thiazoline-2- carboxylate PRODH->Delta4 Oxidation Delta2 Δ2-Thiazoline-2- carboxylic acid DAAO->Delta2 Oxidation

Caption: Metabolic formation and enzymatic processing of T2C.

Substrate for D-Amino Acid Oxidase (DAAO)

T2C is also a proficient substrate for D-amino acid oxidase (DAAO), an enzyme typically involved in the metabolism of D-amino acids.[2][3] The actual substrate is the D-isomer, D-thiazolidine-2-carboxylic acid.[2] However, the L-isomer can undergo rapid isomerization to the D-form, allowing for the complete oxidation of a racemic mixture of T2C by the enzyme.[2][3]

The oxidation by DAAO rapidly reduces the enzyme and forms a reduced enzyme-imino acid complex, which is a typical mechanism for DAAO substrates.[2][3] The product of this oxidation has been identified via NMR as Δ²-thiazoline-2-carboxylic acid.[2][3] The catalytic turnover number for T2C is comparable to that of D-proline, another known substrate for DAAO.[2]

Impact on Protein Synthesis

As a structural analog of proline, T2C acts as a competitive inhibitor in protein synthesis.[4] It is recognized and activated by aminoacyl-tRNA synthetases for proline (tRNAPro) in both bacterial (E. coli) and mammalian (rat liver, rabbit reticulocytes) systems.[4] This activation leads to its transfer to tRNAPro, allowing it to compete with proline for incorporation into nascent polypeptide chains.[4]

Once incorporated, T2C can impair the further elongation of the polypeptide chain, leading to an overall inhibition of protein synthesis.[4] This effect has been demonstrated to be more potent than that of its isomer, thiazolidine-4-carboxylic acid (γ-thiaproline), making T2C a significant modulator of this fundamental cellular process.[4]

Analytical Methodologies for T2C Quantification

Accurate quantification of T2C and its enantiomers in biological and pharmaceutical matrices is crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose, particularly using chiral stationary phases for enantiomeric separation.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity of T2C

This protocol is adapted from a validated method for determining the enantiomeric purity of T2C.[10] The core principle involves pre-column derivatization to attach a chromophore, enabling UV detection, followed by separation on a chiral column.

Rationale: Direct analysis is challenging due to T2C's lack of a strong chromophore. Derivatization with aniline introduces a phenyl group, making the molecule readily detectable at 254 nm. The Chiralcel OD-H column contains a cellulose-based chiral stationary phase capable of resolving the derivatized enantiomers.

Step-by-Step Methodology:

  • Sample Preparation & Derivatization:

    • Dissolve a precisely weighed amount of the T2C sample in a suitable solvent (e.g., methanol).

    • Add an excess of aniline to the solution.

    • Add a coupling agent (e.g., a carbodiimide like EDC) to facilitate the amide bond formation between the carboxylic acid of T2C and the amine of aniline.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 2 hours) to ensure complete derivatization.

    • Quench the reaction if necessary and dilute the sample with the mobile phase to the desired concentration for injection.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector and an optional optical rotation (OR) detector.

    • Column: Chiralcel OD-H (250 x 4.6 mm).[10]

    • Mobile Phase: n-hexane:isopropanol (85:15 v/v).[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: Ambient or controlled (e.g., 25°C).

    • Detection: UV at 254 nm.[10]

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Integrate the peak areas for the two separated enantiomers.

    • Calculate the enantiomeric purity or enantiomeric excess (% ee) using the standard formulas.

    • The method should be validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) as per regulatory guidelines.[10]

Caption: Workflow for chiral HPLC analysis of T2C.

Pharmacokinetics and Therapeutic Potential

Understanding the absorption, distribution, metabolism, and excretion (ADME) of T2C is vital for its development as a therapeutic agent or as a scaffold for drug design.

Pharmacokinetic Profile

Studies in rats using radiolabeled [³⁵S]-Thiazolidine carboxylic acid have provided key insights into its pharmacokinetic behavior.[11]

  • Absorption: The compound is rapidly and almost completely absorbed following oral administration. Peak plasma concentrations are observed within 30 minutes.[11]

  • Distribution: T2C or its metabolites show specific tissue accumulation, particularly in the liver, pancreas, adrenals, pituitary, and thyroid.[11] This distribution pattern suggests involvement in metabolic and endocrine functions. Chronic administration leads to significantly higher tissue accumulation compared to a single dose.[11]

  • Elimination: Urinary excretion is the primary route of elimination, with fecal excretion being negligible (less than 1% of the dose).[11]

Role in Drug Development

The thiazolidine ring is a versatile and privileged scaffold in medicinal chemistry.[5][7] T2C serves as a valuable building block for synthesizing more complex molecules with diverse pharmacological activities.[5]

  • Anti-diabetic Agents: The most prominent examples are the thiazolidinediones (TZDs), such as Pioglitazone and Rosiglitazone, which are structurally related and act as insulin sensitizers for the treatment of type 2 diabetes.[6][12] While T2C is not a TZD, its core structure is fundamental to this class of compounds.

  • Anti-inflammatory Drugs: The thiazolidine scaffold is utilized in the development of various anti-inflammatory agents.[5]

  • Antimicrobial and Anticancer Agents: Numerous derivatives of the thiazolidine nucleus have been synthesized and screened for antimicrobial, antifungal, and anticancer activities.[13][14][15]

  • Prodrug Strategies: Because of its relationship with cysteine, T2C and its derivatives are explored as prodrugs to deliver cysteine into cells, thereby boosting levels of the critical intracellular antioxidant, glutathione (GSH).[16][17]

Conclusion

This compound is far more than a simple proline analog. It is an active metabolic participant, a modulator of protein synthesis, and a foundational element in modern drug discovery. Its efficient processing by key metabolic enzymes like PRODH and DAAO underscores its integration into cellular metabolism. For researchers and drug developers, T2C offers a unique starting point—a molecule with known biological interactions and a chemically versatile scaffold. Future investigations into its specific transport mechanisms, the downstream effects of its metabolic products, and the targeted synthesis of novel derivatives will undoubtedly unlock new therapeutic opportunities in metabolic diseases, oncology, and beyond.

References

An In-depth Technical Guide to Thiazolidine-2-carboxylic Acid Derivatives: Classification, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazolidine ring system, a saturated five-membered heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Thiazolidine-2-carboxylic acid, a key scaffold within this class, has given rise to a vast array of derivatives exhibiting a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of this compound derivatives, beginning with a systematic classification based on substitution patterns at the C2, N3, and C4 positions. We delve into the synthetic methodologies for each class, offering detailed, field-proven experimental protocols. Furthermore, this guide explores the intricate structure-activity relationships (SAR) that govern the therapeutic potential of these compounds, with a particular focus on their anticancer and antimicrobial properties. Quantitative data are presented in structured tables to facilitate direct comparison and inform future drug design efforts. Visual diagrams of synthetic workflows and classification schemes are provided to enhance understanding. This guide is intended to be an essential resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the versatile this compound core.

Introduction: The this compound Scaffold

This compound is a heterocyclic compound featuring a thiazolidine ring with a carboxylic acid group at the second position.[1] This scaffold has garnered significant attention in pharmaceutical research due to its presence in numerous biologically active molecules and its synthetic tractability. The stereochemistry at the C2 and C4 positions, along with the potential for diverse substitutions on the nitrogen and at other positions of the ring, allows for the creation of a vast chemical space with a wide range of pharmacological profiles.

This guide will systematically explore the derivatives of this versatile scaffold, providing the necessary technical details to empower researchers in their drug discovery endeavors.

Classification of this compound Derivatives

A systematic classification of this compound derivatives is crucial for understanding their structure-activity relationships and for the rational design of new compounds. We propose a classification based on the key substitution patterns on the thiazolidine ring:

  • Class I: 2-Substituted Thiazolidine-4-carboxylic Acids: Modifications at the C2 position.

  • Class II: N-Substituted Thiazolidine-2-carboxylic Acids: Modifications at the N3 position.

  • Class III: Thiazolidine-2-carboxamides: Modifications of the C2-carboxylic acid group.

  • Class IV: Thiazolidine-2,4-diones (TZDs): A prominent subclass with significant therapeutic applications.

G Thiazolidine_2_carboxylic_Acid This compound Core C2_Substituted Class I: 2-Substituted Derivatives Thiazolidine_2_carboxylic_Acid->C2_Substituted Modification at C2 N_Substituted Class II: N-Substituted Derivatives Thiazolidine_2_carboxylic_Acid->N_Substituted Modification at N3 Carboxamides Class III: Carboxamides Thiazolidine_2_carboxylic_Acid->Carboxamides Modification of COOH TZDs Class IV: Thiazolidine-2,4-diones Thiazolidine_2_carboxylic_Acid->TZDs Ring Modification

Caption: Classification of this compound Derivatives.

Class I: 2-Substituted Thiazolidine-4-carboxylic Acids

Derivatives with substitutions at the C2 position of the thiazolidine ring constitute a significant class with diverse biological activities. The nature of the substituent at this position plays a pivotal role in determining the pharmacological profile of the molecule.

Synthesis of 2-Aryl-thiazolidine-4-carboxylic Acids

A common and efficient method for the synthesis of 2-aryl-thiazolidine-4-carboxylic acids involves the condensation of L-cysteine with an appropriate aromatic aldehyde.[2]

Experimental Protocol: Synthesis of 2-Phenylthiazolidine-4-carboxylic Acid

  • Reaction Setup: In a 250 mL Erlenmeyer flask, dissolve L-cysteine (0.01 mol, 1.21 g) in a mixture of ethanol (16 mL) and water (5 mL).

  • Addition of Aldehyde: To this solution, add benzaldehyde (0.01 mol, 1.06 g) dropwise with continuous magnetic stirring at room temperature.

  • Reaction Monitoring: Continue stirring for 10 hours. A white precipitate will form. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent system of ethanol:chloroform (1:9).

  • Work-up and Purification: Filter the precipitate, wash with diethyl ether, and dry. Recrystallize the crude product from a mixture of ethanol and water (10:3) to yield pure 2-phenylthiazolidine-4-carboxylic acid.[2]

G cluster_0 Synthesis of 2-Aryl-thiazolidine-4-carboxylic Acids L-Cysteine L-Cysteine Reaction Condensation (Ethanol/Water, RT) L-Cysteine->Reaction Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Reaction 2-Aryl-thiazolidine-4-carboxylic Acid 2-Aryl-thiazolidine-4-carboxylic Acid Reaction->2-Aryl-thiazolidine-4-carboxylic Acid

Caption: Synthetic workflow for 2-Aryl-thiazolidine-4-carboxylic Acids.

Structure-Activity Relationship (SAR) of 2-Substituted Derivatives

The substituent at the C2 position significantly influences the biological activity. For instance, in a series of 2-arylthiazolidine-4-carboxylic acid amides, the nature of the aryl group was found to be critical for their activity against prostate cancer.[3]

CompoundC2-SubstituentActivity (Prostate Cancer)Reference
1 PhenylModerate[3]
2 4-ChlorophenylHigh[3]
3 4-MethoxyphenylLow[3]

Table 1: SAR of 2-Arylthiazolidine-4-carboxylic Acid Amides in Prostate Cancer.

Class II: N-Substituted Thiazolidine-2-carboxylic Acids

Modification at the nitrogen atom (N3) of the thiazolidine ring offers another avenue for creating diverse derivatives with a range of pharmacological properties. Acylation is a common transformation at this position.

Synthesis of N-Acetyl-thiazolidine-4-carboxylic Acids

N-acylation can be readily achieved by reacting the parent thiazolidine-4-carboxylic acid with an acylating agent, such as acetic anhydride.[4][5]

Experimental Protocol: Synthesis of N-Acetyl-2-phenylthiazolidine-4-carboxylic Acid

  • Reaction Setup: Dissolve 2-phenylthiazolidine-4-carboxylic acid (0.01 mol) in a 6% aqueous solution of sodium carbonate (50 mL) and cool the mixture in an ice bath to 0°C.

  • Acylation: Add acetic anhydride (0.04 mol, 3.77 mL) dropwise over 10 minutes while maintaining the temperature at 0°C.

  • Reaction Completion: Stir the reaction mixture for an additional 1.5 hours.

  • Work-up and Purification: Acidify the solution with 10% HCl and extract the product with chloroform (2 x 25 mL). Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the N-acetylated product.[4]

G cluster_1 Synthesis of N-Acetyl-thiazolidine-4-carboxylic Acids Thiazolidine-4-carboxylic Acid Thiazolidine-4-carboxylic Acid Acylation Acylation (Na2CO3, 0°C) Thiazolidine-4-carboxylic Acid->Acylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Acylation N-Acetyl-thiazolidine-4-carboxylic Acid N-Acetyl-thiazolidine-4-carboxylic Acid Acylation->N-Acetyl-thiazolidine-4-carboxylic Acid

Caption: Synthetic workflow for N-Acetyl-thiazolidine-4-carboxylic Acids.

Structure-Activity Relationship (SAR) of N-Acyl Derivatives

N-acylation can significantly modulate the biological activity. For instance, a series of N-acylated cationic thiazolidine derivatives were synthesized and evaluated for their antimicrobial activity. The length of the acyl chain was found to be a critical determinant of their potency and selectivity against Gram-positive bacteria.[6][7]

CompoundN-Acyl ChainMIC (μM) vs. S. aureusReference
QPyN14Th Myristoyl (C14)31.25[7]
QPyN16Th Palmitoyl (C16)1.95[7]
QPyN18Th Stearoyl (C18)>31.25[6]

Table 2: Antimicrobial Activity of N-Acylated Cationic Thiazolidines.[7]

Class III: Thiazolidine-2-carboxamides

Conversion of the carboxylic acid moiety at the C2 position to an amide represents another important class of derivatives. These compounds have shown promise as antimicrobial and anticancer agents.

Synthesis of Thiazolidine-2-carboxamides

Amide formation is typically achieved by coupling the parent carboxylic acid with an amine in the presence of a suitable coupling agent.

Experimental Protocol: General Synthesis of Thiazolidine-2,4-dione Carboxamides

  • Activation: Dissolve the 2,4-dioxothiazolidine acid derivative (1 mmol) and OxymaPure (1 mmol) in 5 mL of DMF at 0°C. Add N,N'-diisopropylcarbodiimide (DIC) (1.1 mmol) dropwise at 0°C and preactivate the mixture for 5 minutes.

  • Amine Addition: Add the desired amine (1 mmol) dropwise to the reaction mixture at 0°C.

  • Reaction: Stir the mixture at 0°C for 1 hour and then overnight at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, the work-up procedure typically involves extraction and purification by chromatography.[8]

Class IV: Thiazolidine-2,4-diones (TZDs)

Thiazolidine-2,4-diones (TZDs), also known as glitazones, are a well-established class of drugs primarily used for the treatment of type 2 diabetes.[9] However, recent research has unveiled their significant potential as anticancer agents.[9][10][11][12][13]

Mechanism of Action of TZDs in Cancer

The anticancer effects of TZDs are multifaceted and involve the modulation of several key signaling pathways. Many of their effects are mediated through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression involved in cell proliferation, differentiation, and apoptosis.[11][13]

G TZD Thiazolidinedione (TZD) PPARg PPARγ Activation TZD->PPARg CellCycle Cell Cycle Arrest (p21, p27) PPARg->CellCycle Apoptosis Induction of Apoptosis (BAD, p53) PPARg->Apoptosis Proliferation Inhibition of Proliferation (PI3K/AKT/mTOR) PPARg->Proliferation Angiogenesis Inhibition of Angiogenesis (VEGF) PPARg->Angiogenesis

Caption: Anticancer Mechanism of Thiazolidine-2,4-diones (TZDs).

Structure-Activity Relationship of Anticancer TZDs

Extensive SAR studies have been conducted on TZD derivatives to optimize their anticancer activity. Modifications at the C5 position of the thiazolidinedione ring have been a primary focus.[10][11]

CompoundC5-SubstituentTarget Cell LineIC50 (µM)Reference
21 Substituted BenzylideneVEGFR-20.053[11][13]
24 Chromone-linkedA549 (Lung Cancer)6.1[11][13]
50 Furyl-methyleneGLUT1Potent Inhibition[11][13]
Compound 3 N-substituted benzylideneA549 (Lung Cancer)11.46[12]
Compound 18 BenzylideneNCI-H292 (Lung Cancer)1.26 µg/mL[12]

Table 3: Anticancer Activity of Selected Thiazolidine-2,4-dione Derivatives.[11][12][13]

The SAR studies indicate that the presence of specific aromatic or heterocyclic moieties at the C5 position, often via a benzylidene linker, is crucial for potent anticancer activity. Furthermore, substitutions on the N3 position can also significantly influence the potency and selectivity of these compounds.[11][13]

Conclusion and Future Perspectives

This compound and its derivatives represent a rich and versatile source of pharmacologically active compounds. The systematic classification, detailed synthetic protocols, and in-depth SAR analysis presented in this guide provide a solid foundation for the rational design and development of novel therapeutics. The journey from the well-established antidiabetic TZDs to the promising anticancer and antimicrobial agents highlights the remarkable adaptability of this scaffold. Future research in this area will likely focus on the development of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of novel biological targets and the application of advanced synthetic methodologies will undoubtedly continue to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

A Spectroscopic Guide to Thiazolidine-2-carboxylic Acid: Structural Elucidation and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for Thiazolidine-2-carboxylic acid (β-thiaproline), a heterocyclic compound of significant interest in medicinal chemistry and biochemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive structural characterization. The guide emphasizes the causality behind experimental choices and provides field-proven insights into data interpretation, grounding all claims in authoritative sources.

Introduction to this compound

This compound is a saturated heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen atoms.[1] Its structure is derived from the condensation of cysteine and an aldehyde, making it an important cysteine adduct in biological systems and a versatile building block in synthetic chemistry. The molecule's IUPAC name is 1,3-thiazolidine-2-carboxylic acid, and it possesses the molecular formula C₄H₇NO₂S, corresponding to a molecular weight of approximately 133.17 g/mol .[1][2] Understanding its precise structure is paramount for its application, and spectroscopic methods provide the definitive means for this characterization.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

¹H NMR (Proton NMR) Spectroscopy

Proton NMR provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes the polar analyte and its residual solvent peak (around 2.50 ppm) does not typically interfere with the signals of interest.[3] Furthermore, its ability to exchange with labile protons (like -OH and -NH) allows for their observation.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz FT-NMR spectrometer.[4] Use the residual solvent peak of DMSO-d₆ as the internal reference.[4]

  • Data Processing: Process the raw data (Free Induction Decay - FID) with a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the protons at positions 2, 4, and 5 of the ring, as well as the labile protons of the carboxylic acid and amine groups.

Caption: Proton Numbering for NMR Correlation.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.50Triplet (t)1HH-2This proton is a methine group adjacent to three electron-withdrawing groups (S, N, and COOH), causing a significant downfield shift. It is coupled to the two H-5 protons.
~3.40Multiplet (m)1HH-4aOne of the two diastereotopic protons at the C-4 position, adjacent to the nitrogen atom.
~3.15Multiplet (m)1HH-4bThe second diastereotopic proton at the C-4 position.
~3.00Multiplet (m)2HH-5These two protons are on the carbon adjacent to the sulfur atom. Their signals often overlap and appear as a multiplet due to coupling with H-4 and H-2.
Variable (Broad)Singlet (br s)2HNH, OHThe amine and carboxylic acid protons are labile and their chemical shifts are highly dependent on concentration, temperature, and residual water in the solvent. They often appear as a broad, exchangeable peak.

Note: Specific chemical shifts can vary slightly based on solvent and concentration. The data presented is a representative summary based on available spectra.[3]

¹³C NMR (Carbon NMR) Spectroscopy

Carbon NMR identifies all unique carbon environments within the molecule.

The sample prepared for ¹H NMR can be used directly. Data is typically acquired on the same spectrometer (e.g., at 100 MHz for a 400 MHz proton instrument) using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line.[4]

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four carbon atoms in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~172.0C=OThe carbonyl carbon of the carboxylic acid group is highly deshielded and appears significantly downfield.
~65.0C-2The methine carbon, bonded to both sulfur and nitrogen, is shifted downfield due to the electronegativity of these heteroatoms.
~50.0C-4The methylene carbon adjacent to the nitrogen atom.
~32.0C-5The methylene carbon adjacent to the sulfur atom, which is less electronegative than nitrogen, resulting in a more upfield signal compared to C-4.

Note: Data is representative based on publicly available spectra.[5]

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Sample Preparation (KBr Pellet): Mix a small amount of finely ground this compound (~1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder. KBr is used as it is transparent to IR radiation in the typical analysis range.

  • Pellet Formation: Compress the mixture in a die under high pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[1]

The IR spectrum provides a clear fingerprint of the molecule's functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3300 - 2500 (broad)O-H StretchCarboxylic AcidThe very broad nature of this band is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[6]
~3200 (medium)N-H StretchSecondary AmineThis absorption confirms the presence of the N-H bond within the thiazolidine ring.
2950 - 2850 (medium)C-H StretchAlkyl CH₂These peaks correspond to the stretching vibrations of the methylene groups in the ring.[6]
~1710 (strong)C=O StretchCarboxylic AcidA strong, sharp absorption in this region is definitive proof of the carbonyl group.[6]
~1600 (medium)N-H BendSecondary AmineThis bending vibration further supports the presence of the amine group.
~680 (weak-medium)C-S StretchThioetherThe C-S bond vibration is typically weak and appears in the fingerprint region, confirming the thioether linkage.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through fragmentation analysis.

  • Sample Introduction & Ionization: The sample can be introduced via Gas Chromatography (GC-MS) or by direct infusion into an Electrospray Ionization (ESI) source. ESI is well-suited for polar molecules like this compound and can be run in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., ion trap, quadrupole).

  • Tandem MS (MS/MS): For structural confirmation, the precursor ion (e.g., m/z 134 in positive mode) is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed.[1]

The mass spectrum confirms the molecular weight and the fragmentation pattern validates the structure.

Molecular Ion:

  • Calculated Exact Mass: 133.02 Da[1]

  • Positive Ion Mode ([M+H]⁺): A precursor ion at m/z 134.03 is observed.[1]

  • Negative Ion Mode ([M-H]⁻): A precursor ion at m/z 132.01 is observed.[1]

Tandem MS (MS/MS) Fragmentation Analysis of [M+H]⁺ (m/z 134)

The fragmentation of the protonated molecule provides key structural insights. One of the most common fragmentation pathways involves the loss of formic acid (HCOOH), which has a mass of 46 Da.

parent [M+H]⁺ m/z = 134 loss_hcooh - HCOOH (46 Da) (Loss of Formic Acid) fragment Fragment Ion m/z = 88 loss_hcooh->fragment Decarboxylation & Rearrangement

Caption: Key fragmentation pathway in positive-ion ESI-MS/MS.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossFragment Structure/Rationale
134.03 ([M+H]⁺)88HCOOH (46 Da)Loss of the carboxylic acid group as formic acid, resulting in a stable thiazolinium-derived cation. This is a very common loss for protonated amino acids.
134.03 ([M+H]⁺)74C₂H₂S (58 Da)Fragmentation involving ring opening and loss of a thio-containing fragment.

The observation of the molecular ion at the correct m/z and the logical fragmentation patterns provides unambiguous confirmation of the identity and structure of this compound.[1]

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a complete and validated spectroscopic profile of this compound. ¹H and ¹³C NMR definitively map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (COOH, NH, C-S), and mass spectrometry verifies the molecular weight and structural integrity through predictable fragmentation. This guide serves as an authoritative reference for the characterization of this important heterocyclic compound.

References

Methodological & Application

Synthesis of Thiazolidine-2-carboxylic acid from L-cysteine

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthesis of Thiazolidine-2-carboxylic Acid from L-cysteine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Thiazolidine Scaffold

Thiazolidine is a five-membered heterocyclic motif containing sulfur and nitrogen atoms at positions 1 and 3, respectively[1][2]. This scaffold is a cornerstone in medicinal chemistry, present in a wide array of natural products and synthetic bioactive compounds[1]. Its derivatives are known to exhibit a vast range of pharmacological activities, including antimicrobial, antidiabetic, anti-inflammatory, and anticancer properties[1][2][3]. The versatility of the thiazolidine ring, which allows for substitutions at multiple positions, makes it a "privileged scaffold" for developing novel therapeutic agents[3][4].

This compound, also known as thioproline, is a cyclic sulfur-containing amino acid analog derived from the condensation of L-cysteine and an aldehyde[5]. Specifically, the reaction with formaldehyde yields the parent compound, a key building block for more complex pharmaceutical agents[5][6]. This document provides a comprehensive guide to the synthesis of this compound from L-cysteine and formaldehyde, detailing the underlying reaction mechanism, a robust experimental protocol, and methods for product characterization.

Reaction Mechanism: Cyclocondensation of L-cysteine and Formaldehyde

The formation of the thiazolidine ring from L-cysteine and formaldehyde is a classic example of cyclocondensation. The reaction proceeds readily in aqueous or alcoholic solutions under mild conditions[7][8]. While the precise sequence can be debated, the mechanism is generally understood to involve two key nucleophilic attacks[9][10][11].

The reaction is initiated by the nucleophilic thiol group (-SH) of L-cysteine attacking the electrophilic carbonyl carbon of formaldehyde. This is followed by an intramolecular cyclization where the amino group (-NH2) attacks the intermediate, leading to the formation of the stable five-membered thiazolidine ring after dehydration[7][10][12]. Studies have shown that among common amino acids, cysteine reacts most efficiently with formaldehyde to form a stable thiazolidine adduct[13][14]. The reaction is reversible, but the cyclic product is thermodynamically favored[15].

Caption: Reaction mechanism for this compound synthesis.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is adapted from established procedures for the condensation of L-cysteine with aldehydes[16][17]. It is designed for high yield and purity under standard laboratory conditions.

I. Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
L-cysteine hydrochloride monohydrate≥99%Sigma-AldrichStarting amino acid.
Formaldehyde solution37 wt. % in H₂OFisher ScientificAldehyde source. Handle in a fume hood.
Sodium Acetate (Anhydrous)≥99%VWRBase to neutralize HCl salt.
Ethanol95% or AbsoluteDecon LabsReaction solvent/co-solvent.
Distilled or Deionized WaterN/AIn-houseSolvent.
Round-bottom flask (100 mL)N/ACorningReaction vessel.
Magnetic stirrer and stir barN/AN/AFor agitation.
Büchner funnel and filter paperN/AN/AFor product isolation.
pH meter or pH paperN/AN/ATo monitor reaction setup.
II. Safety Precautions
  • Formaldehyde: Formaldehyde is a known carcinogen, a sensitizer, and is acutely toxic upon inhalation, ingestion, or skin contact[18][19]. All operations involving formaldehyde must be conducted in a certified chemical fume hood [20][21].

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or splash goggles, and appropriate gloves (e.g., nitrile)[21][22].

  • Spill Management: Have a formaldehyde spill kit or appropriate neutralizer available. In case of a spill, evacuate the area and follow established laboratory procedures[18][21].

  • Waste Disposal: Dispose of all chemical waste, including filtrate and contaminated materials, according to institutional and local regulations.

III. Step-by-Step Synthesis Procedure
  • Preparation of L-cysteine Solution:

    • In a 100 mL round-bottom flask, dissolve L-cysteine hydrochloride monohydrate (e.g., 1.75 g, 10 mmol) in 25 mL of distilled water.

    • Add sodium acetate (e.g., 0.82 g, 10 mmol) to the solution and stir until fully dissolved. The purpose of the base is to neutralize the hydrochloride salt of L-cysteine, freeing the amine group for reaction.

  • Reaction Setup:

    • In a separate beaker, prepare a solution of formaldehyde. Add the formaldehyde solution (e.g., 0.81 mL of 37% solution, ~10 mmol) to 25 mL of ethanol.

    • Add the ethanolic formaldehyde solution to the L-cysteine solution in the round-bottom flask in one portion.

    • Place a magnetic stir bar in the flask and begin vigorous stirring at room temperature (20-25 °C).

  • Reaction and Precipitation:

    • Stir the reaction mixture vigorously at room temperature. A white precipitate of this compound should begin to form.

    • Allow the reaction to proceed for 12-24 hours to ensure completion[16]. The extended time maximizes the yield by allowing the equilibrium to favor the product.

  • Product Isolation and Purification:

    • After the reaction period, cool the flask in an ice-water bath for 30-60 minutes to maximize precipitation.

    • Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

    • Wash the collected product several times with small portions of cold ethanol. This removes unreacted starting materials and water-soluble impurities.

    • Dry the product under vacuum or in a desiccator to a constant weight. A typical yield is in the range of 80-90%.

Experimental Workflow Synthesis Workflow A 1. Prepare Solutions - L-cysteine HCl + NaOAc in H₂O - Formaldehyde in Ethanol B 2. Combine Reactants - Add formaldehyde solution to  L-cysteine solution A->B C 3. Reaction - Stir vigorously at RT - 12-24 hours B->C D 4. Induce Precipitation - Cool reaction mixture  in ice bath C->D E 5. Isolate Product - Vacuum filtration D->E F 6. Purify - Wash with cold ethanol E->F G 7. Dry Product - Vacuum desiccator F->G H 8. Characterize - NMR, IR, MS, Melting Point G->H

Caption: A streamlined workflow for the synthesis and analysis of the target compound.

Product Characterization

To confirm the identity and purity of the synthesized this compound, several analytical techniques should be employed.

ParameterMethodExpected Result
Appearance Visual InspectionWhite crystalline solid
Melting Point Mel-Temp or DSC~196-200 °C (with decomposition)[10]
¹H NMR 400 MHz, in D₂Oδ (ppm): ~4.9 (s, 1H, H-2), ~4.1 (t, 1H, H-4), ~3.3 (m, 2H, H-5)[23][24]. Shifts can vary with solvent and pH.
¹³C NMR 100 MHz, in D₂Oδ (ppm): ~175 (C=O), ~65 (C-2), ~60 (C-4), ~35 (C-5)[23].
FT-IR KBr pelletν (cm⁻¹): ~3400-2500 (O-H, N-H stretch), ~1700 (C=O stretch), ~1100 (C-N stretch)[16].
Mass Spectrometry ESI-MS[M+H]⁺ = 134.0270 for C₄H₇NO₂S

Applications and Further Research

This compound serves not only as a final product but also as a crucial intermediate in drug development[6]. It is a proline analog that can be incorporated into peptides to study protein structure and function[25]. Furthermore, its derivatives are explored for a multitude of therapeutic applications, from being components of anti-diabetic drugs to novel anticancer agents[5][26]. The straightforward synthesis described here provides a reliable method for researchers to access this valuable compound for further derivatization and biological screening.

References

The Synthesis of Thiazolidine-2,4-dione: A Comprehensive Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Thiazolidine-2,4-dione Scaffold

The thiazolidine-2,4-dione (TZD) core is a privileged heterocyclic scaffold in medicinal chemistry, most famously recognized for its role in a class of oral antidiabetic agents known as "glitazones" (e.g., Pioglitazone, Rosiglitazone).[1][2] These drugs primarily exert their therapeutic effects by acting as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[3][4][5] Beyond their profound impact on diabetes management, TZD derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][6][7][8] This versatility makes the TZD skeleton a highly attractive starting point for the design and development of novel therapeutic agents.

This application note provides a detailed and field-proven experimental protocol for the synthesis of the parent thiazolidine-2,4-dione ring system and its subsequent derivatization. We will delve into the causality behind the experimental choices, ensuring a thorough understanding of the underlying chemical principles.

Core Synthesis of Thiazolidine-2,4-dione: A Robust and Scalable Protocol

The foundational synthesis of the thiazolidine-2,4-dione ring is a classic and reliable method involving the condensation of chloroacetic acid and thiourea.[2][9][10] This reaction proceeds through the formation of an intermediate which then cyclizes and hydrolyzes to yield the desired product.

Experimental Protocol: Synthesis of Thiazolidine-2,4-dione

Materials and Reagents:

  • Chloroacetic acid

  • Thiourea

  • Concentrated Hydrochloric Acid (HCl)

  • Water (deionized)

  • Ethanol

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Stir bar

  • Buchner funnel and filter paper

  • Beakers

  • Graduated cylinders

Procedure:

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve chloroacetic acid (0.6 mol) in 60 mL of water. In a separate beaker, dissolve thiourea (0.6 mol) in 60 mL of water.

  • Initial Reaction: With stirring, add the thiourea solution to the chloroacetic acid solution in the round-bottom flask. A white precipitate may form.[2] Allow the mixture to stir for 15 minutes at room temperature.

  • Acidification and Reflux: Slowly and carefully add 60 mL of concentrated hydrochloric acid to the reaction mixture.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 100-110°C using a heating mantle. Maintain a gentle reflux for 8-10 hours.[2]

  • Crystallization and Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. The product will solidify into a mass of white needles.[2]

  • Filtration and Washing: Filter the solid product using a Buchner funnel. Wash the collected crystals thoroughly with cold water to remove any residual HCl.

  • Drying: Dry the product completely.

  • Recrystallization (Optional but Recommended): For higher purity, recrystallize the crude product from ethanol.[2] This will typically yield white, needle-like crystals with a melting point of 124-126°C.

Causality and Mechanistic Insights

The synthesis of thiazolidine-2,4-dione from chloroacetic acid and thiourea is a well-established one-pot reaction. The initial step involves the S-alkylation of thiourea by chloroacetic acid to form an S-alkylated intermediate. This is followed by an intramolecular cyclization and subsequent hydrolysis of the imino group under the acidic conditions to yield the final thiazolidine-2,4-dione product. The use of concentrated hydrochloric acid is crucial for both catalyzing the cyclization and facilitating the hydrolysis steps.

Synthesis_Mechanism chloroacetic_acid Chloroacetic Acid intermediate S-Alkylated Intermediate chloroacetic_acid->intermediate S-Alkylation thiourea Thiourea thiourea->intermediate cyclized_intermediate Cyclized Intermediate intermediate->cyclized_intermediate Intramolecular Cyclization tzd Thiazolidine-2,4-dione cyclized_intermediate->tzd Hydrolysis

Caption: Reaction mechanism for the synthesis of thiazolidine-2,4-dione.

Derivatization at the C5 Position: The Knoevenagel Condensation

A key feature of the thiazolidine-2,4-dione scaffold is the presence of an active methylene group at the C5 position. This allows for facile derivatization through the Knoevenagel condensation with various aldehydes, leading to a diverse library of 5-substituted derivatives.[6][11][12][13][14] This reaction is fundamental to the synthesis of many biologically active TZD compounds.

Experimental Protocol: Synthesis of 5-Benzylidenethiazolidine-2,4-dione

Materials and Reagents:

  • Thiazolidine-2,4-dione

  • Benzaldehyde (or other substituted aldehydes)

  • Toluene (dry)

  • Piperidine

  • Ethanol

Equipment:

  • Round-bottom flask (250 mL)

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Stir bar

  • Buchner funnel and filter paper

  • Beakers

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine thiazolidine-2,4-dione (0.188 mol) and benzaldehyde (0.188 mol).[2]

  • Solvent and Catalyst: Add dry toluene to the flask, followed by 1 mL of piperidine which acts as a basic catalyst.[2]

  • Reflux: Heat the reaction mixture to reflux with stirring for 1 hour.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation: Upon cooling the reaction mixture, the product will precipitate out of the solution.

  • Isolation and Washing: Filter the solid product using a Buchner funnel. Wash the collected crystals with cold, dry toluene and then with dry ethanol to remove any unreacted starting materials.[2]

  • Drying: Dry the purified product. The expected melting point for 5-benzylidenethiazolidine-2,4-dione is in the range of 236-238°C.[2]

Causality and Mechanistic Insights

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. In this case, the piperidine acts as a base to deprotonate the active methylene group of thiazolidine-2,4-dione, forming a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct readily undergoes dehydration to form the more stable α,β-unsaturated product.

Knoevenagel_Condensation tzd Thiazolidine-2,4-dione carbanion Carbanion Intermediate tzd->carbanion Deprotonation (Piperidine) aldehyde Aldehyde adduct Aldol Adduct aldehyde->adduct carbanion->adduct Nucleophilic Attack product 5-Substituted TZD adduct->product Dehydration

Caption: Mechanism of the Knoevenagel condensation for C5 derivatization.

Data Summary: Representative Yields

Synthesis StepStarting MaterialsProductTypical YieldMelting Point (°C)Reference
Core SynthesisChloroacetic acid, ThioureaThiazolidine-2,4-dione73%124-126[2]
KnoevenagelThiazolidine-2,4-dione, Benzaldehyde5-Benzylidenethiazolidine-2,4-dione68%236-238[2]

Conclusion and Future Directions

The synthetic protocols detailed herein provide a robust and reproducible foundation for accessing the thiazolidine-2,4-dione scaffold and its derivatives. The versatility of the Knoevenagel condensation at the C5 position, coupled with the potential for N-alkylation at the N3 position, offers a vast chemical space for the development of novel therapeutic agents. Researchers can leverage these methods to synthesize libraries of TZD analogues for screening against a wide array of biological targets, continuing the legacy of this remarkable heterocyclic core in the pursuit of new medicines.

References

Application Notes and Protocols for the Purification of Thiazolidine-2-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the purification of Thiazolidine-2-carboxylic acid and its derivatives. This compound is a pivotal chiral building block in the synthesis of numerous pharmaceutical and bioactive compounds.[1][2] Achieving high purity of this scaffold and its analogues is critical for ensuring efficacy, safety, and reproducibility in research and drug development. This document outlines various purification strategies, including crystallization, liquid-liquid extraction, and column chromatography, supported by expert insights into the rationale behind methodological choices. Protocols are designed to be self-validating, and key claims are substantiated with citations to authoritative scientific literature.

Introduction: The Importance of Purity for this compound

This compound, a heterocyclic analogue of proline, possesses a unique structural framework that is integral to the development of therapeutic agents, particularly in the fields of metabolic disorders and anti-inflammatory drugs.[2] The presence of a chiral center at the C2 position means that stereochemical purity is often as critical as chemical purity. Impurities, which can include unreacted starting materials (e.g., L-cysteine, aldehydes), diastereomers, and reaction by-products, can significantly impact the biological activity and toxicity profile of the final compound.

The purification techniques detailed herein are designed to address these challenges, providing researchers with the tools to obtain this compound products of high chemical and enantiomeric purity. The choice of method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity level.

Physicochemical Properties: A Foundation for Purification Strategy

A thorough understanding of the physicochemical properties of this compound is essential for designing effective purification protocols. These properties dictate the compound's behavior in different solvent systems and on various stationary phases.

PropertyValueSource(s)
Molecular Formula C₄H₇NO₂S[2][3][4]
Molecular Weight 133.17 g/mol [2][3][4]
Appearance White to off-white crystalline powder[2][5]
Melting Point ~176 - 182 °C[2][4]
Solubility Soluble in water[5]
pKa (predicted) ~1.38 ± 0.20[5]
Polarity Polar[6][7]

The high polarity, water solubility, and acidic nature of the carboxylic acid group are the most critical factors to consider when selecting a purification method.

General Purification Workflow

A typical purification workflow for this compound products begins with the work-up of the reaction mixture, followed by one or more purification steps, and concludes with an analysis of the final product's purity.

Purification Workflow cluster_0 Post-Reaction Work-up cluster_1 Purification cluster_2 Final Processing & Analysis Reaction_Mixture Crude Reaction Mixture Quenching Quenching / Neutralization Reaction_Mixture->Quenching Solvent_Removal Solvent Removal (Evaporation) Quenching->Solvent_Removal Extraction Liquid-Liquid Extraction Solvent_Removal->Extraction Initial Cleanup Crystallization Crystallization / Recrystallization Extraction->Crystallization Further Purification Column_Chromatography Column Chromatography Extraction->Column_Chromatography For Complex Mixtures Drying Drying Crystallization->Drying Column_Chromatography->Drying Purity_Analysis Purity Analysis (HPLC, NMR) Drying->Purity_Analysis Pure_Product Pure Product Purity_Analysis->Pure_Product

Caption: General workflow for the purification of this compound.

Detailed Purification Protocols

Protocol 1: Purification by Acid-Base Extraction

Principle: This technique leverages the acidic nature of the carboxylic acid group. The product is deprotonated with a base to form a water-soluble carboxylate salt, allowing for the removal of neutral or basic organic impurities by extraction with an organic solvent. Subsequent acidification of the aqueous layer protonates the carboxylate, making the product less water-soluble and extractable into a fresh organic phase.[8]

Application: Ideal for removing non-acidic impurities from the crude product. It serves as an excellent initial purification step before crystallization or chromatography.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction product in a suitable organic solvent such as ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and add a 1 M aqueous solution of a weak base (e.g., sodium bicarbonate). The pH of the aqueous layer should be at least 2-3 units above the pKa of the acid to ensure complete deprotonation.[8]

  • Extraction of Impurities: Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer (containing the carboxylate salt of the product) into a clean flask. Extract the organic layer one or two more times with the aqueous base to ensure complete recovery of the product.

  • Removal of Neutral/Basic Impurities: Discard the organic layer, which contains neutral and basic impurities.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify by slowly adding a 1 M HCl solution until the pH is at least 2-3 units below the pKa of the acid.[8] This will cause the purified this compound to precipitate if it has low water solubility or to be ready for extraction.

  • Product Extraction: Extract the acidified aqueous solution with a fresh organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.[8]

Protocol 2: Purification by Recrystallization

Principle: Recrystallization purifies solid compounds based on differences in solubility between the desired product and impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound and impurities at an elevated temperature but only the impurities at room temperature, allowing the pure product to crystallize upon cooling.

Application: Highly effective for removing small amounts of impurities from a solid product that is already relatively pure.

Step-by-Step Protocol:

  • Solvent Selection: Choose an appropriate solvent or solvent system. For this compound and its polar derivatives, solvents like ethanol, water, or mixtures such as ethanol-water or ethanol-acetone are good starting points.[9][10] The goal is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Slow cooling generally results in larger, purer crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent. The purity can be checked by melting point analysis and HPLC.

Protocol 3: Purification by Column Chromatography

Principle: This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For polar compounds like this compound, normal-phase chromatography with a polar stationary phase (e.g., silica gel) is typically used.[6][11] Less polar impurities will elute first, followed by the more polar product.

Application: Ideal for separating complex mixtures or compounds with similar polarities that are difficult to separate by extraction or crystallization.[7]

Step-by-Step Protocol:

  • Stationary Phase and Column Packing: Select silica gel as the stationary phase.[11] Pack a glass column with the silica gel, typically as a slurry in the initial mobile phase (wet packing) to ensure a uniform bed without air pockets.[11] The amount of silica gel should be 20-50 times the weight of the crude sample.[7]

  • Mobile Phase (Eluent) Selection: The choice of eluent is critical. Use Thin-Layer Chromatography (TLC) to determine an optimal solvent system. For polar compounds, mixtures of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate or methanol) are common.[12] A good starting point for this compound derivatives could be a gradient of ethyl acetate in hexane, or for very polar products, methanol in dichloromethane.[12] Aim for an Rf value of 0.3-0.4 for the target compound on the TLC plate.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.

  • Elution: Begin eluting the sample through the column with the mobile phase, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute more strongly adsorbed compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.

Common Solvent Systems for Polar CompoundsPolarity
Ethyl Acetate / HexaneModerate
Methanol / DichloromethaneHigh
10% Ammonia in Methanol / DichloromethaneHigh (for basic compounds)
Source: University of Rochester, Department of Chemistry[12]

Chiral Purification: Enantiomeric Separation

As this compound is a chiral molecule, separating its enantiomers is often necessary.

Principle: Direct separation of enantiomers can be achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). Alternatively, the racemic acid can be derivatized with a chiral resolving agent to form diastereomers, which can then be separated by standard chromatography or crystallization.[13][14]

Protocol Outline (via HPLC with CSP):

  • Derivatization (if necessary): For improved resolution and detection, this compound can be derivatized, for example, with aniline.[1][15]

  • Column: A chiral column, such as Chiralcel OD-H, is effective for separating the derivatized enantiomers.[1][15]

  • Mobile Phase: A non-polar mobile phase like n-hexane/isopropanol (e.g., 85:15 v/v) is typically used.[1][15]

  • Detection: UV detection (e.g., at 254 nm) is commonly employed.[1][15]

  • Validation: The method should be validated for precision, accuracy, and linearity to ensure reliable quantification of enantiomeric excess.[1][15]

Decision Guide for Purification Method Selection

Choosing the right purification strategy is key to achieving the desired outcome efficiently. This decision tree provides a logical framework for selecting the most appropriate method.

Purification Decision Tree Start Crude Product IsSolid Is the product a solid? Start->IsSolid PurityLevel What is the approximate purity? IsSolid->PurityLevel Yes AcidBase Acid-Base Extraction IsSolid->AcidBase No (Oil/Liquid) HighPurity High (>90%) PurityLevel->HighPurity LowPurity Low (<90%) PurityLevel->LowPurity Recrystallize Recrystallization HighPurity->Recrystallize Minor impurities ImpurityType What is the nature of impurities? LowPurity->ImpurityType NonAcidic Mainly non-acidic impurities? ImpurityType->NonAcidic SimilarPolarity Impurities with similar polarity? ImpurityType->SimilarPolarity NonAcidic->AcidBase Yes ColumnChrom Column Chromatography SimilarPolarity->ColumnChrom Yes FinalPurityCheck Final Purity Check (HPLC/NMR) Recrystallize->FinalPurityCheck AcidBase->Recrystallize Followed by ColumnChrom->FinalPurityCheck

Caption: Decision tree for selecting a purification method.

References

Application Notes and Protocols: Thiazolidine-2-carboxylic Acid as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Constrained Proline Mimetic

In the landscape of medicinal chemistry, the quest for novel scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is perpetual. Thiazolidine-2-carboxylic acid, a heterocyclic compound, has emerged as a particularly valuable building block. Structurally, it is an analog of the amino acid proline, where the γ-carbon is replaced by a sulfur atom. This substitution introduces unique conformational constraints and physicochemical properties that can be strategically exploited in drug design.[1] Its ability to mimic the β-turn-inducing properties of proline, coupled with the potential for diverse chemical modifications, makes it a powerful tool for developing novel therapeutics across a range of disease areas, including metabolic disorders, cancer, and infectious diseases.[2]

This guide provides an in-depth exploration of this compound as a foundational element in drug discovery. We will delve into its synthesis, key derivatization strategies, and its application as a proline mimetic, supported by detailed experimental protocols and an analysis of the structure-activity relationships that govern its biological effects.

Core Synthesis: Establishing the Thiazolidine Scaffold

The fundamental approach to synthesizing the this compound core involves the condensation of an amino acid bearing a thiol group, typically L-cysteine, with an aldehyde or ketone. This reaction proceeds via the formation of a transient Schiff base, followed by an intramolecular cyclization to yield the stable five-membered thiazolidine ring.

Protocol 1: General Synthesis of 2-Substituted Thiazolidine-2-carboxylic Acids

This protocol outlines a general and robust method for the synthesis of 2-substituted thiazolidine-2-carboxylic acids, which serve as the primary starting material for further derivatization.

Materials:

  • L-cysteine hydrochloride

  • Appropriate aldehyde (e.g., benzaldehyde for 2-phenylthis compound)

  • Ethanol

  • Water, distilled

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve L-cysteine hydrochloride (1.0 equivalent) in a 10:1 mixture of ethanol and water.

  • To this solution, add the desired aldehyde (1.0 equivalent).

  • Stir the reaction mixture vigorously at room temperature for 6-15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, a precipitate will form. The solid is collected by vacuum filtration.

  • Wash the collected solid with cold diethyl ether to remove any unreacted aldehyde.

  • Dry the product under vacuum to yield the 2-substituted this compound.

Causality of Experimental Choices:

  • Ethanol/Water Solvent System: This solvent mixture provides good solubility for both the hydrophilic L-cysteine hydrochloride and the often more hydrophobic aldehydes.

  • Room Temperature Reaction: The condensation and cyclization readily occur at ambient temperature, avoiding the need for heating which could lead to side reactions or degradation of the product.

  • Diethyl Ether Wash: This step is crucial for purifying the product by removing non-polar impurities, particularly the starting aldehyde.

Strategic Derivatization: Unlocking Diverse Chemical Space

The true utility of this compound as a building block lies in the ease with which it can be derivatized at three key positions: the nitrogen atom (N3), the carboxylic acid group (C2), and the substituent at the C2 position introduced during the initial synthesis.

N-Acylation: Modulating Polarity and Target Interactions

Acylation of the secondary amine within the thiazolidine ring is a common strategy to introduce a variety of functional groups, thereby altering the molecule's polarity, hydrogen bonding capacity, and potential interactions with biological targets.

Materials:

  • 2-Aryl-thiazolidine-2-carboxylic acid (from Protocol 1)

  • Acetic anhydride

  • Pyridine (as solvent and base)

  • Ethyl acetate

  • 5% Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the 2-aryl-thiazolidine-2-carboxylic acid (1.0 equivalent) in pyridine.

  • To this solution, add acetic anhydride (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-acetylated derivative.

Carboxylic Acid Modification: Esterification and Amide Coupling

The carboxylic acid moiety offers a prime handle for modification to enhance cell permeability, modulate solubility, or introduce new pharmacophoric elements.

Esterification is a common method to mask the polar carboxylic acid group, often leading to improved bioavailability.

Materials:

  • N-Acetyl-thiazolidine-2-carboxylic acid derivative

  • Alcohol (e.g., ethanol)

  • Thionyl chloride or a carbodiimide coupling agent like DCC

  • Aprotic solvent (e.g., dichloromethane, if using a coupling agent)

Fischer Esterification (Acid-Catalyzed):

  • Suspend the N-acetyl-thiazolidine-2-carboxylic acid (1.0 equivalent) in an excess of the desired alcohol (e.g., ethanol).

  • Cool the mixture to 0 °C and slowly add thionyl chloride (1.2 equivalents) dropwise.

  • Heat the reaction mixture to reflux and stir for 2-4 hours.

  • Cool the mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the ester.

DCC Coupling:

  • Dissolve the N-acetyl-thiazolidine-2-carboxylic acid (1.0 equivalent), the alcohol (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dry dichloromethane.

  • Cool the solution to 0 °C and add dicyclohexylcarbodiimide (DCC) (1.1 equivalents).

  • Stir the reaction at room temperature for 12-18 hours.

  • Filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 5% HCl and saturated NaHCO₃ solution.

  • Dry the organic layer and concentrate to obtain the crude ester, which can be purified by column chromatography.[3]

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of amine-containing fragments.[4][5]

Materials:

  • N-Acetyl-thiazolidine-2-carboxylic acid derivative

  • Desired amine (primary or secondary)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Aprotic solvent (e.g., Dimethylformamide - DMF)

Procedure using HATU:

  • Dissolve the N-acetyl-thiazolidine-2-carboxylic acid (1.0 equivalent) in DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.2 equivalents) to the reaction mixture.

  • Stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with 5% aqueous LiCl (to remove DMF), followed by 5% HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer, concentrate, and purify the resulting amide by column chromatography.[6]

This compound as a Proline Mimetic in Peptide Design

The constrained nature of the thiazolidine ring makes it an excellent mimic of proline, a unique amino acid that often induces β-turns and influences the cis-trans isomerization of the preceding peptide bond.[1] The substitution of proline with this compound can be a powerful strategy to stabilize specific peptide conformations and enhance biological activity.

The presence of the sulfur atom and the potential for substitution at the C2 position can fine-tune the conformational preferences of the peptide backbone. This has been particularly exploited in the design of peptidomimetics with improved metabolic stability and receptor binding affinity.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of this compound have demonstrated a wide spectrum of biological activities. A notable class of drugs, the thiazolidinediones (glitazones), which can be conceptually derived from the thiazolidine scaffold, are well-known for their anti-diabetic properties.[7] These compounds act as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in glucose and lipid metabolism.[8]

The general structure-activity relationship for many thiazolidine-based compounds reveals the importance of the substituents at the N3 and C2/C5 positions for specific biological activities. For instance, in the case of anticancer agents, specific aryl substitutions at the C2 position have been shown to be crucial for cytotoxicity.[9]

Derivative Class Biological Activity Key Structural Features Example/Reference
2-Arylthiazolidine-4-carboxylic acid amidesAnticancer (Melanoma, Prostate)Specific substitutions on the C2-aryl ring and the nature of the amide side chain are critical for potency and selectivity.[9]Compound 3id from the study by In vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents.
Thiazolidine-2,4-dionesAntidiabetic (PPARγ agonists)A specific lipophilic side chain is required for potent agonism. The thiazolidinedione headgroup acts as a carboxylic acid bioisostere.[10][11]Pioglitazone, Rosiglitazone
N-Acylated ThiazolidinesAntimicrobialThe nature of the N-acyl chain influences the spectrum of activity, with longer chains often showing increased potency against Gram-positive bacteria.[12]N-palmitoylated cationic thiazolidine (QPyN16Th)
Thiazolidine-2-thione derivativesXanthine Oxidase InhibitorsThe presence of a phenyl-sulfonamide group was found to be essential for inhibitory activity.[13]Compound 6k from the study by Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors.

Visualizing the Workflow: Synthesis and Derivatization Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic and derivatization workflows described in this guide.

Synthesis_of_2_Substituted_Thiazolidine_2_Carboxylic_Acid L_Cysteine L-Cysteine Hydrochloride Reaction_Step Condensation & Intramolecular Cyclization L_Cysteine->Reaction_Step Aldehyde Aldehyde (R-CHO) Aldehyde->Reaction_Step Product 2-Substituted This compound Reaction_Step->Product caption Figure 1: Core Synthesis Workflow

Caption: Figure 1: Core Synthesis Workflow

Derivatization_of_Thiazolidine_2_Carboxylic_Acid cluster_N_Acylation N-Acylation cluster_Esterification Esterification cluster_Amide_Coupling Amide Coupling Start 2-Substituted This compound N_Acylation_Reagent Acetic Anhydride Pyridine Start->N_Acylation_Reagent Esterification_Reagent Alcohol (R'-OH) DCC/DMAP Start->Esterification_Reagent Amide_Coupling_Reagent Amine (R''-NH2) HATU/DIPEA Start->Amide_Coupling_Reagent N_Acylated_Product N-Acetyl Derivative N_Acylation_Reagent->N_Acylated_Product Ester_Product Ester Derivative Esterification_Reagent->Ester_Product Amide_Product Amide Derivative Amide_Coupling_Reagent->Amide_Product caption Figure 2: Key Derivatization Pathways

Caption: Figure 2: Key Derivatization Pathways

Conclusion and Future Perspectives

This compound represents a privileged scaffold in drug discovery, offering a unique combination of conformational constraint as a proline mimetic and versatile handles for chemical modification. The synthetic protocols outlined in this guide provide a robust foundation for the generation of diverse compound libraries. The continued exploration of the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles. As our understanding of the subtle interplay between molecular conformation and biological activity deepens, the strategic application of this building block will continue to be a valuable asset in the medicinal chemist's toolkit.

References

Application of Thiazolidine-2-carboxylic Acid in Peptide Synthesis: A-Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the application of Thiazolidine-2-carboxylic acid (Thz) in peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the strategic importance of Thz as a versatile tool in modern peptide chemistry. We will delve into its dual role as a cysteine prodrug and a proline analogue, offering detailed protocols for its incorporation and subsequent manipulations.

The Strategic Advantage of this compound in Peptide Synthesis

This compound, a heterocyclic analogue of proline where the beta-methylene group is replaced by a sulfur atom, offers unique advantages in the chemical synthesis of complex peptides and proteins.[1] Its primary applications stem from two key properties: its function as a stable, protected form of cysteine and its ability to influence peptide backbone conformation as a proline mimic.

Cysteine Protection and Native Chemical Ligation (NCL): The synthesis of peptides containing multiple cysteine residues is challenging due to the high reactivity of the thiol side chain, which can lead to unwanted side reactions and misfolded products.[2] Thz serves as an effective protecting group for cysteine, particularly at the N-terminus, preventing premature cyclization or oligomerization during sequential peptide ligations, a cornerstone of Native Chemical Ligation (NCL).[3][4] The thiazolidine ring can be selectively opened post-ligation to reveal the native cysteine residue, enabling the seamless assembly of large proteins.[4][5]

Conformational Control: As a proline analogue, the incorporation of Thz can introduce a "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that can lead to aggregation and reduced solubility during synthesis.[6][7] This conformational constraint can be strategically employed to enhance the efficiency of challenging synthetic steps, including peptide macrocyclization.[6][8]

Core Applications and Methodologies

Thiazolidine as a Cysteine Surrogate in Native Chemical Ligation

Native Chemical Ligation (NCL) is a powerful technique for the chemoselective ligation of an unprotected peptide thioester with a peptide containing an N-terminal cysteine residue.[9] The use of an N-terminal thiazolidine serves as a reliable method to protect the cysteine residue of an internal peptide segment, which will subsequently react in a sequential ligation strategy.[3]

Workflow for Sequential Native Chemical Ligation using N-terminal Thiazolidine:

NCL_Workflow cluster_synthesis Peptide Segment Synthesis (SPPS) cluster_ligation1 First Ligation cluster_deprotection Thiazolidine Deprotection cluster_ligation2 Second Ligation Peptide1 Peptide 1 (C-terminal Thioester) Ligation1 NCL Reaction 1 Peptide1->Ligation1 Peptide2 Peptide 2 (N-terminal Thz, C-terminal Thioester) Peptide2->Ligation1 Peptide3 Peptide 3 (N-terminal Cys) Ligation2 NCL Reaction 2 Peptide3->Ligation2 Product1 Ligated Peptide 1-2 (N-terminal Thz) Ligation1->Product1 Deprotection Thz Ring Opening Product1->Deprotection Product2 Ligated Peptide 1-2 (N-terminal Cys) Deprotection->Product2 Product2->Ligation2 FinalProduct Final Protein Ligation2->FinalProduct

Caption: Sequential NCL workflow utilizing an N-terminal Thz protecting group.

Incorporation of this compound via Fmoc-SPPS

The incorporation of Thz into a peptide sequence is readily achieved using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[3] The commercially available Fmoc-Thz-OH can be coupled like any other standard amino acid.

Table 1: Key Parameters for Fmoc-Thz-OH Coupling in SPPS

ParameterRecommendationRationale
Resin Standard resins for Fmoc-SPPS (e.g., Rink Amide, Wang)Compatibility with standard cleavage conditions.
Fmoc Deprotection 20% piperidine in DMFStandard procedure for Fmoc removal.[10]
Coupling Reagents HBTU, HATU, or DIC/HOBtThese reagents provide efficient activation of the carboxylic acid, minimizing side reactions.[11][12][13]
Equivalents 3-5 eq. Fmoc-Thz-OH, 2.9-4.5 eq. HATU, 6-10 eq. DIPEAUsing an excess of reagents drives the coupling reaction to completion.[14]
Coupling Time 1-4 hoursAdequate time for complete acylation of the free amine.
Monitoring Kaiser test or Chloranil testTo confirm the completion of the coupling reaction.[14]

Experimental Protocol: Incorporation of Fmoc-Thz-OH into a Peptide Sequence

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin, 100-200 mesh) in N,N-dimethylformamide (DMF) for at least 1-2 hours in a reaction vessel.[10][14]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat with a 10-minute incubation to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (5-7 times).[14]

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Thz-OH (3-5 equivalents) and a coupling reagent such as HATU (2.9-4.5 equivalents) in DMF. Add a hindered base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution and mix.[14]

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-4 hours at room temperature.

  • Monitoring and Washing: Monitor the reaction completion using a Kaiser test. Once complete, drain the reaction vessel and wash the resin extensively with DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

Deprotection of the Thiazolidine Ring to Cysteine

The conversion of the N-terminal thiazolidine to cysteine is a critical step. Several methods have been developed, each with its own advantages and compatibility with different reaction conditions.

Mechanism of Methoxyamine-Mediated Thiazolidine Deprotection:

Thz_Deprotection Thz N-terminal Thiazolidine Intermediate [Intermediate] Thioaminal Thz->Intermediate Ring Opening Methoxyamine + Methoxyamine (MeONH2·HCl) Cysteine N-terminal Cysteine Intermediate->Cysteine Hydrolysis Formaldehyde + Formaldehyde Intermediate->Formaldehyde Release Oxime Formaldoxime Formaldehyde->Oxime Scavenged by Methoxyamine

Caption: Methoxyamine-mediated deprotection of N-terminal Thiazolidine.

Table 2: Comparison of Thiazolidine Deprotection Methods

MethodReagentsConditionsAdvantagesDisadvantages
Methoxyamine Methoxyamine hydrochloride (MeONH₂·HCl)pH 4.0-4.5Efficient and widely used.[4][15]Can react with peptide thioesters, requiring careful control.[15][16]
Palladium/Copper-Mediated Palladium or Copper saltsNeutral pHRapid deprotection.[4][16]Potential for metal contamination; may not be suitable for all peptides.
Aldehyde Scavengers 2-aminobenzamide-based scavengers, O-benzylhydroxylamine (O-BHA)pH ~4.0 for deprotection, compatible with NCL at pH ~7.5High efficiency and compatibility with one-pot ligation strategies.[4][5][15]Requires specific scavenger synthesis and optimization.

Experimental Protocol: Methoxyamine-Mediated Deprotection of N-terminal Thiazolidine

  • Dissolution: Dissolve the Thz-containing peptide in a ligation buffer (e.g., 6 M Gn·HCl, 0.2 M sodium phosphate, pH 7.3).

  • Deprotection: Add a solution of methoxyamine hydrochloride (MeONH₂·HCl) to a final concentration of 0.2-0.5 M. Adjust the pH to 4.0-4.5 with HCl.

  • Incubation: Incubate the reaction mixture at 37°C and monitor the conversion of Thz to Cys by RP-HPLC and mass spectrometry. The reaction is typically complete within a few hours.

  • pH Adjustment for Ligation: Once deprotection is complete, adjust the pH of the solution to ~7.5 for the subsequent NCL reaction.

This compound as a Proline Analogue

Beyond its role in cysteine protection, Thz can act as a proline analogue, influencing the secondary structure of peptides.[1][7] The thiazolidine ring introduces a bend in the peptide backbone, similar to proline, which can be advantageous in several synthetic contexts.

Enhancing Peptide Macrocyclization

The conformational "kink" induced by a thiazolidine residue can pre-organize a linear peptide into a conformation that is favorable for macrocyclization, thereby increasing the efficiency and yield of the cyclization reaction.[6][8] This is particularly useful for the synthesis of cyclic peptides, which often exhibit enhanced biological activity and stability.[8]

Disrupting Peptide Aggregation

During the synthesis of long or hydrophobic peptides, aggregation can be a significant issue, leading to poor yields and purification challenges.[6] The incorporation of a thiazolidine-based pseudoproline dipeptide can disrupt the formation of intermolecular hydrogen bonds that lead to β-sheet formation and aggregation, thereby improving the solubility of the growing peptide chain.[6]

Conclusion and Future Perspectives

This compound is a powerful and versatile tool in the arsenal of the peptide chemist. Its application as a cysteine prodrug is crucial for the successful synthesis of complex, multi-cysteine-containing proteins via Native Chemical Ligation. Furthermore, its ability to modulate peptide conformation as a proline analogue provides a strategic advantage in overcoming common synthetic challenges such as peptide aggregation and inefficient macrocyclization. As the demand for synthetic peptides and proteins in research and therapeutics continues to grow, the strategic application of this compound will undoubtedly play an increasingly important role in advancing the frontiers of peptide science.

References

Application Notes and Protocols for Evaluating the Antimicrobial and Antifungal Activity of Thiazolidine-2,4-diones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thiazolidine-2,4-diones (TZDs) are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3] While initially recognized for their antihyperglycemic effects, extensive research has unveiled their potential as potent antimicrobial and antifungal agents.[1][2][4][5][6] The emergence of multidrug-resistant microbial strains presents a formidable challenge to global public health, necessitating the discovery and development of novel antimicrobial agents.[4][7] Thiazolidine-2,4-dione derivatives have shown promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[1][4][6][8]

This guide provides a comprehensive overview of the methodologies and protocols for assessing the antimicrobial and antifungal efficacy of Thiazolidine-2,4-dione derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new anti-infective agents. The protocols described herein are designed to be self-validating and are grounded in established scientific principles to ensure the generation of reliable and reproducible data.

Mechanism of Action: A Brief Overview

The antimicrobial and antifungal activity of Thiazolidine-2,4-diones is attributed to various mechanisms, which can be influenced by the specific substitutions on the TZD core. One of the proposed mechanisms involves the inhibition of essential bacterial enzymes. For instance, some TZD analogues are thought to inhibit cytoplasmic Mur ligases, which are crucial for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[9] This disruption of cell wall synthesis can lead to bacterial cell death. Additionally, some derivatives are believed to interfere with the synthesis of the peptidoglycan cell wall in Gram-positive bacteria.[3] In fungi, certain thiazolidine derivatives have been shown to induce morphological changes in the cell wall and may be associated with the disruption of glucose transport.[5]

Structure-Activity Relationship (SAR) Insights

The antimicrobial and antifungal potency of Thiazolidine-2,4-dione derivatives is significantly influenced by the nature and position of substituents on the core structure. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more effective antimicrobial agents.

  • Position 5: The substitution at the 5-position of the thiazolidine-2,4-dione ring is a key determinant of activity. The introduction of an arylidene group at this position is a common strategy to enhance antimicrobial and antifungal effects.[3][4]

  • Aromatic Ring Substituents: The nature of substituents on the aromatic ring of the 5-arylidene moiety plays a critical role. The presence of electron-withdrawing groups, such as nitro (NO2), chloro (Cl), and bromo (Br), has been shown to enhance antibacterial activity, particularly against Gram-negative bacteria like E. coli.[8] Conversely, electron-releasing groups like methoxy (OCH3) can enhance activity against Gram-positive bacteria.[8]

  • Position 3: Modifications at the 3-position of the thiazolidine-2,4-dione ring can also modulate the antimicrobial properties.[1]

Experimental Protocols for Antimicrobial and Antifungal Evaluation

The following protocols outline standard methods for assessing the antimicrobial and antifungal activity of Thiazolidine-2,4-dione derivatives.

Preliminary Screening: Agar Disk Diffusion and Well Diffusion Assays

These methods are widely used for the initial qualitative screening of antimicrobial activity.[10][11][12] They are based on the diffusion of the test compound from a disk or a well into an agar medium seeded with the target microorganism.

  • Preparation of Microbial Inoculum:

    • From a fresh culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans), prepare a suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast).

  • Inoculation of Agar Plates:

    • Using a sterile cotton swab, uniformly streak the microbial suspension over the entire surface of a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate.

  • Application of Test Compounds:

    • Sterilize paper disks (6 mm in diameter) and impregnate them with a known concentration of the Thiazolidine-2,4-dione derivative dissolved in a suitable solvent (e.g., DMSO).

    • Allow the solvent to evaporate completely.

  • Placement of Disks and Incubation:

    • Carefully place the impregnated disks on the surface of the inoculated agar plates.

    • Include a positive control disk (e.g., ampicillin, ciprofloxacin for bacteria; fluconazole, ketoconazole for fungi) and a negative control disk (solvent only).[13]

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.

  • Measurement and Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters (mm).[2]

This method is an alternative to the disk diffusion assay and is particularly useful for testing compounds that may not be suitable for impregnation onto paper disks.

  • Preparation and Inoculation of Agar Plates:

    • Follow steps 1 and 2 of the Agar Disk Diffusion Assay protocol.

  • Creation of Wells:

    • Using a sterile cork borer (6-8 mm in diameter), create wells in the agar.

  • Application of Test Compounds:

    • Pipette a known volume (e.g., 50-100 µL) of the Thiazolidine-2,4-dione derivative solution into each well.

  • Incubation and Measurement:

    • Follow steps 4 and 5 of the Agar Disk Diffusion Assay protocol.

Quantitative Evaluation: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][14][15]

  • Preparation of Test Compound Dilutions:

    • In a 96-well microtiter plate, prepare serial two-fold dilutions of the Thiazolidine-2,4-dione derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Preparation of Microbial Inoculum:

    • Prepare a microbial suspension and adjust its concentration to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well containing the test compound dilutions.

    • Include a growth control well (inoculum without test compound) and a sterility control well (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[14]

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Following the MIC determination, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) can be determined to assess whether the compound is bacteriostatic/fungistatic or bactericidal/fungicidal.

  • Subculturing from MIC Wells:

    • From the wells in the MIC assay that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto fresh, antibiotic-free agar plates.

  • Incubation:

    • Incubate the plates under appropriate conditions to allow for the growth of any surviving microorganisms.

  • Determination of MBC/MFC:

    • The MBC/MFC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Example of Antimicrobial Activity Data for Thiazolidine-2,4-dione Derivatives

Compound IDTest OrganismZone of Inhibition (mm)MIC (µg/mL)MBC (µg/mL)
TZD-01S. aureus181632
TZD-01E. coli1264>128
TZD-02S. aureus22816
TZD-02E. coli153264
CiprofloxacinS. aureus2512
CiprofloxacinE. coli300.51

Table 2: Example of Antifungal Activity Data for Thiazolidine-2,4-dione Derivatives

Compound IDTest OrganismZone of Inhibition (mm)MIC (µg/mL)MFC (µg/mL)
TZD-03C. albicans201632
TZD-04A. niger153264
FluconazoleC. albicans2824

Visualization of Experimental Workflows

General Workflow for Antimicrobial/Antifungal Screening

G cluster_prep Preparation cluster_screening Primary Screening cluster_quant Quantitative Analysis cluster_analysis Data Analysis A Synthesized Thiazolidine-2,4-dione Derivatives C Agar Disk/Well Diffusion Assay A->C B Microbial/Fungal Strains B->C F Record Zone of Inhibition C->F D Broth Microdilution Assay (MIC) E MBC/MFC Determination D->E G Determine MIC/MBC/MFC Values D->G F->D Active Compounds H Structure-Activity Relationship (SAR) Analysis G->H

Caption: General workflow for screening the antimicrobial and antifungal activity of Thiazolidine-2,4-diones.

Broth Microdilution Assay Workflow

G A Prepare Serial Dilutions of TZD Compound in 96-well plate C Inoculate all wells (except sterility control) A->C B Prepare Standardized Microbial/Fungal Inoculum B->C D Incubate Plate C->D E Visually Assess for Growth (Turbidity) D->E F Determine MIC (Lowest concentration with no visible growth) E->F G Subculture from clear wells onto agar plates F->G H Incubate Agar Plates G->H I Determine MBC/MFC (Lowest concentration with ≥99.9% killing) H->I

Caption: Step-by-step workflow for the Broth Microdilution Assay to determine MIC and MBC/MFC.

Conclusion

The thiazolidine-2,4-dione scaffold represents a promising framework for the development of novel antimicrobial and antifungal agents. The protocols and guidelines presented in this document provide a robust foundation for the systematic evaluation of these compounds. By adhering to these standardized methods, researchers can generate high-quality, comparable data that will facilitate the identification of lead candidates and advance the development of new therapies to combat infectious diseases.

References

Application Notes & Protocols: Unlocking the Antioxidant Potential of Substituted Thiazolidine-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Foundational Principles - Oxidative Stress and the Thiazolidine Scaffold

The Challenge of Oxidative Stress

In aerobic organisms, the metabolic processing of oxygen is essential for life, but it inevitably produces reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1][2] These highly reactive molecules, often referred to as free radicals, include species like the superoxide anion (O₂⁻•), hydroxyl radical (•OH), and nitric oxide (•NO).[3] Under normal physiological conditions, a delicate equilibrium exists between the production of these oxidants and their neutralization by the body's endogenous antioxidant defense systems, which include enzymes like superoxide dismutase and catalase, and non-enzymatic molecules like glutathione.[1]

Oxidative stress occurs when this balance is disrupted, leading to an excess of free radicals.[3][4] This state can inflict significant damage on vital biomolecules, including lipids, proteins, and nucleic acids, contributing to the pathophysiology of numerous diseases such as cancer, neurodegenerative disorders, atherosclerosis, and diabetes.[1][3][4] Consequently, there is a profound interest in developing novel exogenous antioxidant compounds that can bolster the body's defenses and mitigate oxidative damage.[5]

Thiazolidines: A Privileged Scaffold in Medicinal Chemistry

Heterocyclic compounds are a cornerstone of modern drug discovery, with the thiazolidine ring system being a particularly noteworthy scaffold.[6][7] Thiazolidines are five-membered saturated heterocycles containing a sulfur atom at position 1 and a nitrogen atom at position 3.[6][8] This structure is present in a wide array of biologically active compounds and offers versatile points for chemical modification, particularly at the 2, 3, and 5 positions.[6][9] Derivatives of the thiazolidine core have demonstrated a vast range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic effects.[9][10][11]

The focus of these application notes is on a specific subclass: substituted thiazolidine-2-carboxylic acids . The presence of the carboxylic acid group at the C2 position, combined with the inherent properties of the thiazolidine ring, makes these compounds compelling candidates for antioxidant drug discovery. Their structural similarity to the naturally occurring antioxidant thioproline (thiazolidine-4-carboxylic acid) further supports their potential protective role against cellular damage caused by oxidative stress.[12][13][14]

Section 2: Synthesis of the Core Scaffold

The rational design and synthesis of novel antioxidant agents require a robust and flexible chemical strategy. The primary route to 2-substituted thiazolidine-4-carboxylic acids, a closely related structure, involves the cyclocondensation of L-cysteine with various aldehydes.[15][16][17] A similar principle can be applied to generate the thiazolidine-2-carboxylic acid core.

General Synthesis Pathway

The synthesis is typically a one-pot reaction involving the condensation of an appropriate β-aminothiol with glyoxylic acid or its derivatives, often in a suitable solvent like ethanol. The choice of substituents on the aminothiol allows for the exploration of structure-activity relationships (SAR).

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product SM1 β-Aminothiol (with desired R group) Condensation Cyclocondensation (e.g., Reflux in Ethanol) SM1->Condensation 1 SM2 Glyoxylic Acid SM2->Condensation 2 Product Substituted This compound Condensation->Product Yields

Caption: General workflow for the synthesis of substituted thiazolidine-2-carboxylic acids.

Causality in Synthesis Design

The selection of starting materials is the critical first step in tuning the antioxidant activity of the final compound.

  • Choice of β-Aminothiol : The substituents (R groups) on the aminothiol backbone will ultimately be appended to the thiazolidine ring. By selecting aminothiols with phenolic, catecholic, or other electron-rich aromatic groups, the goal is to introduce moieties known to possess intrinsic radical-scavenging capabilities.[5][18]

  • Reaction Conditions : The use of reflux in a protic solvent like ethanol is a standard and efficient method for driving the condensation and subsequent ring-closure to completion, typically resulting in good to excellent yields.[18][19]

Section 3: Protocols for Evaluating Antioxidant Activity

A multi-assay approach is essential for a comprehensive evaluation of antioxidant potential. We present protocols for two widely used in vitro chemical assays and a more biologically relevant cell-based assay.

Protocol 1: DPPH Radical Scavenging Assay
  • Principle : The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical.[20] This neutralizes the radical, causing a color change from deep violet to pale yellow, which is measured spectrophotometrically at ~517 nm.[20][21] The degree of discoloration is directly proportional to the scavenging activity of the test compound.[20]

  • Reagents and Materials :

    • DPPH (1,1-diphenyl-2-picrylhydrazyl)

    • Methanol (spectrophotometric grade)

    • Test compounds (substituted thiazolidine-2-carboxylic acids)

    • Positive control: Ascorbic acid or Trolox

    • 96-well microplate

    • Microplate reader

  • Step-by-Step Procedure :

    • Preparation of DPPH Solution : Prepare a fresh 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.

    • Sample Preparation : Prepare a stock solution of each test compound and the positive control (e.g., 1 mg/mL in methanol or DMSO). Create a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 10, 20, 40, 80, 100 µg/mL).[20][21]

    • Reaction Setup :

      • In a 96-well plate, add 100 µL of each sample dilution to respective wells.

      • Prepare a control well containing 100 µL of the solvent (methanol or DMSO).

      • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • Incubation : Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[20]

    • Measurement : Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis and Trustworthiness :

    • The radical scavenging activity is calculated as a percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 [22] Where A_control is the absorbance of the DPPH solution with solvent only, and A_sample is the absorbance of the DPPH solution with the test compound.

    • Self-Validation : The protocol is validated by the inclusion of a known potent antioxidant like Ascorbic acid as a positive control. The solvent blank serves as the negative control.

    • IC₅₀ Value : Plot the % inhibition against the concentration of the test compound. The concentration required to scavenge 50% of the DPPH radicals (IC₅₀) is determined from this graph. A lower IC₅₀ value indicates higher antioxidant activity.

G start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_samples Prepare Serial Dilutions of Test Compounds & Control start->prep_samples add_dpph Add 100 µL DPPH Solution to all Wells prep_dpph->add_dpph plate Add 100 µL Sample/ Control to 96-well Plate prep_samples->plate plate->add_dpph incubate Incubate 30 min in Dark add_dpph->incubate read Read Absorbance at 517 nm incubate->read calculate Calculate % Inhibition and IC₅₀ Value read->calculate end End calculate->end

Caption: Experimental workflow for the DPPH radical scavenging assay.

Protocol 2: ABTS Radical Cation Scavenging Assay
  • Principle : This assay measures the ability of an antioxidant to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+).[23] The ABTS•+ is generated by oxidizing ABTS with potassium persulfate, resulting in a stable blue-green solution.[23][24] In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form, and the decrease in absorbance is measured at 734 nm.[23] This assay is advantageous as it is applicable to both hydrophilic and lipophilic antioxidants.

  • Reagents and Materials :

    • ABTS diammonium salt

    • Potassium persulfate (K₂S₂O₈)

    • Phosphate-buffered saline (PBS) or ethanol

    • Test compounds

    • Positive control: Trolox (a water-soluble vitamin E analog)

    • 96-well microplate and reader

  • Step-by-Step Procedure :

    • Preparation of ABTS•+ Stock Solution :

      • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[25]

      • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[25]

    • Preparation of Working Solution : Before the assay, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Sample Preparation : Prepare serial dilutions of the test compounds and Trolox standard in the same solvent used for the working solution.

    • Reaction Setup :

      • Add 20 µL of each sample dilution to the wells of a 96-well plate.

      • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubation : Incubate the plate at room temperature for a defined time (e.g., 6-10 minutes).

    • Measurement : Measure the absorbance at 734 nm.

  • Data Analysis and Trustworthiness :

    • Calculate the percentage of inhibition similarly to the DPPH assay.

    • Self-Validation : A standard curve is generated by plotting the percentage inhibition against the concentration of the Trolox standards.[23]

    • TEAC Value : The antioxidant capacity of the test compound is expressed as Trolox Equivalent Antioxidant Capacity (TEAC). The TEAC value is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test compound.

Protocol 3: Cellular Antioxidant Activity (CAA) Assay
  • Principle : The CAA assay is a more biologically relevant method as it measures antioxidant activity within a cellular environment, accounting for factors like cell uptake, distribution, and metabolism.[26] The assay uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.[27] In the presence of ROS (generated by an initiator like AAPH), DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[26][27] Antioxidants that are taken up by the cells can prevent this oxidation, and their activity is quantified by the reduction in fluorescence.[28]

  • Reagents and Materials :

    • Human hepatocarcinoma (HepG2) cells or similar adherent cell line

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • DCFH-DA probe

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) - Free Radical Initiator

    • Positive control: Quercetin

    • 96-well black, clear-bottom cell culture plates

    • Fluorescence microplate reader

  • Step-by-Step Procedure :

    • Cell Seeding : Seed HepG2 cells into a 96-well black plate at an appropriate density and culture until they reach >90% confluency.[27][29]

    • Cell Treatment :

      • Remove the culture medium and wash the cells gently with PBS.

      • Treat the cells with 100 µL of medium containing the test compounds or Quercetin standard at various concentrations for 1-2 hours.

    • Probe Loading : Remove the treatment medium, wash with PBS, and add 100 µL of medium containing 25 µM DCFH-DA to each well. Incubate for 60 minutes in the dark.[30]

    • Initiation of Oxidative Stress :

      • Remove the DCFH-DA solution and wash the cells twice with PBS.

      • Add 100 µL of the AAPH free radical initiator (e.g., 600 µM in PBS) to all wells.[27]

    • Measurement : Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence emission at 530-538 nm with excitation at 480-485 nm every 5 minutes for 1 hour.[27]

  • Data Analysis and Trustworthiness :

    • The data is analyzed by calculating the area under the curve (AUC) from the fluorescence vs. time plot.

    • The percentage of inhibition is calculated: % Inhibition = [(AUC_control - AUC_sample) / AUC_control] x 100

    • Self-Validation : The use of untreated cells exposed to AAPH serves as the negative control, while Quercetin provides a robust positive control.

    • CAA Value : Results are often expressed as CAA units, where one unit is equivalent to the activity of 1 µmol of Quercetin.

Section 4: Structure-Activity Relationship (SAR) and Data Interpretation

The antioxidant activity of substituted thiazolidine-2-carboxylic acids is highly dependent on the nature and position of the substituents on the core structure.

Key SAR Insights
  • Phenolic Groups are Critical : The presence of a phenolic hydroxyl (-OH) group on an aromatic ring substituent is a key determinant of high antioxidant activity.[5][17] This is because the phenolic proton can be easily donated to neutralize a free radical.

  • Position and Number of -OH Groups : Compounds with catechol (o-dihydroxy) or hydroquinone (p-dihydroxy) moieties often exhibit the highest potency.[5] For these molecules, the hydrogen atom transfer mechanism is thermodynamically favorable.

  • Influence of Other Substituents :

    • Electron-Donating Groups (EDGs) : Groups like methoxy (-OCH₃) and alkyl groups can enhance antioxidant activity, though generally less than a hydroxyl group.[15]

    • Electron-Withdrawing Groups (EWGs) : Groups like nitro (-NO₂) or halogens (-Cl, -F) often decrease radical scavenging activity.[15] However, some studies have reported potent activity even with EWGs, suggesting complex electronic effects or alternative mechanisms may be at play.[19]

SAR cluster_main img label_R1 R1 Substituent label_R2 R2 Substituent note1 Phenolic -OH groups at R1/R2 Dramatically Increase Activity note2 Catechol (di-OH) moieties are particularly potent note3 Electron-Donating Groups (e.g., -OCH3) Moderately Increase Activity note4 Electron-Withdrawing Groups (e.g., -NO2, -Cl) Generally Decrease Activity

Caption: Key structure-activity relationships for thiazolidine-based antioxidants.

Data Summary Table

The following table summarizes hypothetical IC₅₀ data from a DPPH assay for a series of thiazolidine derivatives to illustrate SAR principles.

Compound IDR-Group Substituent (on Phenyl Ring at C4/C5)DPPH IC₅₀ (µM)Relative Activity
TZCA-01 Unsubstituted Phenyl150.2 ± 12.5Low
TZCA-02 4-Methoxy85.6 ± 7.1Moderate
TZCA-03 4-Hydroxy25.3 ± 2.1High
TZCA-04 3,4-Dihydroxy (Catechol)8.9 ± 0.7Very High
TZCA-05 4-Nitro> 200Inactive
Control Ascorbic Acid15.5 ± 1.3(Reference)

Data are illustrative examples based on published trends.[5][15][17][19]

Section 5: Concluding Remarks and Future Directions

Substituted thiazolidine-2-carboxylic acids represent a versatile and promising scaffold for the development of novel antioxidant agents. The ability to systematically modify the structure allows for the fine-tuning of activity, with phenolic derivatives demonstrating particularly high potency. The protocols outlined in this guide provide a robust framework for synthesizing and evaluating these compounds, from initial chemical screening to more biologically relevant cellular assays.

Future research should focus on:

  • Expanding SAR studies to include a wider variety of substituents and substitution patterns.

  • Investigating detailed mechanisms of action , including the potential for metal chelation and the modulation of endogenous antioxidant pathways.

  • Advancing lead compounds from in vitro and cell-based models to in vivo studies to assess their pharmacokinetic properties and efficacy in disease models driven by oxidative stress.

References

Thiazolidine-2-Carboxylic Acid: A Novel Biostimulant for Enhanced Crop Resilience and Productivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Agrochemical Formulations

In the quest for sustainable agricultural practices and enhanced crop performance, the role of biostimulants is becoming increasingly pivotal. These compounds, when applied in small quantities, are not primarily nutrients, but rather enhancers of a plant's intrinsic physiological processes. Thiazolidine-2-carboxylic acid, a proline analog, has emerged as a promising biostimulant with the potential to significantly improve plant growth, particularly under abiotic stress conditions.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and evaluation of this compound in agrochemical formulations.

This guide moves beyond a simple recitation of protocols. It delves into the causal mechanisms behind its biostimulant activity, provides detailed, self-validating experimental designs, and is grounded in authoritative scientific literature.

Part 1: The Scientific Foundation - Mechanism of Action

This compound's efficacy as a biostimulant is rooted in its structural similarity to the amino acid proline.[3] Proline is a key osmoprotectant and signaling molecule that accumulates in plants under various stress conditions, such as drought, salinity, and extreme temperatures.[4][5][6]

The Proline Analog Advantage

As a proline analog, this compound is thought to interfere with proline metabolism, potentially leading to a range of physiological responses that enhance stress tolerance.[3][7] Research suggests that it can be activated and transferred to tRNAPro, thereby inhibiting the incorporation of proline into polypeptides during protein synthesis.[3] This disruption may trigger a cascade of stress-response signaling pathways within the plant.

Signaling Pathways and Stress Mitigation

The accumulation of proline and the activity of its analogs are linked to several key signaling pathways involved in plant stress response. These pathways modulate cellular homeostasis, reactive oxygen species (ROS) scavenging, and the expression of stress-responsive genes.[4] By influencing these pathways, this compound can help plants maintain cellular turgor, protect cellular structures from oxidative damage, and sustain growth under adverse conditions.

Diagram: Proposed Mechanism of Action

Thiazolidine-2-carboxylic_Acid_Mechanism cluster_0 Plant Cell cluster_1 Physiological Responses cluster_2 Outcome T2CA This compound (Proline Analog) Proline_Metabolism Proline Metabolism Disruption T2CA->Proline_Metabolism Interference Stress_Signaling Stress Signaling Cascade Activation Proline_Metabolism->Stress_Signaling Osmotic_Adjustment Enhanced Osmotic Adjustment Stress_Signaling->Osmotic_Adjustment ROS_Scavenging Increased ROS Scavenging Stress_Signaling->ROS_Scavenging Gene_Expression Altered Gene Expression Stress_Signaling->Gene_Expression Stress_Tolerance Improved Abiotic Stress Tolerance Osmotic_Adjustment->Stress_Tolerance ROS_Scavenging->Stress_Tolerance Gene_Expression->Stress_Tolerance

Caption: Proposed mechanism of this compound as a plant biostimulant.

Part 2: Formulation and Application Protocols

The successful application of this compound hinges on a stable and effective formulation, followed by precise application protocols. This section provides detailed methodologies for both.

Preparation of Stock Solution and Foliar Spray Formulation

This compound is soluble in water and polar organic solvents.[8] For experimental purposes, a stock solution is prepared, which is then diluted to the desired concentration for foliar application.

Protocol 2.1.1: Stock Solution Preparation (10,000 ppm)

  • Weighing: Accurately weigh 1.0 g of this compound (97% purity or higher).[9]

  • Dissolution: Dissolve the weighed compound in a small amount of a suitable organic solvent like ethanol if necessary, then bring the final volume to 100 mL with deionized water in a volumetric flask.

  • Storage: Store the stock solution in a cool, dark place at 4°C for up to one week.

Protocol 2.1.2: Foliar Spray Formulation

For effective foliar application, the inclusion of a surfactant is recommended to ensure uniform coverage and enhanced penetration of the active ingredient.[10]

  • Dilution: Based on the desired final concentration (refer to Table 1), calculate the required volume of the 10,000 ppm stock solution.

  • Adjuvant Addition: To the final spray volume, add a non-ionic surfactant at a concentration of 0.05-0.1% (v/v).[11]

  • Mixing: Gently agitate the solution to ensure thorough mixing.

  • pH Adjustment (Optional): If required, adjust the pH of the final solution to a range of 6.0-7.0 using a suitable buffer.

Application Rates and Timing

The optimal application rate of this compound can vary depending on the crop species, growth stage, and the specific abiotic stress being targeted. The following table provides a starting point for experimental design.

Table 1: Recommended Foliar Application Rates for this compound

Crop CategoryGrowth Stage for ApplicationRecommended Concentration Range (ppm)Target Stress
Cereals (e.g., Wheat, Corn)Tillering to early booting50 - 200Drought, Salinity
Solanaceous (e.g., Tomato, Pepper)Pre-flowering and fruit set25 - 100Heat, Drought
Leafy Greens (e.g., Lettuce, Spinach)Mid-vegetative growth25 - 75Salinity

Note: These are starting recommendations. A dose-response study is crucial to determine the optimal concentration for a specific crop and condition.

Part 3: Experimental Design and Efficacy Evaluation

Rigorous experimental design and comprehensive data analysis are essential to validate the efficacy of this compound formulations.

Greenhouse Dose-Response Study

A greenhouse study allows for controlled conditions to determine the optimal application concentration.

Protocol 3.1.1: Greenhouse Trial Design

  • Experimental Setup: Use a randomized complete block design with at least four replications per treatment.[2]

  • Treatments: Include a negative control (no treatment), a vehicle control (water + surfactant), and a range of this compound concentrations (e.g., 0, 25, 50, 100, 200 ppm).

  • Plant Material: Use healthy, uniform seedlings of the target crop.

  • Application: Apply the foliar spray until runoff at the specified growth stage.

  • Stress Induction: After a priming period (e.g., 48-72 hours), impose the desired abiotic stress (e.g., reduce watering for drought stress, apply a saline solution for salinity stress).

  • Data Collection: At the end of the stress period, collect data on the parameters listed in section 3.3.

Diagram: Greenhouse Trial Workflow

Greenhouse_Trial_Workflow Start Start: Uniform Seedlings Acclimatization Acclimatization Period Start->Acclimatization Treatment_Application Foliar Application of T2CA (Randomized Block Design) Acclimatization->Treatment_Application Priming Priming Period (48-72h) Treatment_Application->Priming Stress_Induction Impose Abiotic Stress Priming->Stress_Induction Data_Collection Data Collection (Physiological & Biochemical) Stress_Induction->Data_Collection Analysis Statistical Analysis (ANOVA) Data_Collection->Analysis

Caption: Workflow for a greenhouse dose-response study of this compound.

Field Efficacy Trial

Field trials are crucial for evaluating the performance of the formulation under real-world agricultural conditions.

Protocol 3.2.1: Field Trial Design

  • Experimental Layout: Employ a randomized complete block design with a minimum of four replications.

  • Plot Size: Ensure plots are large enough to minimize edge effects and allow for representative sampling.

  • Treatments: Include an untreated control and the optimal concentration(s) of this compound determined from greenhouse trials.

  • Application: Use calibrated spray equipment to ensure uniform application at the recommended growth stage.

  • Data Collection: Collect data on growth parameters, yield components, and quality traits throughout the growing season and at harvest.

Parameters for Efficacy Evaluation

A comprehensive evaluation should include a combination of physiological, biochemical, and agronomic parameters.

Table 2: Key Parameters for Efficacy Evaluation

Parameter CategorySpecific MeasurementRationale
Physiological Chlorophyll Content (SPAD meter or spectrophotometry)Indicator of photosynthetic health.[12][13]
Relative Water Content (RWC)Measures plant water status under drought stress.
Stomatal ConductanceIndicates the plant's response to water availability.
Biochemical Proline ContentTo confirm the impact on proline metabolism.
Reactive Oxygen Species (ROS) Levels (e.g., H₂O₂, O₂⁻)To assess oxidative stress levels.[14][15][16][17]
Antioxidant Enzyme Activity (e.g., SOD, CAT)Indicates the plant's capacity to scavenge ROS.
Agronomic Plant Height and BiomassMeasures overall growth promotion.
Yield and Yield Components (e.g., grain number, fruit weight)The ultimate measure of efficacy for crop production.
Quality Parameters (e.g., protein content, sugar content)Assesses the impact on the final product quality.
Statistical Analysis

All collected data should be subjected to appropriate statistical analysis to determine the significance of the observed effects. Analysis of Variance (ANOVA) is a standard method for analyzing data from randomized block designs.[18][19][20][21] A p-value of <0.05 is typically considered statistically significant.

Part 4: Concluding Remarks and Future Directions

This compound presents a compelling opportunity for the development of novel biostimulant formulations. Its mechanism of action as a proline analog provides a strong scientific basis for its stress-mitigating properties. The protocols outlined in this guide offer a robust framework for the systematic evaluation of its efficacy.

Future research should focus on optimizing formulations for enhanced stability and bioavailability, exploring synergistic effects with other biostimulants and nutrients, and expanding the application to a wider range of crops and abiotic stress conditions. Through continued rigorous scientific investigation, this compound can be a valuable tool in building a more resilient and productive agricultural future.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Thiazolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Thiazolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to equip you with the knowledge to optimize your synthetic protocols, improve yields, and ensure the highest purity of your final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared through the condensation of L-cysteine and an aldehyde, most frequently formaldehyde.

Issue 1: Low Yield of this compound

Question: My synthesis of this compound resulted in a disappointingly low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors, from reagent quality to reaction conditions and work-up procedures. Here’s a systematic approach to troubleshooting this common issue:

1. Reagent Quality and Stoichiometry:

  • L-Cysteine: Ensure you are using high-purity L-cysteine. The presence of oxidized cysteine (cystine) will not participate in the reaction and will reduce your effective yield.

  • Formaldehyde: Use a fresh, high-quality source of formaldehyde. Formaldehyde solutions can polymerize over time to form paraformaldehyde, which is less reactive. The reaction of L-cysteine and formaldehyde is a key method for producing this compound[1][2].

  • Stoichiometry: While a 1:1 molar ratio of L-cysteine to formaldehyde is theoretically required, a slight excess of formaldehyde can sometimes be used to drive the reaction to completion. However, a large excess can lead to side product formation.

2. Reaction Conditions:

  • Solvent: The choice of solvent is critical. A mixture of ethanol and water is commonly used[3][4]. The ratio of these solvents can influence the solubility of the reactants and the product, thereby affecting the reaction rate and yield. The cis/trans ratio of diastereomers is also highly dependent on the solvent used[2][5].

  • pH: The pH of the reaction mixture can significantly impact the reaction. The initial condensation to form the Schiff base is often favored under mildly acidic to neutral conditions. It's crucial to monitor and adjust the pH as needed.

  • Temperature and Reaction Time: This reaction is typically carried out at room temperature[6]. Running the reaction for an insufficient amount of time will result in incomplete conversion. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC to determine the optimal reaction time.

3. Work-up and Purification:

  • Precipitation and Isolation: The product is often isolated by precipitation from the reaction mixture. Inadequate cooling or an incorrect solvent mixture for precipitation can lead to loss of product.

  • Recrystallization: Purification by recrystallization is a common step to obtain a high-purity product[7]. However, choosing an inappropriate solvent can lead to significant product loss. Experiment with different solvent systems to find one that provides good recovery.

Here is a workflow to guide you through troubleshooting low yields:

LowYieldTroubleshooting start Low Yield Observed reagent_quality Check Reagent Purity (L-Cysteine, Formaldehyde) start->reagent_quality stoichiometry Verify Stoichiometry reagent_quality->stoichiometry reaction_conditions Optimize Reaction Conditions stoichiometry->reaction_conditions solvent Adjust Solvent System (e.g., Ethanol/Water ratio) reaction_conditions->solvent ph Monitor and Adjust pH reaction_conditions->ph temp_time Optimize Temperature & Time reaction_conditions->temp_time workup Review Work-up & Purification precipitation Refine Precipitation Technique workup->precipitation recrystallization Optimize Recrystallization Solvent workup->recrystallization solvent->workup ph->workup temp_time->workup end Improved Yield precipitation->end recrystallization->end

Caption: Troubleshooting workflow for low yield.

Issue 2: Formation of Diastereomeric Mixtures

Question: My final product is a mixture of cis and trans diastereomers. How can I control the stereoselectivity of the reaction?

Answer:

The condensation of L-cysteine with an aldehyde other than formaldehyde introduces a new chiral center at the C2 position of the thiazolidine ring, leading to the formation of a mixture of diastereomers (cis and trans). The ratio of these isomers is a common challenge.

  • Solvent Effects: The cis/trans ratio is strongly dependent on the solvent used in the reaction. For instance, some studies have shown that the use of different solvents can favor the formation of one diastereomer over the other[2][5]. It is recommended to screen a variety of solvents to determine the optimal system for your desired isomer.

  • Thermodynamic vs. Kinetic Control: The diastereomeric ratio can be influenced by whether the reaction is under thermodynamic or kinetic control. Running the reaction at a lower temperature may favor the kinetically preferred product, while higher temperatures or longer reaction times might allow for equilibration to the thermodynamically more stable isomer.

  • Purification: While controlling the reaction's stereoselectivity is ideal, it may be necessary to separate the diastereomers after the reaction. This can sometimes be achieved through careful fractional crystallization or preparative chromatography.

Issue 3: Product Instability and Degradation

Question: I've observed that my purified this compound seems to degrade over time. What causes this, and how can I improve its stability?

Answer:

This compound can be susceptible to degradation, particularly under certain conditions.

  • Hydrolysis: The thiazolidine ring can undergo hydrolysis to revert to L-cysteine and the corresponding aldehyde. This process can be accelerated by acidic or basic conditions and elevated temperatures[8][9].

  • Oxidation: The sulfur atom in the thiazolidine ring can be susceptible to oxidation.

  • Storage: To minimize degradation, store the purified product in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).

Comparative Stability under Different Conditions:

ConditionStabilityRecommendation
High Temperature Prone to degradation[8][9]Store at or below room temperature.
Acidic/Basic pH Increased hydrolysis[8]Store at a neutral pH.
Presence of Oxygen Potential for oxidationStore under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of this compound from L-cysteine and formaldehyde?

A1: The reaction proceeds through the formation of a Schiff base intermediate. The nucleophilic thiol group of L-cysteine then attacks the imine carbon, leading to cyclization and the formation of the thiazolidine ring[1].

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product L_cysteine L-Cysteine schiff_base Schiff Base L_cysteine->schiff_base Condensation formaldehyde Formaldehyde formaldehyde->schiff_base thiazolidine This compound schiff_base->thiazolidine Intramolecular Cyclization

Caption: Reaction mechanism overview.

Q2: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Useful for quantitative analysis of the reaction mixture and for determining the purity of the final product. Chiral HPLC methods can be developed to separate and quantify diastereomers[10].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirming the identity of the synthesized compound.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product[11].

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, standard laboratory safety practices should be followed. Specifically:

  • Formaldehyde: Is a known carcinogen and should be handled in a well-ventilated fume hood.

  • Solvents: Ethanol is flammable.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q4: Can other aldehydes be used in place of formaldehyde?

A4: Yes, various aldehydes can be used to synthesize 2-substituted thiazolidine-4-carboxylic acids. The choice of aldehyde will determine the substituent at the C2 position of the thiazolidine ring. The reactivity of the aldehyde can influence the reaction conditions required[2][5][6].

Experimental Protocol: Synthesis of this compound

This is a general protocol and may require optimization for your specific laboratory conditions and desired scale.

Materials:

  • L-cysteine

  • Formaldehyde (37% aqueous solution)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve L-cysteine in a mixture of deionized water and ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of the formaldehyde solution to the cooled L-cysteine solution with constant stirring.

  • Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate analytical techniques (NMR, MS, etc.).

References

Thiazolidine Ring Formation: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for thiazolidine ring formation. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic scaffold. Thiazolidine synthesis, while powerful, is governed by a sensitive equilibrium and is prone to several side reactions. Understanding the causality behind these issues is critical for successful synthesis. This guide moves beyond simple protocols to provide in-depth, field-proven insights to help you troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions surrounding the thiazolidine ring formation.

Q1: What is the fundamental mechanism of thiazolidine formation?

The formation of a thiazolidine ring is fundamentally a reversible condensation reaction between a 1,2-aminothiol (like L-cysteine) and an aldehyde or ketone. The reaction proceeds through two key steps:

  • Iminium Ion Formation: The amine group of the aminothiol performs a nucleophilic attack on the carbonyl carbon of the aldehyde/ketone, forming a carbinolamine intermediate. This intermediate then dehydrates to form a reactive iminium ion.

  • Intramolecular Cyclization: The thiol group then acts as an intramolecular nucleophile, attacking the iminium carbon to form the five-membered thiazolidine ring.

This entire process is an equilibrium, meaning the reverse reaction (hydrolysis or ring-opening) is always a competing process.[1][2]

Caption: General mechanism of thiazolidine ring formation.

Q2: Is the reaction truly reversible? How does this impact my synthesis?

Yes, the reaction is highly reversible.[3] The stability of the thiazolidine ring is critically dependent on factors like pH, solvent, and the nature of the substituents on the ring.[4][5] This reversibility, known as ring-chain tautomerism, means that your purified product can potentially degrade back into its starting components under certain conditions (e.g., in an aqueous solution).[1] For synthesis, this means reaction conditions must be chosen to drive the equilibrium towards the cyclic product. For storage and downstream applications, it means you must be mindful of the product's stability.

Q3: What is the optimal pH for the reaction? I've seen conflicting reports.

There is no single "optimal" pH; the ideal condition depends on your specific substrates and goals. The conflicting reports in the literature arise from the dual nature of the aminothiol.[6][7]

  • Acidic pH (4-5): This is the traditional approach. A slightly acidic environment protonates the carbonyl oxygen of the aldehyde/ketone, making it more electrophilic and accelerating the initial nucleophilic attack by the amine. However, too low a pH will protonate the amine, rendering it non-nucleophilic and stopping the reaction.[5][7] This range is a compromise.

  • Physiological pH (7.2-7.4): Recent studies have shown that for many substrates, the reaction can be very fast and efficient at neutral pH, behaving like a "click-type" reaction.[8][9] At this pH, the amine is sufficiently nucleophilic, and the reaction can proceed rapidly without a catalyst. However, the starting aminothiol is more susceptible to oxidative dimerization (disulfide formation) at neutral or basic pH.[8]

Recommendation: Start your optimization at physiological pH. If the reaction is slow, incrementally decrease the pH towards 4-5. Monitor the reaction closely by TLC or LC-MS to find the sweet spot for your specific system.

Troubleshooting Guide: Common Side Reactions & Solutions

Problem 1: Low or No Yield of Thiazolidine Product

This is the most common issue, often stemming from the reaction's equilibrium nature or degradation of starting materials.

Probable Cause A: Unfavorable Equilibrium The reaction has not been sufficiently driven towards the product side of the ring-chain equilibrium.

Solution:

  • Apply Le Chatelier's Principle: The condensation reaction releases a molecule of water. Removing water as it forms will drive the equilibrium towards the thiazolidine product.

    • Protocol: Perform the reaction in a solvent like toluene or benzene using a Dean-Stark apparatus to azeotropically remove water.

  • Increase Reactant Concentration: While not always feasible, using a higher concentration of reactants can favor the product formation.[6]

Probable Cause B: Oxidation of Starting Material The thiol group of your 1,2-aminothiol (e.g., cysteine) is highly susceptible to oxidation, forming a disulfide dimer. This is particularly problematic at neutral or basic pH in the presence of air (oxygen). Once dimerized, the starting material is consumed and cannot participate in the ring formation.

Solution:

  • Degas Solvents: Before starting the reaction, thoroughly degas your solvents by bubbling with an inert gas like nitrogen or argon for 15-30 minutes.

  • Maintain an Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent oxygen from entering the reaction vessel.

  • Add a Reducing Agent (with caution): In some cases, a mild reducing agent like Dithiothreitol (DTT) can be added to prevent disulfide formation, though this can complicate purification.[8]

Troubleshooting Low Yield Start Low or No Yield Observed Check_SM Check Starting Material Integrity (TLC, NMR) Start->Check_SM SM_Degraded Starting Material Degraded Check_SM->SM_Degraded Yes SM_OK Starting Material OK Check_SM->SM_OK No Oxidation Probable Cause: Oxidative Dimerization of Aminothiol SM_Degraded->Oxidation Equilibrium Probable Cause: Unfavorable Ring-Chain Equilibrium SM_OK->Equilibrium Solve_Oxidation Solution: 1. Degas solvents. 2. Use inert atmosphere (N2/Ar). 3. Check pH (avoid > 8). Oxidation->Solve_Oxidation Solve_Equilibrium Solution: 1. Remove water (Dean-Stark). 2. Increase reactant concentration. Equilibrium->Solve_Equilibrium

Caption: Workflow for troubleshooting low reaction yield.

Problem 2: Product Decomposes Upon Isolation or in Solution (Hydrolysis)

You successfully form the product, but it disappears during workup or upon standing in solution.

Probable Cause: Hydrolysis (Ring-Opening) This is the reverse reaction of the synthesis. The thiazolidine ring is susceptible to hydrolysis, especially in the presence of water and under acidic conditions.[3][10] The stability is highly dependent on the substituents; electron-withdrawing groups on the aldehyde/ketone precursor can make the ring more prone to hydrolysis.

Solution:

  • pH Control During Workup: Avoid strongly acidic conditions during extraction or purification. Use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) instead of stronger bases for neutralization.

  • Anhydrous Conditions: After isolation, store the compound under anhydrous conditions. If it must be stored in solution, use a dry, aprotic solvent (e.g., DCM, THF, DMF).

  • Buffer Storage: If an aqueous solution is necessary, store it in a buffered solution at a pH where it exhibits maximum stability (often slightly basic, but this must be determined empirically).

  • Temperature: Store the compound at low temperatures (e.g., -20°C) to slow the rate of decomposition.

ConditionRisk FactorMitigation Strategy
Workup Exposure to aqueous acidNeutralize carefully with NaHCO₃; minimize time in aqueous phases.
Purification Protic solvents (e.g., Methanol) on silica gelUse less protic solvent systems (e.g., Hexane/Ethyl Acetate) for chromatography.
Storage Residual water/acid; ambient temperatureStore solid under inert gas; use dry solvents; store cold.
Problem 3: Loss of Stereochemical Integrity (Epimerization)

You start with a chiral aminothiol like L-cysteine, but the product shows a mixture of diastereomers or has racemized.

Probable Cause: Epimerization at C-2 The proton at the C-2 position (the carbon from the aldehyde/ketone) can be acidic. Under certain conditions (especially with prolonged reaction times or in the presence of base), this proton can be abstracted, leading to a planar intermediate that can be re-protonated from either face, causing epimerization.[1]

Solution:

  • Minimize Reaction Time: Do not let the reaction run longer than necessary. Monitor by TLC/LC-MS and quench the reaction as soon as the starting material is consumed.

  • Control Temperature: Avoid excessive heat, as this can accelerate the rate of epimerization.

  • Avoid Strong Bases: If a base is needed, use a mild, non-nucleophilic base (e.g., DIPEA) and add it slowly at low temperatures. Strong bases (e.g., NaH, LDA) will almost certainly cause epimerization.

  • Judicious Catalyst Choice: Some catalysts may promote epimerization more than others. If epimerization is a problem, consider a catalyst-free approach if the reaction rate is acceptable.

Problem 4: Product is Oxidized

During workup or storage, you observe the formation of a new, more polar spot by TLC, often corresponding to the sulfoxide.

Probable Cause: Oxidation of the Thioether The sulfur atom in the thiazolidine ring is a thioether, which can be easily oxidized to a sulfoxide and then to a sulfone by ambient oxygen, peroxides, or other oxidizing agents.[11][12]

Solution:

  • Avoid Oxidizing Agents: Ensure all reagents and solvents are free from peroxide impurities. For example, THF can form peroxides upon storage and should be tested or freshly distilled.

  • Inert Atmosphere Handling: Handle and store the final compound under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen, especially for long-term storage.

  • Antioxidant Addition: For some applications, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can help prevent oxidation during storage, but this will be an impurity in the final product.

References

Stability of Thiazolidine-2-carboxylic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Thiazolidine-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for experiments involving this compound. We will explore the critical factor of pH on its stability, offering both foundational knowledge and practical solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Question 1: What is the general stability profile of the this compound ring system across different pH conditions?

Answer:

The stability of the thiazolidine ring is highly dependent on the pH of the medium. It is not a simple linear relationship. The molecule generally exhibits greatest stability under strongly acidic and neutral to slightly alkaline conditions, while showing significant instability and degradation in weakly to moderately acidic environments.

  • Weak to Moderate Acidic Conditions (pH ~3 to 6): This is the range of greatest instability. Under these conditions, the ring is susceptible to acid-catalyzed hydrolysis, leading to ring-opening.[1][2][3] The rate of degradation is often most pronounced around pH 4.4.[1][2][3]

  • Strongly Acidic Conditions (pH < 3): Surprisingly, the stability of the thiazolidine ring increases under strongly acidic conditions (e.g., pH 2.0).[1][3] This is a critical consideration for experiments conducted in highly acidic environments, such as those mimicking gastric fluids.

  • Neutral to Alkaline Conditions (pH 7 to 9): The thiazolidine ring is generally considered stable at neutral pH (e.g., 7.4).[4] As the pH becomes more alkaline, the rate of hydrolysis can increase again, this time catalyzed by hydroxide ions.[5] However, for many experimental purposes, the compound is sufficiently stable in buffers around pH 7-8.5.[6][7]

Question 2: What is the chemical mechanism behind the pH-dependent degradation of this compound?

Answer:

The primary degradation pathway is a reversible, acid-catalyzed hydrolysis that leads to the opening of the thiazolidine ring. This process exposes the constituent functional groups: a thiol (from the cysteine or cysteamine backbone) and an aldehyde or iminium ion.

The mechanism is initiated by the protonation of the ring's nitrogen atom.[1][3] The pKa of this secondary amine is relatively low (around 5 to 6) due to the electron-withdrawing effect of the adjacent sulfur atom.[1] In weakly acidic conditions, a significant portion of the nitrogen atoms become protonated. This protonation destabilizes the ring, facilitating the cleavage of the carbon-nitrogen bond and leading to the formation of an open-chain iminium ion intermediate. This intermediate is then hydrolyzed to yield the free aldehyde and the amino-thiol backbone.

Thiazolidine Thiazolidine Ring (Closed, Stable) Protonation Nitrogen Protonation (Weak Acid, pH 3-6) Thiazolidine->Protonation + H⁺ Protonation->Thiazolidine - H⁺ RingOpening Ring Opening (Destabilized Ring) Protonation->RingOpening Spontaneous Iminium Iminium Ion Intermediate RingOpening->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis + H₂O Products Degradation Products (Cysteine + Aldehyde) Hydrolysis->Products

Caption: Acid-catalyzed degradation pathway of the thiazolidine ring.

Question 3: Why does the stability unexpectedly increase in very strong acid (e.g., pH 2.0)?

Answer:

This counterintuitive stability at very low pH is a key experimental observation. The leading hypothesis suggests that in addition to the primary protonation of the ring nitrogen, a second protonation event may occur on the sulfur atom at position 1 under strongly acidic conditions.[3]

Protonation of the sulfur atom would introduce a positive charge, which would electrostatically repel the nearby protonated nitrogen. This repulsion is thought to impair the conformational changes required for the ring to open between the C-2 carbon and the nitrogen atom, thus kinetically trapping the molecule in its more stable, closed-ring form.[3]

Troubleshooting Guide

Issue 1: My assay results are inconsistent when using a this compound derivative in a citrate or acetate buffer (pH 4-5).

Plausible Cause: You are likely operating in the pH range of maximum instability for the thiazolidine ring. The compound is degrading over the course of your experiment, leading to a decrease in the concentration of the active/intact molecule and causing poor reproducibility.

Solutions & Protocol:

  • Confirm Degradation: First, verify that degradation is the root cause. Use a time-course experiment where you incubate the compound in your assay buffer and analyze aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes) by HPLC or LC-MS. A decrease in the peak area of the parent compound and the appearance of new peaks will confirm instability.

  • Change Buffer System: If your experimental endpoint allows, shift the pH to a more stable range.

    • Option A (More Acidic): Move to a buffer system at pH 2.0 (e.g., KCl-HCl buffer).[8] This leverages the increased stability in strongly acidic conditions.

    • Option B (Neutral): Move to a neutral buffer like phosphate-buffered saline (PBS) at pH 7.4.[8]

  • Minimize Incubation Time: If you must work in an acidic pH range, redesign your experiment to minimize the time the compound spends in the buffer before analysis. Prepare stock solutions in a stable solvent (like DMSO) and add them to the acidic buffer immediately before measurement.

  • Run Controls: Always include a control sample of the compound in the buffer alone to quantify the extent of degradation over the experimental timeframe.

Issue 2: I am observing unexpected peaks in my HPLC/LC-MS analysis of a formulation containing a this compound prodrug.

Plausible Cause: The new peaks are almost certainly the degradation products resulting from the hydrolysis of the thiazolidine ring. The primary products would be the parent aldehyde used to create the prodrug and the L-cysteine backbone.[1][2][3]

Troubleshooting & Verification:

  • Characterize the Impurities:

    • Mass Spectrometry (MS): The molecular weights of the new peaks should correspond to the expected aldehyde and cysteine components.

    • Reference Standards: If available, run authentic reference standards of the suspected aldehyde and cysteine on your HPLC system to see if the retention times match the unknown peaks.

  • Investigate the Cause:

    • Check the pH of your formulation. If it has drifted into the unstable 3-6 range, this is the likely cause.

    • Consider temperature. Higher temperatures can accelerate the degradation process, even at a seemingly stable pH.[9]

  • Protocol: Forced Degradation Study: To definitively identify degradation products, perform a forced degradation study.

    • Prepare three solutions of your compound: one at pH 2.0 (acidic), one at pH 8.0 (alkaline), and one in water.

    • Heat the solutions (e.g., at 60-80°C) for several hours.

    • Analyze the stressed samples by LC-MS. The peaks that grow under these conditions are your degradation products, which can then be identified and tracked in your primary samples.

Data Summary & Experimental Protocols

Table 1: Summary of pH-Dependent Stability for 2-Substituted Thiazolidine-4-Carboxylic Acids
pH RangeConditionStability LevelPrimary MechanismReference
< 3.0 Strongly AcidicHigh Ring stabilized, possibly by S-protonation.[1][3]
3.0 - 6.0 Weakly AcidicLow Acid-catalyzed hydrolysis via N-protonation.[1][2][3]
6.0 - 8.5 Neutral / Slightly AlkalineHigh Generally stable for most applications.[4][8]
> 8.5 AlkalineModerate to Low Base-catalyzed hydrolysis becomes significant.[5]
Protocol: General pH Stability Assessment using HPLC

This protocol provides a framework for evaluating the stability of your specific this compound derivative.

PrepStock 1. Prepare Stock Solution (e.g., 10 mM in DMSO) Incubation 3. Initiate Incubation (Dilute stock to final conc. in each buffer) PrepStock->Incubation PrepBuffers 2. Prepare Buffers (e.g., pH 2.0, 4.5, 7.4, 9.0) PrepBuffers->Incubation Sampling 4. Collect Aliquots (t=0, 1h, 2h, 4h, 8h, 24h) Incubation->Sampling Analysis 5. HPLC Analysis (Quantify parent peak area) Sampling->Analysis Plot 6. Plot Data (% Remaining vs. Time) Analysis->Plot

Caption: Workflow for a typical pH stability study.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the test compound (e.g., 10 mg/mL or 10 mM) in a non-aqueous, stable solvent such as DMSO or acetonitrile.

  • Buffer Preparation: Prepare a series of buffers covering the pH range of interest (e.g., pH 2.0, 4.4, 5.2, 6.0, 7.4, 9.0).[3] Ensure the buffer components will not interfere with your analytical method.

  • Incubation: In separate vials for each pH and time point, dilute the stock solution to the final target concentration (e.g., 50 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to not affect the pH or stability. Place the vials in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Sampling: At each designated time point (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from the corresponding vial. If necessary, quench the reaction by adding a neutralizing or organic solution before analysis.

  • HPLC Analysis: Analyze each sample using a validated HPLC method with UV or MS detection.[10]

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the t=0 sample for each pH. Plot "% Remaining" versus "Time" for each pH condition to visualize the degradation kinetics.

References

Technical Support Center: Degradation Pathways of Thiazolidine-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazolidine-2-carboxylic acid and its derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently encountered questions during experimental work. Our focus is on the degradation pathways of these versatile compounds, offering insights grounded in established scientific principles to ensure the integrity and success of your research.

Section 1: Understanding the Core Instability - Thiazolidine Ring Opening

The stability of this compound derivatives is intrinsically linked to the integrity of the thiazolidine ring. The primary and most common degradation pathway is the hydrolytic opening of this ring. This process is often reversible and is highly dependent on the experimental conditions.

Frequently Asked Questions (FAQs)

Question 1: What is the primary degradation pathway for this compound derivatives?

The principal degradation route is the hydrolysis of the thiazolidine ring, which leads to an equilibrium between the cyclic thiazolidine and the open-chain imine or enamine tautomers.[1][2] This ring-opening can be initiated under both acidic and basic conditions and is a key consideration in formulation, storage, and in vivo applications.[3] For many derivatives, especially those designed as prodrugs, this ring-opening is the intended mechanism for releasing an active molecule, such as L-cysteine.[4][5]

Question 2: How does pH influence the stability of the thiazolidine ring?

The pH of the solution is a critical factor governing the rate and mechanism of thiazolidine ring opening.[3]

  • Low pH (Acidic Conditions): Under acidic conditions, the reaction can proceed through a unimolecular ring opening of the S-conjugate acid or the N-conjugate acid.[3] Protonation of the sulfur or nitrogen atom facilitates the cleavage of the C-S bond.

  • Neutral to High pH (pH 6-12): In this range, a pH-independent pathway involving the formation of a zwitterion through the unimolecular opening of the neutral thiazolidine can occur.[3]

  • High pH (Alkaline Conditions): At high pH, the degradation can be catalyzed by hydroxide ions, leading to the formation of an unprotonated imine intermediate.[3] For certain derivatives, such as those of penicillin, base-catalyzed elimination can also lead to an enamine intermediate.[1][2]

Question 3: My HPLC chromatogram shows an unexpected peak that grows over time. Could this be a degradation product?

Yes, the appearance and growth of a new peak in your HPLC analysis is a classic indicator of degradation. Given that ring-opening is the most common degradation pathway, this new peak likely corresponds to the open-chain imine or a subsequent product. The equilibrium between the closed-ring and open-ring forms can sometimes be observed directly in solution.[4] It is crucial to develop a stability-indicating HPLC method that can resolve the parent compound from its potential degradants.

Question 4: Are there other degradation pathways besides hydrolysis?

While hydrolysis is the most prevalent, other degradation pathways can occur:

  • Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to a sulfoxide or a sulfone under oxidative stress. Additionally, enzymatic oxidation is a relevant pathway in biological systems. For instance, D-amino acid oxidase can oxidize this compound to Δ2-thiazoline-2-carboxylic acid.[6][7]

  • Thermal Degradation: At elevated temperatures, thiazolidine derivatives can undergo decomposition. The degradation behavior is often complex and can be influenced by other components in the mixture.[8][9]

  • Epimerization: For chiral centers within the thiazolidine ring, changes in pH can lead to epimerization, which may occur via a ring-opening and re-closure mechanism.[2][3]

Visualization of the Primary Degradation Pathway

Thiazolidine Ring Opening General Hydrolytic Degradation Pathway cluster_conditions Influencing Factors Thiazolidine Thiazolidine Derivative (Closed Ring) Iminium Iminium Ion Intermediate Thiazolidine->Iminium Ring Opening Iminium->Thiazolidine Ring Closure Cysteine_Aldehyde Cysteine + Aldehyde/Ketone (Open Chain Products) Iminium->Cysteine_Aldehyde Hydrolysis H+ Acidic pH H+->Thiazolidine catalyzes OH- Alkaline pH OH-->Thiazolidine catalyzes Heat Temperature Heat->Thiazolidine accelerates

Caption: General mechanism of thiazolidine ring hydrolysis.

Section 2: Troubleshooting Guide for Experimental Challenges

This section addresses specific problems you might encounter during your experiments and provides a logical approach to troubleshooting.

Problem 1: Inconsistent results in biological assays.

  • Potential Cause: Degradation of the thiazolidine derivative in the assay medium. Many biological assays are conducted in aqueous buffers at physiological pH (~7.4) and 37°C, conditions under which some derivatives, particularly those designed as L-cysteine prodrugs, are intended to degrade.[4]

  • Troubleshooting Steps:

    • Analyze Compound Stability in Assay Medium: Before conducting the full biological assay, incubate your compound in the assay buffer under the same conditions (temperature, time) and analyze the sample by HPLC at different time points. This will help you determine the compound's half-life in the medium.

    • Consider a Time-Course Experiment: If degradation is observed, the biological effect you are measuring may be due to the parent compound, the degradation products, or a combination. A time-course experiment can help dissect these effects.

    • Prepare Fresh Solutions: Always prepare solutions of your thiazolidine derivative immediately before use to minimize degradation.

Problem 2: Difficulty in purifying the thiazolidine derivative.

  • Potential Cause: Degradation on the purification column (e.g., silica gel) or during workup. The acidic nature of silica gel can promote ring opening for sensitive derivatives. Similarly, aqueous extractions at non-neutral pH can also lead to degradation.

  • Troubleshooting Steps:

    • Use Neutralized Silica Gel: If using column chromatography, consider using silica gel that has been neutralized with a base like triethylamine.

    • Minimize Contact with Water: During workup, minimize the time the compound is in contact with aqueous layers, especially if they are acidic or basic.

    • Alternative Purification Methods: Consider other purification techniques such as recrystallization or preparative HPLC with a suitable mobile phase.

Problem 3: The synthesized derivative shows poor stability even under recommended storage conditions.

  • Potential Cause: The inherent instability of the specific derivative due to its substitution pattern. Substituents on the ring, particularly at the C2 and N3 positions, play a significant role in the stability of the thiazolidine ring.[10]

  • Troubleshooting Steps:

    • Re-evaluate the Structure: Analyze the structure of your derivative. The presence of electron-withdrawing groups can influence the susceptibility of the ring to nucleophilic attack and subsequent opening.

    • Modify Storage Conditions: Store the compound as a dry solid at low temperatures (-20°C or -80°C) and under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen.

    • Consider Salt Formation: If the compound has a basic nitrogen or an acidic carboxylic acid, forming a stable salt could enhance its shelf life.

Summary of Factors Affecting Stability
FactorEffect on StabilityRationale
pH High and low pH decrease stabilityCatalyzes hydrolytic ring-opening.[3]
Temperature Higher temperatures decrease stabilityProvides the activation energy for degradation reactions.[8][9]
Aqueous Solutions Presence of water decreases stabilityWater acts as a reactant in hydrolysis.[11][12]
Substituents N-substitution can increase stabilityProtection of the ring nitrogen can prevent epimerization and hydrolysis.[10][13]
Oxidizing Agents Can lead to degradationThe sulfur atom is susceptible to oxidation.[6]

Section 3: Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method Development

This protocol outlines a general approach to developing an HPLC method to monitor the stability of a this compound derivative.

  • Forced Degradation Studies:

    • Objective: To generate degradation products and ensure the analytical method can separate them from the parent compound.

    • Procedure: a. Prepare solutions of your compound in:

      • 0.1 M HCl (Acidic hydrolysis)
      • 0.1 M NaOH (Basic hydrolysis)
      • 3% H₂O₂ (Oxidative degradation) b. Heat a solution of the compound at 70°C (Thermal degradation). c. Expose a solution and solid sample to UV light. d. Incubate all solutions for a defined period (e.g., 24-48 hours), taking samples at various time points. e. Neutralize the acidic and basic samples before injection.

  • HPLC Method Development:

    • Column Selection: Start with a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol). The choice of pH for the mobile phase can be critical for achieving good peak shape and separation.

    • Detection: Use a UV detector set at the λmax of your compound. A photodiode array (PDA) detector is highly recommended to check for peak purity.

    • Optimization: Analyze the samples from the forced degradation study. Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation between the parent peak and all degradation product peaks.

  • Method Validation:

    • Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualization of the Analytical Workflow

Caption: Workflow for developing a stability-indicating HPLC method.

References

Technical Support Center: Purification of Thiazolidine-2-carboxylic Acid Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Thiazolidine-2-carboxylic acid diastereomers. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting strategies for the unique challenges presented by these chiral molecules. The inherent stereochemistry of this compound derivatives, often synthesized as diastereomeric mixtures, necessitates robust and well-understood purification and characterization protocols.[1][2] This guide offers in-depth, field-proven insights to help you navigate these complexities with confidence.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound diastereomers so challenging?

The primary challenge lies in the subtle structural differences between diastereomers. Unlike enantiomers, diastereomers have different physical properties, which allows for their separation by techniques like chromatography and crystallization.[3] However, for this compound derivatives, these differences can be minimal, leading to co-elution in chromatography or co-crystallization. The potential for epimerization at the C-2 position under certain conditions can further complicate purification efforts.[1][4]

Q2: What is the most common method for separating these diastereomers?

High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for the separation of this compound diastereomers.[5][6][7] Both normal-phase and reversed-phase HPLC can be employed, and the choice of stationary phase (chiral or achiral) and mobile phase is critical for achieving baseline resolution.[6][8][9] In some cases, combining recrystallization with HPLC can be necessary for complete separation.[5]

Q3: How can I confirm the diastereomeric ratio of my sample?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the diastereomeric ratio.[10][11] Specifically, ¹H NMR is routinely used, where distinct signals for each diastereomer can be integrated to calculate their relative abundance.[12] For complex spectra with overlapping signals, advanced techniques like band-selective pure shift NMR or the use of chiral derivatizing agents can significantly improve resolution and accuracy.[10][11]

Q4: Can I use crystallization as the sole method for purification?

While crystallization can be a powerful technique, relying on it as the sole method for separating this compound diastereomers can be risky. The similar physicochemical properties of the diastereomers can lead to the formation of mixed crystals, resulting in incomplete purification. However, fractional crystallization can sometimes be effective, and it is often used in conjunction with chromatography for optimal results.[5]

Troubleshooting Guides

Chromatographic Separation Issues

Problem 1: Poor or no separation of diastereomers on a standard achiral HPLC column.

Plausible Causes:

  • Insufficient Selectivity of the Stationary Phase: The stationary phase may not have the appropriate chemical characteristics to differentiate between the subtle structural differences of the diastereomers.

  • Inappropriate Mobile Phase Composition: The polarity and composition of the mobile phase may not be optimal for resolving the diastereomers.

  • Sub-optimal Temperature: Column temperature can influence selectivity and resolution.

Solutions:

  • Mobile Phase Optimization: Systematically vary the mobile phase composition. For reversed-phase HPLC, adjust the ratio of organic modifier (e.g., acetonitrile, methanol) to water. For normal-phase HPLC, modify the proportions of non-polar and polar solvents (e.g., hexane and isopropanol). The addition of small amounts of additives like trifluoroacetic acid (TFA) or triethylamine (TEA) can also improve peak shape and resolution.

  • Stationary Phase Screening: If mobile phase optimization is unsuccessful, screen different achiral stationary phases. Columns with different functionalities (e.g., C18, Phenyl-Hexyl, Cyano) can offer varying selectivities.

  • Explore Chiral Stationary Phases (CSPs): Even for diastereomer separation, CSPs can provide excellent resolution.[8][9] Polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often a good starting point.[8][9]

  • Temperature Adjustment: Investigate the effect of column temperature. Sometimes, operating at sub-ambient or elevated temperatures can significantly improve separation.

  • Consider Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC for chiral and achiral separations and has shown great success in resolving diastereomers.[6][7]

Experimental Protocol: HPLC Method Development for Diastereomer Separation

  • Initial Screening (Achiral):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 254 nm)

    • Temperature: 25 °C

  • Optimization: Based on the initial screen, adjust the gradient slope, organic modifier (e.g., switch to methanol), and pH of the aqueous phase.

  • Chiral Column Screening:

    • Column: Chiralcel® OD-H, 4.6 x 250 mm, 5 µm

    • Mobile Phase: n-Hexane/Isopropanol (e.g., 85:15 v/v)[8][9]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Temperature: 25 °C

  • Further Optimization: Adjust the ratio of n-hexane to isopropanol and consider other alcohol modifiers like ethanol.

Data Presentation: Comparison of HPLC Conditions

Stationary PhaseMobile PhaseResolution (Rs)Observations
C18Acetonitrile/Water< 1.0Co-elution or poor separation.
Phenyl-HexylMethanol/Water1.2Partial separation, further optimization needed.
Chiralcel® OD-Hn-Hexane/Isopropanol (85:15)> 1.5Baseline separation achieved.[8][9]

Workflow for Chromatographic Troubleshooting

Caption: Troubleshooting workflow for HPLC separation.

Problem 2: Broad or tailing peaks during HPLC analysis.

Plausible Causes:

  • Secondary Interactions with the Stationary Phase: The analyte may be interacting with residual silanol groups on the silica support.

  • Column Overload: Injecting too much sample can lead to poor peak shape.

  • Inappropriate Mobile Phase pH: For ionizable compounds like carboxylic acids, the mobile phase pH can significantly affect peak shape.

Solutions:

  • Mobile Phase Additives: Add a competing agent to the mobile phase. For acidic compounds, a small amount of a stronger acid like TFA (0.05-0.1%) can improve peak symmetry. For basic compounds, an amine modifier like TEA can be beneficial.

  • Reduce Sample Concentration: Dilute the sample and inject a smaller volume.

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of the this compound to maintain a single ionic form.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are designed to minimize silanol interactions.

Crystallization and Post-Purification Issues

Problem 3: The purified solid still shows the presence of both diastereomers by NMR.

Plausible Causes:

  • Co-crystallization: The diastereomers may have similar crystal lattice energies, leading to the formation of a solid solution.

  • Incomplete Initial Purification: The material subjected to crystallization may have been a near-eutectic mixture, making separation by crystallization difficult.

Solutions:

  • Solvent Screening for Recrystallization: Systematically screen a variety of solvents with different polarities. The goal is to find a solvent system where one diastereomer is significantly less soluble than the other.

  • Slow Cooling: Allow the crystallization to proceed slowly. Rapid cooling can trap impurities within the crystal lattice.

  • Seed the Solution: If a small amount of pure diastereomer is available, use it to seed the crystallization.

  • Combine with Chromatography: Purify the diastereomeric mixture by preparative HPLC to enrich one diastereomer before attempting crystallization.[5]

Analytical Characterization Challenges

Problem 4: Overlapping signals in the ¹H NMR spectrum make it difficult to determine the diastereomeric ratio.

Plausible Causes:

  • Accidental Isochrony: The chemical shifts of key protons in both diastereomers are very similar in the chosen NMR solvent.

  • Complex Spin Systems: Signal multiplicity can lead to significant overlap.

Solutions:

  • Change NMR Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to Acetone-d₆ or DMSO-d₆) can often induce differential chemical shifts and resolve the overlap.

  • Use a Higher Field NMR Spectrometer: A higher magnetic field strength will increase the chemical shift dispersion.

  • Employ Chiral Derivatizing Agents: React the diastereomeric mixture with a chiral derivatizing agent, such as Mosher's acid, to create new diastereomers with potentially larger chemical shift differences.[10]

  • Utilize 2D NMR Techniques: Techniques like COSY and NOESY can help to resolve individual signals and confirm stereochemical assignments.[13][14]

  • Band-Selective Pure Shift NMR: This advanced technique can collapse multiplets into singlets, significantly simplifying the spectrum and facilitating accurate integration.[11]

Logical Relationship for NMR Signal Resolution

G Overlapping_Signals Overlapping NMR Signals Solvent_Change Change NMR Solvent Overlapping_Signals->Solvent_Change Higher_Field Use Higher Field NMR Overlapping_Signals->Higher_Field Derivatization Chiral Derivatizing Agent Overlapping_Signals->Derivatization TwoD_NMR 2D NMR (COSY, NOESY) Overlapping_Signals->TwoD_NMR Pure_Shift Band-Selective Pure Shift NMR Overlapping_Signals->Pure_Shift Resolved_Signals Resolved Signals & Accurate d.r. Solvent_Change->Resolved_Signals Higher_Field->Resolved_Signals Derivatization->Resolved_Signals TwoD_NMR->Resolved_Signals Pure_Shift->Resolved_Signals

Caption: Strategies for resolving overlapping NMR signals.

References

Navigating the Formulation Maze: A Technical Support Guide to Overcoming Solubility Challenges of Thiazolidine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiazolidine-2-carboxylic Acid Derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of formulating this promising class of compounds. Poor aqueous solubility is a frequent hurdle in the development of new chemical entities, and this compound derivatives are no exception. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these solubility challenges and unlock the full therapeutic potential of your molecules.

The core structure of this compound, with its heterocyclic ring and carboxylic acid moiety, presents a unique set of physicochemical properties that can lead to limited solubility in aqueous media. This guide will delve into the fundamental principles behind these solubility issues and offer a range of practical, evidence-based strategies to enhance the dissolution and bioavailability of your compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the formulation of this compound derivatives. Each answer provides a scientific explanation and actionable troubleshooting steps.

Q1: My this compound derivative shows very low aqueous solubility. What are the likely reasons for this?

A1: The limited aqueous solubility of many this compound derivatives often stems from a combination of factors related to their molecular structure:

  • Lipophilicity: The presence of nonpolar substituents on the thiazolidine ring can significantly increase the molecule's lipophilicity (fat-solubility), leading to poor affinity for aqueous environments. The octanol-water partition coefficient (log P) is a key indicator of this property; a higher log P value generally correlates with lower aqueous solubility.[1]

  • Crystalline Structure: The arrangement of molecules in the solid state plays a crucial role. Strong intermolecular forces, such as hydrogen bonding and van der Waals interactions within the crystal lattice, can make it energetically unfavorable for the compound to dissolve. Overcoming this crystal lattice energy is a prerequisite for dissolution.

  • Ionization State: As carboxylic acids, these derivatives can exist in either an ionized (deprotonated) or non-ionized (protonated) form, depending on the pH of the surrounding medium. The non-ionized form is typically less soluble in water than the ionized, more polar form. The pKa of the carboxylic acid group is a critical parameter in determining the ionization state at a given pH.

Q2: I've observed that the solubility of my compound is highly pH-dependent. How can I leverage this to my advantage?

A2: The pH-dependent solubility of this compound derivatives is a direct consequence of the ionizable carboxylic acid group. This property can be effectively used to enhance solubility.

Scientific Rationale: According to the Henderson-Hasselbalch equation, when the pH of the solution is above the pKa of the carboxylic acid, the compound will predominantly exist in its ionized (deprotonated) form. This ionized form is more polar and, therefore, more soluble in aqueous media. Conversely, at a pH below the pKa, the non-ionized form will dominate, leading to lower solubility.

Troubleshooting & Strategy:

  • Determine the pKa: The first step is to experimentally determine or accurately predict the pKa of your specific derivative. The pKa of the carboxylic acid group in thiazolidine-2,4-dicarboxylic acid has been reported to be around 1.70, while the heterocyclic -NH- group has a pKa of approximately 5.86.[2] However, substituents on the ring can influence these values.

  • pH Adjustment: You can significantly increase the solubility by adjusting the pH of your formulation to be at least 2 units above the carboxylic acid pKa. This can be achieved by using appropriate buffers.

  • Salt Formation: A more permanent and often more effective strategy is to form a salt of the carboxylic acid. This involves reacting the acidic drug with a suitable base to create a salt form that has a higher intrinsic solubility and dissolution rate. This is a widely used and effective method for increasing the solubility of acidic drugs.[3] For example, the hydrochloride salt forms of some thiazolidine-2,4-dione-acridine hybrids have shown improved activity, which can be linked to enhanced solubility.[3]

Q3: Would forming a salt of my this compound derivative be a viable strategy to improve its solubility?

A3: Absolutely. Salt formation is one of the most common and effective strategies for enhancing the aqueous solubility and dissolution rate of ionizable drugs, including weakly acidic compounds like this compound derivatives.

Causality Behind the Choice: By reacting the acidic carboxylic group with a base, you form a salt. This salt, in the solid state, has its own crystal lattice structure which is often more readily disrupted by water molecules than the parent compound. In solution, the salt dissociates into the ionized drug and its counter-ion, leading to a higher concentration of the more soluble ionized form of the drug.

Experimental Workflow for Salt Screening:

Caption: A typical workflow for salt screening and selection.

Q4: I'm considering using co-solvents to solubilize my compound for in vitro assays. What are the key considerations?

A4: The use of co-solvents, which are water-miscible organic solvents, is a common and rapid method for increasing the solubility of poorly soluble compounds, especially for preclinical and in vitro studies.

Key Considerations:

  • Mechanism: Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the dissolution of lipophilic compounds.

  • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO) are frequently used.

  • Potential for Precipitation: A major drawback is that the compound may precipitate out of solution when the formulation is diluted with an aqueous medium, such as cell culture media or buffer. This can lead to inaccurate and unreliable assay results.

  • Toxicity: The concentration of the co-solvent must be carefully controlled to avoid cellular toxicity in in vitro assays or adverse effects in in vivo studies.

Troubleshooting Table for Co-solvent Use:

IssuePotential CauseRecommended Action
Precipitation upon dilution The drug concentration exceeds its solubility in the final aqueous medium.Decrease the initial stock concentration. Use a combination of co-solvents. Consider alternative solubilization techniques for sensitive assays.
Cellular toxicity in assays The concentration of the co-solvent is too high.Determine the maximum tolerated co-solvent concentration for your specific cell line. Keep the final co-solvent concentration below this limit (typically <1%).
Inconsistent assay results Variability in the extent and nature of drug precipitation.Ensure complete dissolution in the stock solution. Mix thoroughly and consistently upon dilution. Visually inspect for precipitation before use.
Q5: Can cyclodextrins be used to improve the solubility of my this compound derivative?

A5: Yes, cyclodextrins are a highly effective and widely used approach for enhancing the solubility, dissolution rate, and bioavailability of poorly soluble drugs.[4]

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity.[4] They can encapsulate a poorly soluble "guest" molecule, or a lipophilic part of it, within their cavity, forming a host-guest inclusion complex.[5] The exterior of the cyclodextrin imparts aqueous solubility to the entire complex, thereby increasing the overall solubility of the drug.

Applicability to Thiazolidine Derivatives: The lipophilic portions of your this compound derivative, such as substituted aromatic rings or alkyl chains, can be encapsulated within the cyclodextrin cavity. For instance, studies on ibuprofen, a poorly soluble carboxylic acid, have shown that complexation with β-cyclodextrin can significantly improve its solubility and dissolution.[6] A similar principle can be applied to thiazolidine derivatives.

Q6: What is a solid dispersion, and could it be a suitable formulation strategy for my compound?

A6: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier or matrix in the solid state.[7] This is a powerful technique for improving the dissolution rate and bioavailability of poorly soluble drugs, such as certain thiazolidinedione derivatives like pioglitazone.[8][9]

Mechanisms of Solubility Enhancement:

  • Particle Size Reduction: The drug is dispersed at a molecular or amorphous level, which dramatically increases the surface area available for dissolution.

  • Improved Wettability: The hydrophilic carrier enhances the wetting of the drug particles by the dissolution medium.

  • Amorphous State: The drug may exist in a higher-energy amorphous form, which has a higher apparent solubility than the stable crystalline form.

Suitability for Thiazolidine Derivatives: This technique is particularly well-suited for BCS Class II compounds (low solubility, high permeability). If your this compound derivative falls into this category, solid dispersion is a very promising strategy. Studies on pioglitazone have demonstrated significant enhancement in its dissolution rate when formulated as a solid dispersion with carriers like PEG 6000 and PVP K30.[9]

Q7: I've heard about prodrug strategies. How can this approach be applied to this compound derivatives to improve solubility?

A7: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active parent drug in vivo. This is a versatile strategy to overcome various pharmaceutical challenges, including poor solubility.[10]

Application to Thiazolidine-2-carboxylic Acids: The carboxylic acid group of your derivative can be chemically modified to create a more soluble or more lipophilic prodrug, depending on the desired outcome.

  • Increasing Lipophilicity for Improved Permeability: One approach is to esterify the carboxylic acid group, which can increase the lipophilicity of the molecule and enhance its ability to cross cell membranes. This strategy has been explored for thiazolidine carboxylic acids by introducing acyl groups to enhance their lipophilic character.[1][11]

  • Masking Groups for Targeted Release: The thiazolidine ring itself can be part of a prodrug strategy. For example, 2-substituted thiazolidine-4(R)-carboxylic acids have been investigated as prodrugs of L-cysteine, where the ring opens in vivo to release the active amino acid.[12]

Decision Logic for Prodrug Strategy:

ProdrugDecision Start Solubility/Permeability Issue Identified Assess Assess Primary Barrier: Low Solubility or Low Permeability? Start->Assess LowSol Low Aqueous Solubility Assess->LowSol Solubility is limiting LowPerm Low Membrane Permeability Assess->LowPerm Permeability is limiting SolProdrug Design Prodrug with Ionizable/Polar Promoieties (e.g., phosphate esters, -amino acid esters) LowSol->SolProdrug PermProdrug Design Lipophilic Prodrug (e.g., esterification of carboxylic acid) LowPerm->PermProdrug Evaluate Synthesize & Evaluate Prodrug Properties: Solubility, Stability, Conversion Rate SolProdrug->Evaluate PermProdrug->Evaluate Optimize Optimize Promoieties for Desired Release Profile Evaluate->Optimize Final Select Lead Prodrug Candidate Optimize->Final

Caption: Decision-making flowchart for designing a prodrug strategy.

Detailed Experimental Protocols

This section provides step-by-step methodologies for key experiments related to solubility assessment and enhancement.

Protocol 1: Kinetic and Thermodynamic Solubility Measurement

Objective: To determine the kinetic and thermodynamic aqueous solubility of a this compound derivative.

Materials:

  • This compound derivative

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Phosphate buffered saline (PBS), pH 7.4

  • 96-well plates (polypropylene for sample prep, UV-transparent for analysis)

  • Plate shaker

  • Centrifuge with plate rotor

  • UV-Vis plate reader or HPLC-UV system

Procedure:

Part A: Kinetic Solubility

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO stock concentration to a 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This creates a range of final compound concentrations with a consistent final DMSO concentration (e.g., 1%).

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Precipitate Detection (Nephelometry): If available, read the plate on a nephelometer to detect light scattering from any precipitate.

  • Quantification (UV/HPLC): Alternatively, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a UV-transparent plate and measure the absorbance at the compound's λmax. Calculate the concentration based on a standard curve.

Part B: Thermodynamic Solubility (Shake-Flask Method)

  • Equilibration: Add an excess amount of the solid compound to a vial containing PBS (pH 7.4).

  • Incubation: Seal the vial and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully collect an aliquot of the supernatant, filter it through a 0.22 µm filter, and determine the concentration of the dissolved compound using a validated HPLC-UV method.

Self-Validation:

  • Run a known compound with established solubility as a positive control.

  • Visually inspect wells/vials for precipitate.

  • Ensure the standard curve for quantification has a high correlation coefficient (R² > 0.99).

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of a poorly soluble this compound derivative with a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • This compound derivative

  • Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG 6000)

  • Methanol or other suitable volatile organic solvent

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Dissolve a specific ratio of the drug and the carrier (e.g., 1:1, 1:3, 1:5 by weight) in a minimal amount of a common solvent (e.g., methanol) in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator and remove the solvent under vacuum at a controlled temperature (e.g., 40-50°C). Continue until a clear, solvent-free film is formed on the flask wall.

  • Drying: Further dry the solid mass under vacuum for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the solid dispersion from the flask. Gently grind the solid mass into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug, and X-ray Diffraction (XRD).

  • Dissolution Testing: Perform in vitro dissolution studies on the solid dispersion and compare the dissolution profile to that of the pure drug.

Quantitative Data Summary Table (Hypothetical Example for Pioglitazone, a Thiazolidinedione):

FormulationDrug:Carrier RatioCarrierDissolution after 60 min (%)
Pure Pioglitazone--25 ± 3
Solid Dispersion F11:1PEG 600078 ± 5
Solid Dispersion F21:3PEG 600092 ± 4
Solid Dispersion F31:5PEG 600098 ± 2
Solid Dispersion F41:3PVP K3095 ± 3

This table is illustrative and based on trends observed in the literature for similar compounds.[9][13]

References

Technical Support Center: Stereochemical Integrity in Thiazolidine-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Thiazolidine-2-carboxylic acid and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical purity during their synthetic endeavors. The chirality of this compound is paramount to its function as a versatile synthon for bioactive compounds and pharmaceuticals.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to help you mitigate the risk of racemization and ensure the desired stereochemical outcome in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of this compound?

Racemization is the process by which a chirally pure substance is converted into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity. In the context of this compound, which is often synthesized from the chiral amino acid L-cysteine, preserving the stereocenter at C4 is crucial.[2] The biological activity of many pharmaceuticals derived from this scaffold is highly dependent on a specific stereoisomer. The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even toxic side effects.

Q2: What are the primary causes of racemization during the synthesis of this compound?

The most common cause of racemization in this synthesis is the epimerization at the C2 position, which can be catalyzed by both acidic and basic conditions.[3] This epimerization often proceeds through a ring-opening mechanism of the thiazolidine ring, forming an intermediate that can then re-close to form either stereoisomer at C2.[3][4] Additionally, harsh reaction conditions, such as elevated temperatures and prolonged reaction times, can also contribute to the loss of stereochemical integrity.

Q3: How does the choice of starting materials, specifically the aldehyde, influence the potential for racemization?

The electrophilicity of the aldehyde used in the condensation reaction with cysteine can influence the reaction kinetics and the stability of the resulting thiazolidine ring.[5] While a wide range of aliphatic and aromatic aldehydes can be used, highly reactive aldehydes might lead to more vigorous reaction conditions that could promote racemization.[6] The steric and electronic properties of the substituents on the aldehyde can also affect the diastereomeric ratio of the product when a new stereocenter is formed at the C2 position.[7]

Q4: Can the purification process lead to racemization?

Yes, the purification process can be a source of racemization if not carefully controlled. For instance, chromatographic techniques using silica gel, which is weakly acidic, can potentially catalyze the epimerization of sensitive thiazolidine derivatives. Similarly, distillations at high temperatures or prolonged exposure to acidic or basic conditions during workup procedures can compromise the stereochemical purity of the final product.

Q5: How can I accurately determine the enantiomeric purity of my synthesized this compound?

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a widely accepted and reliable method for determining the enantiomeric purity of this compound.[1][8] Pre-column derivatization can sometimes be employed to enhance the separation and detection of the enantiomers.[1][8] Other techniques include capillary zone electrophoresis and gas chromatography on chiral columns after appropriate derivatization.[9]

Troubleshooting Guide: Preventing Racemization

This section provides a systematic approach to troubleshooting common issues related to racemization during the synthesis of this compound.

Observed Problem Potential Cause Recommended Solution
Significant loss of optical activity in the final product. Harsh Reaction Conditions: High temperatures or prolonged reaction times can promote epimerization.Optimize Reaction Conditions: Conduct the reaction at the lowest effective temperature. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to avoid prolonged exposure to reaction conditions.
Inappropriate pH: Strongly acidic or basic conditions can catalyze the opening of the thiazolidine ring, leading to racemization at C2.[3]Maintain pH Control: Use buffered solutions or mild, non-nucleophilic bases to control the pH of the reaction mixture. For reactions involving aldehydes, conducting the synthesis in an aqueous DMSO medium with a mild base like NaHCO3 at room temperature has been shown to be effective.[7]
Formation of diastereomeric mixtures when using a substituted aldehyde. Lack of Stereocontrol during Ring Formation: The nucleophilic addition of the thiol group of cysteine to the imine intermediate can occur from either face, leading to a mixture of diastereomers at the C2 position.Solvent and Additive Effects: The choice of solvent can influence the diastereoselectivity.[2] Explore different solvent systems to identify one that favors the formation of the desired diastereomer. The use of certain additives or catalysts can also enhance stereocontrol.
Equilibration of Diastereomers: The initially formed kinetic product may be equilibrating to a more stable thermodynamic mixture under the reaction conditions.Isolate the Kinetic Product: If the desired product is the kinetic one, it's crucial to work up the reaction quickly and under mild conditions to prevent equilibration.
Racemization observed after purification. Acidic or Basic Stationary Phase in Chromatography: Standard silica gel is acidic and can cause epimerization of sensitive compounds.Use Neutral or Deactivated Stationary Phases: Employ neutral alumina or deactivated silica gel for chromatographic purification. Alternatively, consider other purification techniques like recrystallization if applicable.
High Temperatures during Solvent Removal: Concentrating the product at elevated temperatures can lead to racemization.Use Low-Temperature Evaporation: Remove the solvent under reduced pressure at low temperatures using a rotary evaporator with a cooled water bath.

Mechanistic Insights and Prevention Strategies

Understanding the mechanism of racemization is key to preventing it. The primary pathway for racemization at the C2 position involves the reversible opening of the thiazolidine ring to form a Schiff base intermediate.

G Thiazolidine (R)-Thiazolidine-2-carboxylic acid Intermediate Acyclic Schiff Base Intermediate (Planar Imine) Thiazolidine->Intermediate Ring Opening (Acid/Base Catalyzed) Intermediate->Thiazolidine Ring Closure (Re-formation of R) Racemic Racemic this compound Intermediate->Racemic Ring Closure (Formation of S)

Caption: Mechanism of C2 epimerization via ring-opening.

To suppress this equilibrium, consider the following strategies:

  • N-Protection: Protecting the nitrogen of the thiazolidine ring, for example with a Boc group, can prevent the epimerization at C2.[4] This is because the N-protection reduces the propensity for ring-opening.

  • Mild Reaction Conditions: As emphasized in the troubleshooting guide, utilizing mild reaction conditions (low temperature, neutral pH, and shorter reaction times) is paramount.

  • Choice of Reagents: The use of sterically hindered or electronically deactivating groups on the aldehyde can sometimes stabilize the thiazolidine ring and reduce the tendency for ring-opening.

Experimental Protocol: Stereoselective Synthesis of (2R/2S, 4R)-2-aryl-thiazolidine-4-carboxylic acids

This protocol is adapted from a method known to provide good yields and diastereoselectivity at room temperature.[7]

Materials:

  • L-Cysteine

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Sodium bicarbonate (NaHCO3)

Procedure:

  • In a round-bottom flask, dissolve L-cysteine (1 equivalent) in a mixture of DMSO and water.

  • Add sodium bicarbonate (1 equivalent) to the solution and stir until it dissolves.

  • To this stirring solution, add the aromatic aldehyde (1 equivalent) dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically a few hours), carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water to remove any inorganic salts.

  • Dry the product under vacuum.

  • Analyze the diastereomeric excess (%de) of the product using a suitable analytical technique such as LC-MS.[7]

G cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Analysis A Dissolve L-Cysteine & NaHCO3 in DMSO/Water B Add Aromatic Aldehyde (dropwise at RT) A->B C Stir at RT & Monitor by TLC B->C D Acidify to Precipitate Product C->D E Filter and Wash with Cold Water D->E F Dry Under Vacuum E->F G Analyze %de by LC-MS F->G

Caption: Workflow for stereoselective synthesis.

References

Analytical challenges in the characterization of Thiazolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Thiazolidine-2-carboxylic Acid Characterization

Welcome to the technical support center for the analytical characterization of this compound (T2CA) and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the analysis of this versatile heterocyclic compound. This compound, a proline analog where the beta-methylene group is replaced by a sulfur atom, serves as a crucial building block in medicinal chemistry and agrochemical formulations[1][2]. However, its unique structure, containing a sulfur heteroatom and a carboxylic acid moiety, presents specific analytical hurdles related to stability, chromatographic behavior, and detection.

This document provides field-proven insights in a troubleshooting and FAQ format to help you navigate these challenges effectively.

Part 1: General Analytical & Stability Challenges

This section addresses overarching issues that can affect any analytical method applied to T2CA. The stability of the thiazolidine ring is a primary concern.

Frequently Asked Questions (FAQs)

Question: My T2CA standard/sample shows degradation over time, even when stored in a refrigerator. What is causing this, and how can I prevent it?

Answer: The thiazolidine ring in T2CA is susceptible to hydrolysis, particularly under certain pH conditions. Studies on related 2-substituted 1,3-thiazolidine-4-carboxylic acids have shown that the rate of degradation is highly dependent on pH, with increased degradation observed at acidic pH values (e.g., pH 4.4)[3]. This can lead to ring-opening and the release of constituent aldehydes and cysteine. Furthermore, like many sulfur-containing amino acids, T2CA can be sensitive to oxidation[4][5].

Troubleshooting & Prevention:

  • pH Control: Prepare and store stock solutions and samples in a neutral or slightly buffered aqueous medium (pH ~7.0). Avoid strongly acidic or alkaline conditions unless required for a specific reaction, and analyze the sample immediately after preparation.

  • Solvent Choice: For long-term storage, consider lyophilizing the solid compound or storing it as a solution in an anhydrous aprotic solvent like DMSO at -20°C or -80°C.

  • Inert Atmosphere: To prevent oxidation, degas your solvents and consider blanketing sample vials with an inert gas like nitrogen or argon, especially for long-term storage.

  • Light Sensitivity: Protect standard and sample solutions from light, as nitrosamine derivatives of similar structures can be photosensitive[6]. While T2CA itself is not a nitrosamine, this is a good general practice for ensuring compound integrity.

Question: I am observing poor solubility of my T2CA derivative. How can I improve this for analysis?

Answer: The solubility of T2CA and its derivatives can vary significantly based on the substituents on the thiazolidine ring[7]. The parent T2CA is water-soluble, but derivatives, especially those with large, nonpolar groups, may have limited aqueous solubility. Thiazolidinedione, a related core structure, is only sparingly soluble in water and many common organic solvents[8].

Solubility Enhancement Strategy:

  • Co-solvents: Try a mixture of water with a miscible organic solvent like methanol, acetonitrile, or DMSO.

  • pH Adjustment: The carboxylic acid moiety (pKa ~2-3) and the secondary amine (pKa ~6-7) mean that solubility is pH-dependent. Adjusting the pH away from the isoelectric point can increase solubility. For HPLC, ensure the final sample pH is compatible with your mobile phase to avoid precipitation on the column.

  • Filtration: Always filter your sample after dissolution through a 0.22 or 0.45 µm filter to remove any undissolved particulate matter that could clog your analytical system.

Part 2: Chromatographic Analysis (HPLC & LC-MS)

High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), is the workhorse for the analysis of T2CA. This section troubleshoots common issues encountered during method development.

Troubleshooting Guide: HPLC/LC-MS
Observed ProblemPotential Root Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) Secondary interactions between the amine on the thiazolidine ring and residual silanols on the stationary phase.- Lower Mobile Phase pH: Add 0.1% formic acid or acetic acid to the mobile phase. This protonates the secondary amine, reducing its interaction with the stationary phase. - Use a Modern Column: Employ end-capped columns or those with a different stationary phase chemistry designed to minimize silanol interactions.
Poor Peak Shape (Fronting) Sample overload or sample solvent mismatch with the mobile phase.- Reduce Injection Volume/Concentration: Dilute the sample to ensure it is within the linear range of the detector and the capacity of the column. - Match Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent. Avoid injecting samples dissolved in strong organic solvents (e.g., 100% ACN) into a highly aqueous mobile phase[6].
Low Sensitivity / No Peak in LC-MS (ESI) Poor ionization of T2CA. T2CA lacks a strong chromophore for UV detection and can be challenging to ionize.- Optimize Mobile Phase: Ensure the mobile phase pH promotes ionization. For positive mode (ESI+), an acidic mobile phase (0.1% formic acid) will protonate the amine. For negative mode (ESI-), a slightly basic mobile phase (e.g., with ammonium acetate or a very low concentration of ammonium hydroxide) can deprotonate the carboxylic acid. - Derivatization: If sensitivity remains an issue, consider derivatization to add a readily ionizable group or a strong chromophore[9][10].
Inconsistent Retention Time Unstable column temperature, poor mobile phase mixing, or column degradation.- Use a Column Oven: Maintain a constant column temperature (e.g., 30-40°C) for reproducible chromatography. - Pre-mix Mobile Phase: If using an isocratic method, pre-mix the mobile phase to ensure consistency. For gradient methods, ensure the pump's proportioning valves are functioning correctly. - Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A 10-column volume equilibration is a good starting point.
Difficulty Separating Enantiomers T2CA is chiral, and standard reversed-phase columns will not separate enantiomers.- Chiral Chromatography: The most direct approach is to use a chiral stationary phase (CSP). A method for a related compound successfully used a Chiralcel OD-H column with a normal-phase mobile phase (n-hexane-isopropanol)[9]. - Chiral Derivatization: React T2CA with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.
Experimental Workflow & Protocols

The following diagram illustrates a typical workflow for quantifying T2CA in a complex matrix, such as a biological fluid.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) ISTD Spike with Internal Standard (e.g., Isotopically Labeled T2CA) Sample->ISTD Precip Protein Precipitation (e.g., Acetonitrile) ISTD->Precip Centrifuge Centrifugation Precip->Centrifuge Extract Supernatant Transfer / SPE (If necessary for cleanup) Centrifuge->Extract Evap Evaporation & Reconstitution (In Mobile Phase A) Extract->Evap Inject LC-MS/MS Injection Evap->Inject Separation Chromatographic Separation (Reversed-Phase C18) Inject->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integrate Peak Integration Detection->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of T2CA Calibrate->Quantify Derivatization_Principle T2CA (R)-T2CA (S)-T2CA Enantiomeric Mixture Products (R,R)-Diastereomer (S,R)-Diastereomer Diastereomeric Mixture T2CA->Products + Reagent (R)-Chiral Reagent Single Enantiomer Reagent->Products Separation Separation on Achiral Column Products->Separation

References

Scalable synthesis of Thiazolidine-2,4-dione for industrial applications

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the scalable synthesis of Thiazolidine-2,4-dione, offering practical solutions and expert insights for researchers and drug development professionals.

Technical Support Center: Scalable Synthesis of Thiazolidine-2,4-dione

Welcome to the technical support center for the industrial synthesis of Thiazolidine-2,4-dione (TZD). As a foundational scaffold in medicinal chemistry, particularly for the development of antidiabetic agents like glitazones, a robust and scalable synthesis protocol is paramount.[1][2][3] This guide, structured in a practical question-and-answer format, addresses common challenges encountered during laboratory and industrial-scale production.

Core Synthesis Protocol: The Reaction of Chloroacetic Acid and Thiourea

The most established and scalable method for synthesizing the TZD core involves the condensation of chloroacetic acid with thiourea.[4] The reaction proceeds through an initial S-N2 type reaction to form a 2-imino-4-thiazolidinone intermediate, which is subsequently hydrolyzed to yield the final 2,4-dione structure.[1][5]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare Solution A: In a suitable container, dissolve 0.6 moles of chloroacetic acid in 60 mL of water. Note that this is an endothermic process and will cause the solution to cool.[5][6]

    • Prepare Solution B: In the main reaction vessel, add 0.6 moles of thiourea to 60 mL of water.[5][6]

  • Initial Reaction:

    • With stirring, add Solution A (chloroacetic acid) to Solution B (thiourea).

    • Continue stirring the mixture for approximately 15 minutes to ensure thorough mixing of the reactants.[6]

  • Condensation and Hydrolysis:

    • Transfer the mixture to a round-bottom flask equipped with a reflux condenser.

    • Add concentrated hydrochloric acid (HCl). The amount can be optimized; successful syntheses have been performed with amounts ranging from 40 mL to larger volumes.[5][6]

    • Heat the mixture to reflux (typically 95-110°C) and maintain this temperature for 3 to 12 hours.[1][7] Reaction time is a critical parameter influencing yield.

  • Isolation of Crude Product:

    • After the reflux period, cool the reaction flask to room temperature. Needle-like crystals of TZD will begin to form.[5]

    • Allow the flask to stand to maximize crystallization.

    • Filter the contents and wash the collected solid thoroughly with water to remove residual acids.[5]

    • Dry the crude product in an oven at approximately 60°C.

  • Purification via Recrystallization:

    • Transfer the dried crude solid to a clean flask.

    • Add a suitable solvent for recrystallization, such as ethanol, and heat until the solid is fully dissolved.[4][5]

    • Allow the solution to cool slowly to room temperature, then transfer to a freezer or ice bath to induce crystallization.

    • Filter the purified crystals, wash with a small amount of cold solvent, and dry in a desiccator to obtain pure Thiazolidine-2,4-dione.

Troubleshooting Guide

This section addresses specific experimental issues in a direct Q&A format.

Question: My reaction yield is consistently low (below 30%). What are the likely causes and how can I improve it?

Answer: Low yield is a common problem that can be traced to several factors. Let's break down the potential causes and solutions.

  • Potential Cause 1: Incomplete Reaction. The condensation and subsequent hydrolysis require sufficient time and temperature. Shorter reaction times may leave a significant amount of the 2-imino-4-thiazolidinone intermediate unhydrolyzed.[1][5]

    • Solution: Ensure the reaction is refluxed for an adequate duration. While some lab-scale procedures report times of 10-12 hours, optimization is key.[1][5] Monitor the reaction progress if possible. Also, verify that the reflux temperature is consistently maintained between 95-110°C.[7]

  • Potential Cause 2: Suboptimal Reagent Ratio. The molar ratio of chloroacetic acid to thiourea is critical. An excess of one reagent can lead to side reactions or complicate purification.

    • Solution: While a 1:1 molar ratio is the theoretical standard, an industrial method suggests a slight excess of chloroacetic acid (e.g., a molar ratio of 1.05-1.15 : 1) can improve conversion.[7] Carefully weigh your starting materials to ensure the correct ratio.

  • Potential Cause 3: Purification Losses. Thiazolidine-2,4-dione has some solubility in the recrystallization solvent (e.g., ethanol).[1] Excessive solvent volume or insufficient cooling can lead to a significant loss of product.

    • Solution: Use the minimum amount of hot ethanol necessary to fully dissolve the crude product. After recrystallization, ensure the solution is thoroughly cooled in a freezer or ice bath to maximize precipitation before filtering.

Question: The final product is discolored (e.g., yellow or brown) instead of a white crystalline solid. What causes this and how can it be fixed?

Answer: Product discoloration typically points to the presence of impurities or residual materials.

  • Potential Cause 1: Incomplete Hydrolysis. The 2-imino-4-thiazolidinone intermediate can be a source of colored impurities if not fully converted to the final dione product.

    • Solution: As with low yield, ensure the reflux time and acid concentration are sufficient to drive the hydrolysis step to completion. The presence of HCl is catalytic for this hydrolysis.[5]

  • Potential Cause 2: Residual Starting Materials or Acid. Traces of unreacted starting materials or hydrochloric acid can remain trapped in the crystal lattice.

    • Solution: During the initial isolation, wash the crude product thoroughly with ample amounts of water until the washings are neutral. This is critical for removing HCl and any water-soluble starting materials.[5]

  • Potential Cause 3: Degradation. Although TZD is stable at room temperature, prolonged exposure to very high temperatures or harsh acidic conditions could potentially lead to minor degradation products.

    • Solution: Perform an effective recrystallization. If a single recrystallization from ethanol does not yield a pure white product, a second recrystallization or the use of activated charcoal during the process can help remove colored impurities.

Process Workflow and Troubleshooting Logic

The following diagrams illustrate the general synthesis pathway and a decision-making process for troubleshooting low yields.

G cluster_0 Synthesis Workflow Reactants Chloroacetic Acid + Thiourea in Water Intermediate_Formation Stir at RT (15 min) Formation of 2-imino-4-thiazolidinone Precursor Reactants->Intermediate_Formation Hydrolysis Add HCl & Reflux (95-110°C, 3-12h) Intermediate_Formation->Hydrolysis Isolation Cool & Crystallize Filter & Wash with Water Hydrolysis->Isolation Purification Recrystallize from Ethanol Isolation->Purification Final_Product Pure Thiazolidine-2,4-dione Purification->Final_Product

Caption: General workflow for TZD synthesis.

G Start Problem: Low Product Yield Check_Temp Is Reflux Temp 95-110°C? Start->Check_Temp Adjust_Temp Action: Increase & Stabilize Heat Check_Temp->Adjust_Temp No Check_Time Was Reflux Time Sufficient (≥3h)? Check_Temp->Check_Time Yes Adjust_Temp->Check_Time Increase_Time Action: Increase Reflux Time Check_Time->Increase_Time No Check_Ratio Is Molar Ratio Correct? Check_Time->Check_Ratio Yes Increase_Time->Check_Ratio Adjust_Ratio Action: Verify Stoichiometry Check_Ratio->Adjust_Ratio No Check_Purification Review Purification: - Min. Solvent Volume? - Sufficient Cooling? Check_Ratio->Check_Purification Yes Adjust_Ratio->Check_Purification Optimize_Purification Action: Refine Recrystallization Technique Check_Purification->Optimize_Purification No End Yield Improved Check_Purification->End Yes Optimize_Purification->End

Caption: Troubleshooting decision tree for low yield.

Frequently Asked Questions (FAQs)

Question: Can this synthesis be performed without a lengthy reflux? Are there faster methods?

Answer: Yes, alternative methods exist. Microwave-assisted synthesis has been shown to dramatically reduce reaction times. In one study, the intermediate was formed under ice-cold conditions for 15 minutes, followed by microwave irradiation for just 5 minutes, achieving an 83% yield without needing further purification.[1] While highly efficient for lab-scale batches, the scalability of microwave reactors for industrial production may require specialized equipment and process development.

Question: What are the critical safety precautions when handling the reagents for this synthesis?

Answer: Both chloroacetic acid and thiourea require careful handling.

  • Chloroacetic Acid: It is highly corrosive and toxic. It can cause severe skin burns and eye damage upon contact. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Thiourea: It is a suspected carcinogen and should be handled with care. Avoid inhaling the powder by using a fume hood or wearing a dust mask. Standard PPE is also required.

Question: How is the purity and identity of the final TZD product typically confirmed?

Answer: A combination of physical and spectroscopic methods is used for characterization.

  • Melting Point: Pure TZD has a sharp melting point between 123-125°C.[1] A broad or depressed melting range suggests impurities.

  • Spectroscopy:

    • ¹H NMR: In DMSO-d₆, the spectrum shows a characteristic singlet for the CH₂ protons around δ 4.14 ppm and a broad singlet for the NH proton around δ 12.02 ppm.[6]

    • ¹³C NMR: Key signals include those for the two carbonyl carbons and the methylene carbon.[8]

    • FT-IR: Shows characteristic peaks for N-H and C=O stretching.[9]

  • Chromatography: Thin-Layer Chromatography (TLC) can be used to monitor reaction progress and confirm the purity of the final product against a reference standard.[8]

Question: What are the optimal reaction conditions for maximizing yield on a larger scale?

Answer: For scaling up, precise control over reaction parameters is crucial. The table below summarizes optimized conditions derived from laboratory and patent literature.

ParameterRecommended RangeRationale & Citation
Molar Ratio (Chloroacetic Acid:Thiourea) 1.05 - 1.15 : 1A slight excess of chloroacetic acid can help drive the reaction to completion.[7]
Reaction Temperature 95 - 110 °CEnsures a sufficient rate for both condensation and hydrolysis without significant degradation.[7]
Reaction Time 3 - 5 hoursOptimized industrial processes aim for shorter, more efficient cycle times.[7]
Stirring Speed 0 - 135 r/minAdequate mixing is needed, but overly vigorous stirring is not always necessary.[7]
Purification Solvent EthanolProvides a good balance of solubility at high temperature and insolubility at low temperature for effective recrystallization.[4][5]

References

Validation & Comparative

A Comparative Guide to Validating the Mechanism of Action of Thiazolidine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial "How" Beyond the "What"

Thiazolidine-2-carboxylic acid and its derivatives represent a versatile class of compounds with a wide spectrum of reported biological activities, from acting as proline analogs that interfere with protein synthesis to serving as prodrugs for L-cysteine delivery.[1][2][3] Their therapeutic potential is vast, spanning applications as anti-inflammatory, antidiabetic, and antioxidant agents.[4][5] However, a promising phenotype in a cellular screen is merely the opening chapter of a long and rigorous story. For any of these derivatives to progress from a "hit" to a viable therapeutic candidate, a deep and unambiguous understanding of its mechanism of action (MoA) is paramount. This guide is designed for researchers, scientists, and drug development professionals, providing a comparative framework for the experimental validation of the MoA of novel this compound derivatives. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring a self-validating and robust approach to MoA elucidation.

Chapter 1: Initial Hypothesis Generation - Charting the Course

Before embarking on extensive experimental validation, a well-reasoned hypothesis is essential. This initial phase leverages both computational and preliminary experimental data to propose a putative target or pathway.

  • In Silico Modeling: Molecular docking and pharmacophore modeling can be powerful first steps. By comparing the 3D structure of your derivative to known ligands in databases like ChEMBL or PubChem, you can generate a list of potential protein targets. For this compound derivatives, which can act as proline mimetics, proline-dependent enzymes would be a logical starting point for docking studies.[1]

  • Phenotypic Screening Analysis: High-content screening data can offer valuable clues. Does your compound induce a specific morphological change? Does it affect cell cycle progression? Correlating this phenotype with known drug responses can suggest a particular signaling pathway.

  • Structural Analogs: The literature on structurally similar compounds is a treasure trove of information. For instance, the broader class of thiazolidinones has been extensively studied, with many derivatives targeting metabolic enzymes and nuclear receptors like PPAR.[4]

This initial data triangulation allows for the formulation of a testable hypothesis.

G cluster_0 Hypothesis Generation InSilico In Silico Modeling (Docking, Pharmacophore) Hypothesis Formulate Testable Hypothesis InSilico->Hypothesis Phenotypic Phenotypic Screening Data Analysis Phenotypic->Hypothesis Literature Literature Review (Structural Analogs) Literature->Hypothesis

Caption: Workflow for initial MoA hypothesis generation.

Chapter 2: Target Identification - Pinpointing the Molecular Interactor

Once a hypothesis is in place, the next critical step is to identify the direct molecular target(s) of your this compound derivative. Several powerful, yet distinct, methodologies can be employed. The choice of method is critical and depends on the nature of the compound and available resources.

A Comparative Analysis of Target Identification Strategies
MethodPrincipleAdvantagesDisadvantagesBest For...
Affinity-Based Methods Utilizes a modified, immobilized version of the compound to "pull down" interacting proteins from cell lysates.Directly identifies binding partners.Requires chemical modification of the compound which may alter its activity; potential for non-specific binding.Compounds that can be readily derivatized without losing activity.
Genetic Approaches (e.g., CRISPR Screens) Identifies genes whose knockout or activation confers resistance or sensitivity to the compound.[6][7][8][9]Unbiased, genome-wide approach; identifies functionally relevant targets.[10]Indirect method; may identify upstream or downstream pathway members rather than the direct target.Compounds with a clear, selectable phenotype (e.g., cell death or growth inhibition).
Proteomic Approaches Compares protein expression and modification profiles in cells treated with the compound versus controls.[11]Provides a global view of cellular changes; can identify targets and downstream effects.May not distinguish between direct and indirect effects.Understanding the broader cellular response to a compound.
Protocol Spotlight: CRISPR/Cas9-Based Loss-of-Function Screen

This protocol outlines a pooled CRISPR knockout screen to identify genes essential for the cytotoxic effect of a this compound derivative.

  • Library Transduction: Transduce a population of Cas9-expressing cells with a pooled genome-wide sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive a single sgRNA.

  • Initial Cell Population: Harvest a portion of the cells as a baseline (T0) reference.

  • Drug Selection: Treat the remaining cells with the this compound derivative at a concentration that yields significant, but not complete, cell death (e.g., IC50). Maintain a parallel DMSO-treated control population.

  • Harvesting Resistant Cells: After a sufficient period of selection (e.g., 14-21 days), harvest the surviving cells from both the treated and control populations.

  • Genomic DNA Extraction and Sequencing: Extract genomic DNA from the T0, DMSO-treated, and drug-treated populations. Amplify the sgRNA-encoding regions using PCR.

  • Data Analysis: Sequence the amplified sgRNAs and quantify their abundance in each population. sgRNAs that are significantly enriched in the drug-treated population compared to the T0 and DMSO controls correspond to genes whose knockout confers resistance. These are your high-confidence candidate targets.

G Start Cas9-Expressing Cells Transduce Transduce with sgRNA Library Start->Transduce T0 Harvest T0 Reference Transduce->T0 Split Split Population Transduce->Split Sequencing gDNA Extraction & Next-Gen Sequencing T0->Sequencing DMSO Treat with DMSO Split->DMSO Drug Treat with Derivative Split->Drug Harvest_DMSO Harvest Surviving Cells (Control) DMSO->Harvest_DMSO Harvest_Drug Harvest Surviving Cells (Resistant) Drug->Harvest_Drug Harvest_DMSO->Sequencing Harvest_Drug->Sequencing Analysis Identify Enriched sgRNAs Sequencing->Analysis

Caption: Workflow for a CRISPR-based target identification screen.

Chapter 3: Target Engagement - Confirming the Direct Interaction

Identifying a candidate target is a major milestone, but it is not the final word. It is crucial to demonstrate that your compound directly binds to the putative target in a biologically relevant context. Several biophysical techniques can provide this confirmation.

A Comparative Analysis of Target Engagement Assays
MethodPrincipleQuantitative OutputAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes a protein against thermal denaturation.[12]Tagg (aggregation temperature) shift.Measures target engagement in intact cells or lysates; label-free.[13][14]Requires a specific antibody for detection; not all proteins show a clear thermal shift.
Surface Plasmon Resonance (SPR) Measures changes in refractive index on a sensor chip as the analyte (compound) flows over the immobilized ligand (protein).[15][16]k_on, k_off, K_D (binding kinetics and affinity).Real-time, label-free, highly quantitative.[17]Requires purified protein; protein immobilization can affect its conformation.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.K_D, ΔH (enthalpy), ΔS (entropy).Gold standard for thermodynamics; solution-based.Requires large amounts of pure protein and compound.
Microscale Thermophoresis (MST) Measures the movement of molecules in a microscopic temperature gradient, which changes upon binding.K_D.Low sample consumption; solution-based.Requires fluorescent labeling of one binding partner.
Protocol Spotlight: Cellular Thermal Shift Assay (CETSA)

This protocol describes a classic CETSA experiment to validate the engagement of a this compound derivative with its putative target in intact cells.[18]

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the compound at various concentrations or with DMSO as a vehicle control for 1-2 hours.

  • Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[13]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant (soluble fraction). Quantify the total protein concentration. Analyze the amount of the specific target protein remaining in the soluble fraction by Western blot or ELISA.

  • Data Analysis: Plot the percentage of soluble target protein as a function of temperature for both the DMSO- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[19]

Chapter 4: Downstream Pathway Analysis - Mapping the Ripple Effect

Confirming target engagement is a critical link in the chain of evidence. The next step is to demonstrate that this binding event leads to a functional consequence by modulating the downstream signaling pathway of the target. Mass spectrometry-based "omics" approaches are invaluable for this.[20]

A Comparative Analysis of "Omics" Approaches
"Omics" ApproachInformation GainedAdvantagesDisadvantages
Transcriptomics (RNA-seq) Changes in gene expression.Genome-wide coverage; highly sensitive.Changes in mRNA do not always correlate with protein levels or activity.
Proteomics (Global) Changes in protein abundance.Directly measures the functional molecules of the cell.Less sensitive than RNA-seq; complex data analysis.
Phosphoproteomics Changes in protein phosphorylation, a key indicator of kinase-mediated signaling pathway activity.[21][22]Provides a direct snapshot of active signaling pathways.[23][24]Technically challenging; requires enrichment of low-abundance phosphopeptides.
Metabolomics Changes in the levels of small molecule metabolites.Provides a readout of the functional state of the cell.Can be difficult to link metabolic changes to a specific protein target.
Protocol Spotlight: Phosphoproteomics Workflow for Kinase Inhibitors

If your this compound derivative is hypothesized to be a kinase inhibitor, a phosphoproteomics experiment is the most direct way to validate its effect on cellular signaling.

  • Cell Culture and Treatment: Grow cells and treat with the inhibitor or DMSO for a time period relevant to the expected signaling dynamics (e.g., 15-60 minutes).

  • Lysis and Protein Digestion: Lyse the cells under denaturing conditions and digest the proteins into peptides using an enzyme like trypsin.

  • Phosphopeptide Enrichment: This is a critical step. Use methods like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography to enrich for phosphopeptides.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify the phosphopeptides and quantify their relative abundance between the inhibitor-treated and control samples. A significant decrease in phosphorylation at known or predicted substrates of the target kinase provides strong evidence for on-target activity.

G cluster_0 Hypothetical Kinase Signaling Pathway Receptor Receptor Kinase_A Target Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates (p) Substrate Substrate Protein Kinase_B->Substrate Phosphorylates (p) Response Cellular Response Substrate->Response Inhibitor Thiazolidine Derivative Inhibitor->Kinase_A Inhibits

Caption: A hypothetical signaling pathway inhibited by a derivative.

Conclusion: An Integrated, Self-Validating Approach

Validating the mechanism of action of a novel this compound derivative is not a linear process but an integrated, iterative cycle of hypothesis generation and rigorous experimental testing. No single experiment is definitive. Instead, a compelling MoA narrative is built by weaving together orthogonal lines of evidence. A CRISPR screen might identify a target, CETSA confirms direct engagement, and phosphoproteomics demonstrates the functional downstream consequence. This multi-faceted approach, grounded in a deep understanding of the comparative strengths and weaknesses of each technique, is the hallmark of sound scientific practice in drug discovery and is essential for translating a promising compound into a potential therapeutic.

References

A Comparative Analysis for the Research Professional: Thiazolidine-2-carboxylic acid vs. Thiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the vast field of heterocyclic chemistry, thiazolidine derivatives stand out for their significant and varied biological activities, making them a cornerstone in medicinal chemistry.[1] Among these, the isomers Thiazolidine-2-carboxylic acid (T2CA) and Thiazolidine-4-carboxylic acid (T4CA) present a fascinating case study. Despite sharing the same molecular formula, the positional difference of their carboxylic acid group imparts distinct physicochemical properties, biological functions, and therapeutic potentials. This guide offers an in-depth comparative analysis of these two molecules, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Subtle Shift with Major Consequences

The seemingly minor structural variation between T2CA and T4CA—the placement of the carboxyl group at the second versus the fourth position of the thiazolidine ring—fundamentally alters their chemical nature and interaction with biological systems.

PropertyThis compound (T2CA)Thiazolidine-4-carboxylic acid (T4CA)
Synonyms beta-thiaproline, Tetrahydrothiazole-2-carboxylic acid[2][3]gamma-thiaproline, Thioproline[4][5]
CAS Number 16310-13-7[2][3]34592-47-7 (L-form)[4][5]
Molecular Formula C4H7NO2S[2][6]C4H7NO2S[5]
Molecular Weight 133.17 g/mol [2][6]133.17 g/mol [5]
Structure Chemical structure of this compoundChemical structure of Thiazolidine-4-carboxylic acid
Chirality AchiralChiral (exists as L- and D-enantiomers)[7]
Key Feature Carboxylic acid group at the 2-position, adjacent to both sulfur and nitrogen atoms.[3]Carboxylic acid group at the 4-position, adjacent to the nitrogen atom.[8]

The most critical distinction is the chirality of T4CA, which arises from the stereocenter at the 4th carbon.[7] This stereoisomerism is pivotal for its biological specificity, as enzymes and receptors are highly selective for particular enantiomers. T2CA, lacking a chiral center, is achiral.

Synthesis Strategies: Building the Thiazolidine Core

The synthesis of both isomers is well-documented, generally involving the cyclocondensation of an aminothiol with a carbonyl compound.

Synthesis of Thiazolidine-4-carboxylic Acid (T4CA)

The most common and efficient synthesis of T4CA involves the reaction of L-cysteine with an aldehyde, such as formaldehyde.[9][10][11] This reaction is a classic example of nucleophilic cyclic condensation.[9][10]

T4CA_Synthesis L-Cysteine L-Cysteine Reaction Cyclocondensation L-Cysteine->Reaction Aldehyde Aldehyde/Ketone (e.g., Formaldehyde) Aldehyde->Reaction T4CA Thiazolidine-4-carboxylic acid Reaction->T4CA

Caption: General synthesis of Thiazolidine-4-carboxylic acid.

Experimental Protocol: Synthesis of L-Thiazolidine-4-carboxylic Acid

  • Reactant Preparation: Dissolve L-cysteine hydrochloride in an aqueous or alcoholic solvent.[10]

  • Condensation: Add an equimolar amount of the desired aldehyde (e.g., formaldehyde) to the solution. The reaction is typically carried out at room temperature.[7]

  • Reaction Monitoring: Stir the mixture for several hours. The progress can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Isolation: The product often precipitates out of the solution upon completion or cooling. The precipitate is collected by suction filtration.[10]

  • Purification: Wash the collected solid with a cold solvent, such as ethanol, and dry under vacuum to yield the purified product.[10]

Synthesis of this compound (T2CA)

The synthesis of T2CA is achieved through the reaction of cysteamine with glyoxylic acid.[12][13] This adduct is a known substrate for D-amino acid oxidase.[13]

T2CA_Synthesis Cysteamine Cysteamine Reaction Condensation Cysteamine->Reaction Glyoxylic_acid Glyoxylic acid Glyoxylic_acid->Reaction T2CA This compound Reaction->T2CA

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • Reactant Preparation: Prepare an aqueous solution of cysteamine and glyoxylic acid.

  • Reaction: Mix the solutions. The reaction to form this compound occurs with a second-order rate constant.[13]

  • pH and Temperature Control: The reaction rate and yield can be influenced by pH and temperature. For instance, at 37°C and pH 7.5, the second-order rate constant is reported to be 84 min⁻¹ M⁻¹.[13]

  • Isolation and Purification: Standard laboratory techniques such as crystallization or chromatography can be employed to isolate and purify the final product.

Biological Activities and Mechanistic Insights: A Study in Contrast

The isomeric difference between T2CA and T4CA leads to distinct biological activities and mechanisms of action.

Thiazolidine-4-carboxylic acid (T4CA): A Versatile Antioxidant and Beyond

T4CA is recognized as a physiologic sulfhydryl antioxidant and has been investigated for its potential in geriatric medicine.[14] It is a condensation product of cysteine and formaldehyde and can act as a prodrug of cysteine.[14] This property allows it to replenish intracellular cysteine levels, a rate-limiting step in the synthesis of glutathione (GSH), a major endogenous antioxidant.

T4CA_Biological_Action T4CA Thiazolidine-4-carboxylic acid Metabolism Ring Opening T4CA->Metabolism L_Cysteine L-Cysteine Metabolism->L_Cysteine GSH_Synthesis Glutathione (GSH) Synthesis L_Cysteine->GSH_Synthesis Antioxidant_Defense Enhanced Antioxidant Defense GSH_Synthesis->Antioxidant_Defense Hepatoprotection Hepatoprotective Effects GSH_Synthesis->Hepatoprotection

Caption: Biological action of Thiazolidine-4-carboxylic acid.

Its derivatives have shown a wide array of pharmacological activities, including:

  • Antioxidant: By scavenging free radicals and boosting GSH levels.[15]

  • Hepatoprotective: Used in the treatment of liver diseases.[8][14]

  • Antiviral: Derivatives have been designed as inhibitors of influenza neuraminidase.[16][17]

  • Anti-diabetic: Some derivatives act as α-amylase and α-glucosidase inhibitors.[18]

This compound (T2CA): A Proline Analog with Inhibitory Action

T2CA, also known as beta-thiaproline, acts as a proline analog where the beta methylene group of proline is replaced by a sulfur atom.[19] This structural mimicry allows it to interfere with protein synthesis. It has been shown that T2CA is activated and transferred to tRNAPro by aminoacyl-tRNA synthetases in both E. coli and rat liver.[19]

Once incorporated into a growing polypeptide chain, T2CA impairs further elongation, effectively inhibiting protein biosynthesis.[19] This inhibitory effect is more pronounced than that of its isomer, T4CA (gamma-thiaproline), in most protein synthesizing systems studied.[19]

T2CA_Mechanism Proline Proline tRNA_Synthetase Aminoacyl-tRNA Synthetase Proline->tRNA_Synthetase T2CA This compound (Proline Analog) T2CA->tRNA_Synthetase Competes with Ribosome Ribosome tRNA_Synthetase->Ribosome Incorporation into Polypeptide_Chain Growing Polypeptide Chain Ribosome->Polypeptide_Chain Inhibition Inhibition of Elongation Polypeptide_Chain->Inhibition leads to

Caption: Mechanism of protein synthesis inhibition by T2CA.

Comparative Biological Data

ParameterThis compound (T2CA)Thiazolidine-4-carboxylic acid (T4CA)
Primary Biological Role Proline analog, inhibitor of protein synthesis.[19]Cysteine prodrug, antioxidant, hepatoprotective agent.[8][14]
Mechanism of Action Competitively inhibits proline incorporation into polypeptides and impairs chain elongation.[19]Replenishes intracellular cysteine, leading to increased glutathione (GSH) synthesis and enhanced antioxidant capacity.[14]
Therapeutic Potential Primarily a research tool in studies of protein synthesis and metabolism.[2][19]Treatment of liver diseases, conditions related to oxidative stress, and as a scaffold for developing antiviral and anti-diabetic drugs.[14][16][18]

Applications in Research and Drug Development

The distinct biological profiles of T2CA and T4CA dictate their applications in scientific research and pharmaceutical development.

  • T2CA: Its primary utility is as a research chemical.[2] It serves as a valuable tool for biochemists and molecular biologists studying the mechanisms of protein synthesis and the role of proline in protein structure and function.[19] Its ability to be incorporated into proteins makes it a useful probe for investigating protein folding and stability.

  • T4CA: This isomer has a much broader range of applications. It is used as a building block in peptide synthesis and for the development of novel therapeutics.[20] Its antioxidant and hepatoprotective properties have led to its clinical use in some regions for liver disorders.[14] The T4CA scaffold is a versatile starting point for synthesizing libraries of compounds to screen for various biological activities, including as inhibitors of influenza neuraminidase and enzymes involved in diabetes.[16][17][18]

Conclusion

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Thiazolidine-Carboxylic Acid Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of novel Thiazolidine-Carboxylic Acid analogs, with a particular focus on 2-arylthiazolidine-4-carboxylic acid amides, which have emerged as a promising class of cytotoxic agents. While the parent compound, Thiazolidine-2-carboxylic acid, is known for its role as a proline analog that inhibits protein synthesis, recent research has unveiled the potent anticancer activities of its derivatives. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their in vitro and in vivo efficacy, supported by experimental data and protocols.

Introduction: The Therapeutic Potential of the Thiazolidine Scaffold

The thiazolidine ring is a versatile heterocyclic scaffold that has been extensively explored in medicinal chemistry, leading to the development of drugs with a wide range of pharmacological activities, including antidiabetic, antimicrobial, and anti-inflammatory properties.[1][2] this compound, a proline analog where the beta methylene group is replaced by a sulfur atom, has been shown to interfere with protein synthesis by acting as a competitive inhibitor of proline.[3][4] This fundamental biological activity has spurred interest in the synthesis and evaluation of its analogs as potential therapeutic agents.

Recent advancements have led to the discovery of novel 2-arylthiazolidine-4-carboxylic acid amides (ATCAAs) with potent and selective anticancer activity. This guide will delve into a comparative analysis of these ATCAA analogs, examining their structure-activity relationships (SAR) and their efficacy in both cell-based assays and animal models.

Comparative In Vitro Efficacy of 2-Arylthiazolidine-4-Carboxylic Acid Amide (ATCAA) Analogs

A series of ATCAA analogs were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The following tables summarize the key in vitro data, highlighting the most potent compounds and shedding light on the structural modifications that enhance cytotoxicity.

Antiproliferative Activity Against Melanoma Cell Lines

The following table presents the 50% growth inhibition (GI50) values of selected ATCAA analogs against a panel of human melanoma cell lines.

Compound IDR (Phenyl Substitution)Side Chain (Amide)B16-F1 GI50 (µM)A375 GI50 (µM)WM-164 GI50 (µM)
1a HOctadecyl0.250.320.28
1b 4-AcetamidoHexadecyl0.150.130.18
3id 4-NitroDodecyl0.08 0.09 0.11

Data synthesized from a study on 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents.

Key Insights from In Vitro Melanoma Studies:

  • The introduction of a 4-acetamido group on the phenyl ring (compound 1b ) generally enhances potency compared to the unsubstituted analog (1a ).

  • Compound 3id , featuring a 4-nitro substituent and a dodecyl amide side chain, demonstrated the most potent activity against all three melanoma cell lines, with GI50 values in the nanomolar range.

Antiproliferative Activity Against Prostate Cancer Cell Lines

The cytotoxic effects of ATCAA analogs were also assessed against a panel of human prostate cancer cell lines.

Compound IDR (Phenyl Substitution)Side Chain (Amide)DU 145 GI50 (µM)PC-3 GI50 (µM)LNCaP GI50 (µM)PPC-1 GI50 (µM)
1a HOctadecyl0.220.250.200.23
1b 4-AcetamidoHexadecyl0.190.170.210.18
15b 4-TrifluoromethylHexadecyl0.12 0.10 0.14 0.11
3ac 4-ChloroDodecyl0.150.140.170.16

Data synthesized from a study on 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents.

Key Insights from In Vitro Prostate Cancer Studies:

  • Similar to the melanoma cell lines, modifications to the 2-aryl ring and the amide side chain significantly impact the antiproliferative activity.

  • Compound 15b , with a 4-trifluoromethyl substituent on the phenyl ring, exhibited the most potent and consistent activity across all four prostate cancer cell lines.

  • The presence of a halogen, such as in compound 3ac (4-chloro), also contributes to enhanced cytotoxicity.

In Vivo Efficacy of a Lead ATCAA Analog

Based on its promising in vitro profile, compound 1b was selected for in vivo evaluation in a xenograft model using human A375 melanoma tumors in nude mice.

Tumor Growth Inhibition in A375 Melanoma Xenograft Model
Treatment GroupDoseTumor Growth Inhibition (%)
Vehicle Control-0
Compound 1b 5 mg/kg45
Compound 1b 10 mg/kg 68
Dacarbazine (Standard)60 mg/kg55

Data synthesized from a study on 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents.

Key Insights from In Vivo Studies:

  • Compound 1b demonstrated a dose-dependent inhibition of tumor growth in the A375 melanoma xenograft model.

  • At a dose of 10 mg/kg, compound 1b showed significantly higher efficacy in inhibiting tumor growth compared to the standard chemotherapeutic agent, dacarbazine, which was administered at a much higher dose of 60 mg/kg.

  • These in vivo results validate the potent anticancer activity observed in the in vitro assays and highlight the therapeutic potential of this class of compounds.

Mechanism of Action: Insights into Cellular Effects

Cell cycle analysis of cancer cells treated with potent ATCAA analogs, such as 1b , revealed a significant increase in the percentage of cells in the sub-G1 phase, which is indicative of apoptosis. This suggests that these compounds exert their cytotoxic effects by inducing programmed cell death in cancer cells.

G ATCAA ATCAA Analog (e.g., Compound 1b) CancerCell Cancer Cell ATCAA->CancerCell Induces Apoptosis Apoptosis (Programmed Cell Death) CancerCell->Apoptosis Undergoes TumorGrowth Tumor Growth Inhibition Apoptosis->TumorGrowth Leads to

Caption: Proposed mechanism of action for ATCAA analogs.

Experimental Protocols

Synthesis of (2RS,4R)-2-Arylthiazolidine-4-Carboxylic Acid Amides (ATCAAs)

The general synthetic route for the ATCAA analogs is outlined below.

G cluster_0 Synthesis of ATCAA Analogs Start L-Cysteine + Substituted Benzaldehyde Intermediate1 (2RS,4R)-2-Arylthiazolidine -4-carboxylic acid Start->Intermediate1 Cyclization Intermediate2 Boc-Protected Intermediate Intermediate1->Intermediate2 Boc Protection Intermediate3 Amide Coupling (EDCI/HOBt + Amine) Intermediate2->Intermediate3 FinalProduct Final ATCAA Analog (After TFA Deprotection) Intermediate3->FinalProduct

Caption: General synthetic workflow for ATCAA analogs.

Step-by-Step Protocol:

  • Cyclization: L-cysteine is reacted with the appropriate substituted benzaldehyde in a mixture of ethanol and water at ambient temperature to yield the cyclized (2RS,4R)-2-arylthiazolidine-4-carboxylic acid.

  • Boc Protection: The resulting carboxylic acid is then protected with a tert-butyloxycarbonyl (Boc) group.

  • Amide Coupling: The Boc-protected intermediate is coupled with the desired amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) as coupling agents.

  • Deprotection: The Boc protecting group is removed using trifluoroacetic acid (TFA) to yield the final (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amide analog.

In Vitro Antiproliferative Assay (SRB Assay)

The antiproliferative activity of the synthesized compounds is determined using the sulforhodamine B (SRB) assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid.

  • Wash and Solubilization: Unbound dye is removed by washing with 1% acetic acid, and the protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader. The GI50 values are then calculated from the dose-response curves.

In Vivo Xenograft Study

Step-by-Step Protocol:

  • Tumor Cell Implantation: Human cancer cells (e.g., A375 melanoma) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and the mice are then randomized into treatment and control groups.

  • Compound Administration: The test compound is administered to the treatment groups via a suitable route (e.g., intraperitoneal injection) at predetermined doses and schedules. The control group receives the vehicle.

  • Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice a week) using calipers, and the tumor volume is calculated.

  • Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treatment groups to the control group.

Conclusion and Future Directions

The comparative analysis of 2-arylthiazolidine-4-carboxylic acid amides demonstrates their significant potential as a novel class of anticancer agents. The in vitro and in vivo data clearly indicate that strategic modifications to the 2-aryl ring and the amide side chain can lead to highly potent compounds with efficacy superior to that of standard chemotherapeutic drugs. The induction of apoptosis appears to be a key mechanism underlying their cytotoxic effects.

Future research in this area should focus on:

  • Expanding the library of this compound analogs to further explore the structure-activity landscape.

  • Conducting detailed mechanistic studies to identify the specific molecular targets of these compounds.

  • Optimizing the pharmacokinetic and toxicological profiles of lead compounds to facilitate their progression into clinical development.

The findings presented in this guide provide a solid foundation for the continued exploration of thiazolidine-carboxylic acid analogs as a promising avenue for the discovery of next-generation cancer therapeutics.

References

A Comparative Guide to the Antioxidant Activity of Thiazolidine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the continuous search for novel therapeutic agents to combat oxidative stress-implicated pathologies, heterocyclic compounds have emerged as a promising frontier. Among these, derivatives of Thiazolidine-2-carboxylic acid are gaining significant attention for their potential antioxidant properties. This guide provides a comprehensive comparison of the antioxidant activities of various derivatives of this compound, supported by experimental data and elucidating the underlying structure-activity relationships. This document is intended for researchers, scientists, and professionals in the field of drug development.

The Significance of this compound Derivatives in Antioxidant Research

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants can mitigate this damage by scavenging free radicals. This compound, a sulfur-containing heterocyclic compound, serves as a versatile scaffold for the synthesis of derivatives with a wide range of biological activities. The presence of the sulfur atom in the thiazolidine ring is thought to play a crucial role in the antioxidant capacity of these molecules.[1]

Comparative Analysis of Antioxidant Activity

The antioxidant potential of this compound derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring, typically attached at the C-2 position. The following table summarizes the in vitro antioxidant activity of a selection of 2-aryl Thiazolidine-4-carboxylic acid derivatives, primarily evaluated by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Compound IDSubstituent on 2-Aryl RingAntioxidant Activity (IC50 in µM or % Inhibition)Reference
Series 1
Derivative A4-OHSignificant DPPH radical scavenging activity[2]
Derivative B3,4-(OH)2Merely equivalent antioxidant properties in comparison with ascorbic acid[2]
Derivative C4-OCH3Better radical scavenging property than -Cl, -F, and -NO2 groups[3][4][5]
Derivative D4-ClLower activity compared to -OCH3 and -OH substituted derivatives[3][4]
Derivative E4-NO2Lower activity compared to -OCH3 and -OH substituted derivatives[3][4]
Derivative F4-CH3Better radical scavenging property than other groups like Cl, Br, OCH3 , N(CH3), NO2, COOH[2]
Series 2
Thiazolidin-4-one Derivative G4-NO2Most active compound in the series with I% = 91.63% ± 0.77 (DPPH assay)[6]
Thiazolidin-4-one Derivative H4-OHSignificant antioxidant activity[6]

Note: IC50 is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.

Structure-Activity Relationship (SAR)

The antioxidant activity of this compound derivatives is intricately linked to their molecular structure. The following diagram illustrates the key structural features that influence their radical scavenging capabilities.

SAR cluster_0 This compound Scaffold cluster_1 Substituents on Aryl Ring at C-2 TCA This compound Core EDG Electron-Donating Groups (-OH, -OCH3, -CH3) TCA->EDG Enhance Activity EWG Electron-Withdrawing Groups (-NO2, -Cl, -F) TCA->EWG Decrease Activity DiOH Diphenolic Groups (e.g., Catechol) TCA->DiOH Significantly Enhance Activity Activity_High High Antioxidant Activity EDG->Activity_High Stabilize Radical Activity_Low Low Antioxidant Activity EWG->Activity_Low Destabilize Radical Activity_Very_High Very High Antioxidant Activity DiOH->Activity_Very_High Excellent H-atom donors

Caption: Structure-Activity Relationship of this compound Derivatives.

The key takeaways from the structure-activity relationship studies are:

  • Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH), methoxy (-OCH3), and methyl (-CH3) on the aromatic ring at the C-2 position generally enhance antioxidant activity.[2][3][4][5] These groups can donate electrons, stabilizing the resulting radical after scavenging a free radical.

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2) and halogens (-Cl, -F) tend to decrease antioxidant activity.[3][4]

  • Phenolic Hydroxyl Groups: The presence of phenolic hydroxyl groups is particularly crucial for potent radical scavenging activity.[2] Diphenolic substituents have demonstrated antioxidant properties comparable to the standard antioxidant, ascorbic acid.[2] This is attributed to their ability to readily donate a hydrogen atom to a free radical.

Experimental Protocols for Antioxidant Activity Assessment

To ensure the trustworthiness and reproducibility of findings, standardized in vitro assays are employed. Below are the detailed methodologies for the most common assays used to evaluate the antioxidant potential of this compound derivatives.[7][8][9]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is one of the most common and reliable methods for screening antioxidant activity.[9]

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[9]

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark place.

  • Preparation of Test Samples: Prepare different concentrations of the this compound derivatives in methanol.

  • Reaction Mixture: In a test tube or a 96-well plate, add 1.0 mL of the DPPH solution to 1.0 mL of each test sample concentration.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Control and Blank: A control sample is prepared using 1.0 mL of methanol instead of the test sample. A blank contains only methanol.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another widely used method to assess the antioxidant capacity of both hydrophilic and lipophilic compounds.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with potassium persulfate. The ABTS•+ radical has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.

Step-by-Step Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare different concentrations of the this compound derivatives.

  • Reaction Mixture: Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the test sample.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Control and Blank: A control is prepared with the solvent used for the test samples.

  • Calculation: The percentage of scavenging activity is calculated similarly to the DPPH assay.

Experimental Workflow for Evaluating Novel Derivatives

The following diagram illustrates a typical workflow for the synthesis and evaluation of new this compound derivatives as potential antioxidants.

Workflow cluster_synthesis Synthesis & Characterization cluster_screening Antioxidant Activity Screening cluster_analysis Data Analysis & SAR cluster_lead Lead Optimization Synthesis Synthesis of Novel Thiazolidine-2-carboxylic Acid Derivatives Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spectrometry) Purification->Characterization DPPH_Assay DPPH Radical Scavenging Assay Characterization->DPPH_Assay ABTS_Assay ABTS Radical Cation Scavenging Assay Characterization->ABTS_Assay IC50 IC50 Value Determination DPPH_Assay->IC50 ABTS_Assay->IC50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50->SAR_Analysis Lead_Identification Identification of Lead Compounds SAR_Analysis->Lead_Identification Further_Studies Further In Vitro and In Vivo Studies Lead_Identification->Further_Studies

Caption: Experimental Workflow for Antioxidant Evaluation.

Conclusion and Future Directions

This compound derivatives represent a promising class of antioxidant agents. The ease of their synthesis and the tunability of their antioxidant activity through structural modifications make them attractive candidates for further drug development. The presence of electron-donating groups, particularly phenolic hydroxyls, on the 2-aryl substituent is a key determinant of their radical scavenging efficacy. Future research should focus on the synthesis of novel derivatives with enhanced antioxidant properties and the evaluation of their activity in more complex biological systems, including cell-based assays and in vivo models of oxidative stress. A deeper understanding of their mechanism of action, including their potential to interact with antioxidant enzymes, will also be crucial for their clinical translation.

References

A Comparative Guide to the Biological Activity of Thiazolidine-2-Carboxylic Acid and its Open-Chain Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, evidence-based comparison of the biological activities of Thiazolidine-2-carboxylic acid (T2CA) and its functionally relevant open-chain analogs, L-cysteine and its widely-used prodrug N-acetylcysteine (NAC). We will dissect their mechanisms of action, compare their efficacy in key biological assays, and provide the experimental frameworks necessary for their evaluation. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced relationship between chemical structure and biological function in thiol-based compounds.

Introduction: The Significance of the Thiol Group and its Delivery

The thiol (-SH) group of the amino acid L-cysteine is a cornerstone of cellular redox biology. Its nucleophilic nature allows it to participate in a vast array of biological processes, from forming structural disulfide bonds in proteins to acting as a potent antioxidant.[1][][3] L-cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in mammalian cells.[][4] However, the direct administration of L-cysteine is often hampered by its rapid oxidation and low bioavailability.

This challenge has led to the development of prodrugs designed to deliver L-cysteine more efficiently into cells. N-acetylcysteine (NAC), an open-chain derivative, has been a clinical mainstay for decades, valued for its ability to replenish GSH stores.[4][5] Concurrently, cyclic analogs like this compound (T2CA) represent an alternative chemical strategy. T2CA is a heterocyclic compound that can be considered a structural analog of proline, where the gamma-methylene group is replaced by a sulfur atom.[6] More importantly, related thiazolidines are known to function as prodrugs of L-cysteine, undergoing ring-opening in vivo to release the active amino acid.[7][8] This guide will compare the biological consequences of these two distinct chemical approaches—cyclization versus N-acetylation—for delivering the potent bioactivity of L-cysteine.

Mechanism of Action: A Tale of Two Delivery Systems

The fundamental difference between T2CA and NAC lies in the mechanism by which they release L-cysteine, which in turn dictates their subsequent biological effects.

This compound: The Cyclic Prodrug Approach

Thiazolidine-based cysteine prodrugs are designed for stability in circulation, followed by intracellular ring-opening to liberate L-cysteine. While Thiazolidine-4-carboxylic acid is the more extensively studied cysteine prodrug, the principle for T2CA involves a similar hydrolytic cleavage of the thiazolidine ring.[7] This process is often non-enzymatic and pH-dependent, slowly releasing cysteine inside the cell where it can be incorporated into the glutathione synthesis pathway.

Beyond its role as a potential cysteine donor, T2CA has also been shown to act as a proline analog, competitively inhibiting proline's incorporation into polypeptides during protein synthesis.[6] This suggests a dual-activity profile that is distinct from its open-chain counterparts.

N-Acetylcysteine (NAC): The Linear Prodrug Standard

NAC is readily absorbed and deacetylated by enzymes in the body to yield L-cysteine.[[“]] This straightforward conversion makes it a highly efficient precursor for GSH synthesis.[4] The biological activities of NAC are therefore primarily attributable to its ability to boost intracellular GSH levels and, to a lesser extent, its capacity to directly scavenge certain reactive oxygen species (ROS).[[“]][10] Furthermore, NAC exerts anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway.[4][5]

G T2CA This compound (Cyclic Prodrug) Cysteine L-Cysteine (Active Moiety) T2CA->Cysteine  Hydrolytic  Ring-Opening Proline_Inhibition Proline Analog Activity (Protein Synthesis Inhibition) T2CA->Proline_Inhibition NAC N-Acetylcysteine (Open-Chain Prodrug) NAC->Cysteine  Deacetylation Direct_Scavenging Direct ROS Scavenging NAC->Direct_Scavenging NFkB NF-κB Inhibition (Anti-inflammatory) NAC->NFkB GSH Glutathione (GSH) (Primary Antioxidant) Cysteine->GSH  Biosynthesis

Figure 1: Comparative mechanisms of action.

Comparative Biological Efficacy: An Evidence-Based Overview

Antioxidant and Radical Scavenging Activity

The primary measure of efficacy for these compounds is their ability to counteract oxidative stress. This is often quantified using in vitro radical scavenging assays. Studies on various 2-aryl substituted thiazolidine-4-carboxylic acids demonstrate that the thiazolidine core contributes significantly to antioxidant potential, which can be further modulated by substituents on the ring.[11][12][13] The presence of a phenolic moiety, for instance, dramatically enhances radical scavenging activity.[13][14] NAC is a well-established antioxidant, acting primarily by replenishing GSH, which then detoxifies a wide range of ROS.[5][[“]]

Compound ClassAssay TypeResult (Example IC50 or equivalent)Reference
2-Aryl Thiazolidine DerivativesDPPHIC50 values vary widely based on substitution (e.g., phenolic OH substitution shows activity comparable to ascorbic acid).[13]
N-Acetylcysteine (NAC)MultiplePrimarily acts by increasing intracellular GSH. Direct scavenging of OH• and NO2• radicals is significant.[[“]][10]
L-CysteineMultiplePotent precursor to glutathione, the body's primary antioxidant.[1][][15]

Table 1: Summary of comparative antioxidant data.

Cytoprotective Effects

The ultimate biological goal of an antioxidant is to protect cells from damage and death induced by stressors. This is typically assessed using cell viability assays, such as the MTT assay, which measures the metabolic activity of living cells.[16][17] As effective cysteine prodrugs, both thiazolidine derivatives and NAC are expected to confer cytoprotection against oxidative insults. For example, L-2-oxothiazolidine-4-carboxylic acid, a related cysteine prodrug, has been shown to protect against oxidative stress-induced increases in vascular permeability in a murine model of asthma.[18] NAC's cytoprotective effects are well-documented across a vast range of cell types and toxic insults, largely by preventing GSH depletion.[4]

Key Experimental Protocols

To ensure scientific rigor and reproducibility, standardized protocols are essential for comparing the bioactivities of compounds like T2CA and its analogs.

Protocol 1: Assessment of Cellular Viability via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[17][19][20] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan product.[17]

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[20][21]

  • Compound Treatment: Treat the cells with various concentrations of T2CA, NAC, or a vehicle control. Include a positive control for cytotoxicity (e.g., a high concentration of H₂O₂) and an untreated control. Incubate for the desired period (e.g., 24 hours).

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media plus 10 µL of 12 mM MTT stock solution to each well.[21]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[20]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[16][21]

  • Absorbance Measurement: Gently mix the contents of the wells and incubate in the dark for approximately 2-4 hours at room temperature. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[21]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance of wells with media only.[17]

G start Start seed_cells 1. Seed Cells in 96-well Plate start->seed_cells treat_cells 2. Treat with Compounds (T2CA, NAC, Controls) seed_cells->treat_cells add_mtt 3. Add MTT Reagent to each well treat_cells->add_mtt incubate_formazan 4. Incubate (2-4h, 37°C) (Viable cells form formazan) add_mtt->incubate_formazan solubilize 5. Add Solubilizing Agent (e.g., DMSO, SDS-HCl) incubate_formazan->solubilize read_absorbance 6. Read Absorbance (570 nm) solubilize->read_absorbance analyze 7. Calculate % Viability read_absorbance->analyze end_node End analyze->end_node

Figure 2: Standard workflow for the MTT cell viability assay.

Protocol 2: In Vitro Antioxidant Capacity by DPPH Radical Scavenging

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the radical scavenging activity of compounds.[22] The stable DPPH radical has a deep violet color, which is reduced to a pale yellow in the presence of an antioxidant.[23]

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to an absorbance of approximately 1.0 at 517 nm. Prepare serial dilutions of the test compounds (T2CA, NAC) and a standard antioxidant (e.g., Ascorbic Acid, Trolox).

  • Reaction Mixture: In a 96-well plate, add a small volume of the test compound or standard solution (e.g., 20 µL) to a larger volume of the DPPH solution (e.g., 180 µL).

  • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. Plot the percentage of scavenging against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[22]

Conclusion and Future Directions

The comparison between this compound and its open-chain analog, N-acetylcysteine, highlights a fundamental principle in drug design: the delivery mechanism is as critical as the active moiety itself.

  • N-Acetylcysteine stands as a proven, effective L-cysteine prodrug with a straightforward mechanism of action. Its utility as a precursor for glutathione synthesis and an anti-inflammatory agent is well-established.[4][[“]]

  • This compound represents a more complex chemical strategy. Its cyclic structure may offer advantages in stability and pharmacokinetics, providing a slower, more sustained release of L-cysteine. Furthermore, its potential dual role as a proline analog suggests that its biological effects may be more pleiotropic than those of NAC.[6] However, more research is needed to fully elucidate its metabolic fate and comparative efficacy in vivo.

For researchers, the choice between these analogs depends on the specific biological question. NAC provides a reliable tool for bolstering cellular antioxidant defenses. T2CA and other thiazolidine derivatives offer an avenue for exploring novel pharmacokinetic profiles and potentially multi-target biological activities. Future head-to-head studies focusing on pharmacokinetics and in vivo efficacy are crucial to fully delineate the therapeutic advantages of each approach.

References

A Comparative Guide to Molecular Docking of Thiazolidine-2,4-diones with Therapeutic Protein Targets

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the thiazolidine-2,4-dione (TZD) scaffold holds a prominent position due to its versatile therapeutic potential.[1][2][3] From their established role as insulin sensitizers in the treatment of type 2 diabetes to their emerging applications as anticancer agents, TZDs represent a privileged structure in medicinal chemistry.[1][4] This guide provides an in-depth, comparative analysis of molecular docking studies involving TZD derivatives and their key protein targets. Moving beyond a mere procedural outline, we will delve into the causality behind experimental choices, ensuring a self-validating framework for your own docking endeavors.

The Therapeutic Significance of Thiazolidine-2,4-diones

Thiazolidine-2,4-diones are a class of heterocyclic compounds characterized by a five-membered ring containing sulfur and nitrogen atoms with two carbonyl groups.[3] The versatility of the TZD scaffold lies in the potential for substitution at the 3rd and 5th positions, allowing for the fine-tuning of their pharmacological properties.[3]

Initially gaining prominence as potent agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), TZDs like pioglitazone and rosiglitazone revolutionized the management of type 2 diabetes by enhancing insulin sensitivity in adipose tissue, skeletal muscle, and the liver.[5][6][7][8] However, concerns over side effects such as weight gain, fluid retention, and potential cardiovascular risks have spurred the development of novel TZD derivatives with improved safety profiles.[6]

More recently, the therapeutic scope of TZDs has expanded into oncology. Numerous studies have demonstrated their anticancer effects, which are mediated through the modulation of various signaling pathways involved in cell proliferation, differentiation, apoptosis, and angiogenesis.[1][4] Key anticancer targets for TZD derivatives include Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[9][10][11]

Comparative Docking Studies: A Tale of Two Targets

Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.[12][13][14] In the context of TZD drug discovery, docking studies are instrumental in understanding their mechanism of action at a molecular level, predicting binding affinities, and guiding the design of more potent and selective derivatives.

Target 1: Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) - The Antidiabetic Arena

PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism.[6][8] TZDs act as agonists, binding to the ligand-binding domain (LBD) of PPAR-γ and modulating the transcription of target genes.[3][15]

Common Docking Software Utilized: AutoDock, AutoDock Vina, Glide (Schrödinger), MOE (Molecular Operating Environment).[5][16][17]

Key Amino Acid Interactions: Successful docking of TZD derivatives into the PPAR-γ LBD is often characterized by hydrogen bond interactions with key residues such as SER 289, HIS 323, HIS 449, and TYR 473.[17] For instance, the acidic head of the TZD molecule typically forms hydrogen bonds with these residues, mimicking the binding of endogenous ligands.[8]

Compound Docking Software Binding Energy/Score (kcal/mol) Key Interacting Residues Experimental Activity Reference
Rosiglitazone (Standard)Glide XP-9.165HIS 449, TYR 473, TYR 327, HIS 323, SER 289Potent PPAR-γ agonist[17]
Pioglitazone (Standard)Maestro-8.558Not specifiedPotent PPAR-γ agonist[6]
5-(2-pyridinylbenzylidene) TZDAutoDock VinaNot specifiedLeu270, Gln283, Arg288Significant antidiabetic activity[5][7]
5-(3,4-dimethoxybenzylidene) TZDAutoDock VinaNot specifiedLeu270, Gln283, Arg288Significant antidiabetic activity[5][7]
Pyrazole-based TZD (Compound 5o)Glide XP> -8.0HIS 449, TYR 473, TYR 327, HIS 323, SER 28952.06% PPAR-γ transactivation[17]
Chromone-based TZD (Compound 5e)Not specifiedGood glide scoreNot specified48.72% PPAR-γ transactivation[18]

The causality behind these interactions is rooted in the chemical features of the TZD scaffold and the topology of the PPAR-γ LBD. The thiazolidine-2,4-dione head group acts as a hydrogen bond donor and acceptor, allowing it to anchor the molecule within the binding pocket. The lipophilic tail of the TZD derivative then occupies a hydrophobic pocket, contributing to the overall binding affinity.

Target 2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) - The Anticancer Frontier

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[10][19] TZD derivatives have been investigated as inhibitors of VEGFR-2, aiming to disrupt the blood supply to tumors.

Common Docking Software Utilized: MOE, AutoDock.

Key Amino Acid Interactions: The binding of TZD-based inhibitors to the ATP-binding site of the VEGFR-2 kinase domain often involves hydrogen bonds with the hinge region residues, such as CYS 919, and interactions with other key residues like GLU 885 and ASP 1046.

Compound Docking Software Binding Energy/Score (kcal/mol) Key Interacting Residues Experimental Activity (IC50) Reference
Sorafenib (Standard)Not specifiedNot specifiedNot specified53.65 nM (VEGFR-2)[10]
Compound 14a (Indoline-TZD)Not specifiedNot specifiedNot specified1.5 µM (Caco-2 cells)[10]
Compound 12a (Quinoline-TZD)Not specifiedNot specifiedNot specified2 µM (Caco-2 cells)[19][20]
TZD derivative 6bNot specifiedNot specifiedNot specified0.85 µM (VEGFR-2)[9]
TZD derivative 11fNot specifiedNot specifiedNot specified0.053 µM (VEGFR-2)[21]

The rationale for targeting the ATP-binding site is to competitively inhibit the binding of ATP, thereby preventing the autophosphorylation of the receptor and the subsequent downstream signaling cascade that promotes angiogenesis. The TZD core, in these instances, often serves as a scaffold to present other pharmacophoric features that interact with the kinase domain.

Experimental Protocol: A Step-by-Step Docking Workflow with AutoDock Vina

This protocol outlines a typical workflow for docking a TZD derivative into the active site of a target protein using AutoDock Vina, a widely used open-source docking program.[22]

Objective: To predict the binding mode and affinity of a novel TZD derivative against PPAR-γ.

Materials:

  • Protein Structure: Crystal structure of PPAR-γ (e.g., PDB ID: 2PRG) obtained from the Protein Data Bank.

  • Ligand Structure: 3D structure of the TZD derivative (can be drawn using software like ChemDraw and converted to a 3D format).[23]

  • Docking Software: AutoDock Tools (ADT) for preparing files and AutoDock Vina for the docking calculation.

Methodology:

  • Protein Preparation:

    • Load the PDB file of PPAR-γ into AutoDock Tools.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens to the protein.

    • Assign Gasteiger charges to the protein atoms.

    • Save the prepared protein in the PDBQT format.

  • Ligand Preparation:

    • Load the 3D structure of the TZD derivative into AutoDock Tools.

    • Detect the root of the ligand and define the rotatable bonds.

    • Assign Gasteiger charges to the ligand atoms.

    • Save the prepared ligand in the PDBQT format.

  • Grid Box Generation:

    • Define the search space for the docking calculation by creating a grid box that encompasses the active site of PPAR-γ. The dimensions and center of the grid box should be large enough to allow the ligand to move freely within the binding pocket.

  • Docking Simulation:

    • Create a configuration file specifying the names of the prepared protein and ligand files, the center and dimensions of the grid box, and the output file name.

    • Run the AutoDock Vina simulation from the command line.

  • Results Analysis:

    • AutoDock Vina will generate an output file containing the predicted binding poses of the ligand ranked by their binding affinities (in kcal/mol).

    • Visualize the docking results using software like PyMOL or Discovery Studio to analyze the interactions between the TZD derivative and the amino acid residues in the active site.[5]

Visualization of the Docking Workflow

docking_workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase protein_prep Protein Preparation (Remove water, add hydrogens, assign charges) grid_gen Grid Box Generation (Define search space) protein_prep->grid_gen ligand_prep Ligand Preparation (Define rotatable bonds, assign charges) docking Run AutoDock Vina ligand_prep->docking grid_gen->docking results Analyze Binding Poses (Ranked by binding affinity) docking->results visualize Visualize Interactions (Identify key amino acid contacts) results->visualize

Caption: A generalized workflow for molecular docking studies.

Signaling Pathway of TZD Action on PPAR-γ

ppar_pathway TZD Thiazolidinedione (TZD) PPARg PPAR-γ TZD->PPARg Binds to PPARg_RXR PPAR-γ/RXR Heterodimer PPARg->PPARg_RXR Heterodimerizes with RXR Retinoid X Receptor (RXR) RXR->PPARg_RXR PPRE Peroxisome Proliferator Response Element (PPRE) in Target Gene DNA PPARg_RXR->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Initiates mRNA mRNA Transcription->mRNA Proteins Proteins involved in Glucose & Lipid Metabolism mRNA->Proteins Translates to Response Increased Insulin Sensitivity Proteins->Response

Caption: Mechanism of TZD-mediated PPAR-γ activation.[3]

Conclusion: The Power of Predictive Science

Molecular docking studies of thiazolidine-2,4-diones have proven to be an indispensable tool in the rational design of novel therapeutics. By providing a detailed understanding of the molecular interactions between TZD derivatives and their protein targets, these computational methods accelerate the drug discovery process, reduce costs, and enable the development of safer and more effective medicines.[16][24] The comparative analysis presented in this guide highlights the adaptability of the TZD scaffold to different therapeutic targets and underscores the importance of a rigorous and well-validated docking methodology. As computational power and algorithmic accuracy continue to improve, the predictive power of molecular docking will undoubtedly play an even more significant role in the future of drug development.

References

Navigating the Labyrinth of Proline Metabolism: A Comparative Guide to the Validation of Thiazolidine-2-carboxylic Acid as a Biomarker

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of metabolic disorders, the quest for precise and reliable biomarkers is paramount. This guide provides an in-depth technical evaluation of Thiazolidine-2-carboxylic acid (T2CA), a proline analog, as a potential biomarker. We will dissect its biochemical underpinnings, present a critical comparison with established biomarkers, and provide detailed experimental protocols for its quantification. Our approach is grounded in scientific integrity, offering a candid perspective on the current validation status of T2CA and its place in the broader landscape of metabolic and neurological disease research.

This compound: A Proline Analog with a Deceptive Simplicity

This compound (T2CA), also known as β-thiaproline, is a heterocyclic compound structurally similar to the amino acid proline, with the beta-methylene group of proline substituted by a sulfur atom.[1] This seemingly minor structural change has profound implications for its biochemical behavior. T2CA is known to be a substrate for key enzymes in proline metabolism, positioning it as a potential indicator of metabolic dysregulation.[2][3]

The Biochemical Crossroads: T2CA's Interaction with Key Enzymes

T2CA's potential as a biomarker stems from its interaction with two critical enzymes:

  • Proline Dehydrogenase (PRODH): This mitochondrial enzyme catalyzes the first step in proline catabolism. T2C is not just a substrate for PRODH; it acts as a mechanism-based inactivator, covalently modifying the FAD cofactor and locking the enzyme in an inactive state.[1][4] This potent interaction suggests that fluctuations in T2CA levels could significantly impact proline degradation pathways.

  • D-amino Acid Oxidase (DAAO): T2CA is a substrate for DAAO, an enzyme involved in the metabolism of D-amino acids.[2] The oxidation of T2CA by DAAO produces Δ²-thiazoline-2-carboxylic acid.[2]

These interactions place T2CA at the heart of proline metabolism, a pathway increasingly implicated in a range of pathologies, including neurological and psychiatric disorders.[5][6]

The Unmet Need: Biomarkers for Disorders of Proline Metabolism

Dysregulation of proline metabolism can lead to inherited metabolic disorders known as hyperprolinemia, characterized by elevated levels of proline in the blood.[2][7] Hyperprolinemia Type I is caused by a deficiency in PRODH, while Type II results from a deficiency in pyrroline-5-carboxylate (P5C) dehydrogenase.[2] Beyond these rare genetic conditions, altered proline metabolism has been associated with more common and complex diseases, including schizophrenia, bipolar disorder, and neurodegenerative diseases like Parkinson's and Alzheimer's.[5][6][8] A significant challenge in this field is the lack of highly specific and sensitive biomarkers for early diagnosis and monitoring of disease progression.

T2CA as a Biomarker: A Critical Comparison

While the biochemical rationale for T2CA as a biomarker is compelling, its clinical validation is still in its infancy. To provide a pragmatic assessment, we compare T2CA with more established biomarkers in the context of proline metabolism disorders and a representative neurological disease, Parkinson's Disease.

The Established Players: Proline and Pyrroline-5-Carboxylate (P5C)

Proline and its immediate precursor/degradation product, P5C, are the current go-to biomarkers for diagnosing hyperprolinemia.

  • Proline: Elevated plasma proline is the hallmark of hyperprolinemia.[2][7] Normal plasma proline levels are typically in the range of 112-335 µmol/L for adults.[9] In Hyperprolinemia Type I, levels can be 3 to 5 times higher, and in Type II, they can be 10 to 15 times the normal concentration.[2]

  • Pyrroline-5-Carboxylate (P5C): The key differentiator between the two types of hyperprolinemia is the urinary excretion of P5C, which is elevated in Type II but not in Type I.[10] Recently, adducts of P5C with acetoacetic acid and malonic acid have been identified as specific biomarkers for Hyperprolinemia Type II.[11]

A Broader Perspective: Biomarkers in Parkinson's Disease

To illustrate the comparative landscape for a complex neurological disorder where proline metabolism may be implicated, we consider Parkinson's Disease (PD). The current gold-standard biomarkers for PD are not small molecules like T2CA but are primarily focused on the protein α-synuclein.

  • α-Synuclein: Aggregated α-synuclein is a pathological hallmark of PD.[12] The detection of misfolded α-synuclein in cerebrospinal fluid (CSF) using the alpha-synuclein seed amplification assay (SAA) is a highly specific and sensitive diagnostic tool.[1] Other forms, such as total and phosphorylated α-synuclein, are also under investigation in various biofluids.[12][13]

Comparative Analysis: T2CA vs. The Field

The following table summarizes the current standing of T2CA in comparison to established biomarkers.

BiomarkerAnalyte TypePrimary IndicationValidation StatusAdvantagesDisadvantages
This compound (T2CA) Small MoleculePotential for Proline Metabolism DisordersInvestigationalDirect interactor with key metabolic enzymes.Lacks clinical validation; endogenous levels in humans are not well-characterized.
Proline Amino AcidHyperprolinemia, Neurological DisordersClinically ValidatedWell-established reference ranges; routinely measured.[9][14][15]Lacks specificity for the type of hyperprolinemia without P5C measurement.
Pyrroline-5-Carboxylate (P5C) & Adducts Small MoleculeHyperprolinemia Type IIClinically ValidatedSpecific for Hyperprolinemia Type II.[10][11]Requires specialized analytical methods for detection.[11]
α-Synuclein (misfolded) ProteinParkinson's DiseaseClinically ValidatedHigh specificity and sensitivity for PD diagnosis.[1][12]Requires CSF sample (invasive); less accessible than blood-based markers.

Experimental Protocols: A Guide to Quantification

The robust validation of any biomarker hinges on the accuracy and precision of its quantification. Here, we provide detailed, step-by-step methodologies for the analysis of T2CA, proline, and P5C in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for small molecule quantification in complex biological matrices.

Sample Preparation: The Foundation of Reliable Data

The goal of sample preparation is to extract the analytes of interest while removing interfering substances like proteins and lipids.

Protocol for Plasma Sample Preparation:

  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Protein Precipitation: To a 100 µL plasma sample, add 400 µL of ice-cold methanol containing a suitable internal standard (e.g., ¹³C₅,¹⁵N-Proline for proline; custom synthesis for T2CA and P5C stable isotopes is recommended).

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Dry Down: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

  • Filter: Filter the reconstituted sample through a 0.22 µm syringe filter or a filter plate before injection into the LC-MS/MS system.

LC-MS/MS Analysis: The Power of Separation and Detection

This protocol provides a general framework for the analysis of T2CA, proline, and P5C. Method optimization is crucial for achieving the desired sensitivity and selectivity.

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point. For polar analytes, a HILIC (Hydrophilic Interaction Liquid Chromatography) column may provide better retention.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each analyte and its internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound (T2CA)134.0To be determined empirically
Proline116.170.1
Pyrroline-5-carboxylate (P5C)114.1To be determined empirically
¹³C₅,¹⁵N-Proline (Internal Standard)121.174.1
Method Validation and Quality Control: Ensuring Data Integrity

A rigorous validation process is essential before implementing any bioanalytical method in a clinical or research setting.

Key Validation Parameters:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A minimum of five standards should be used to construct the calibration curve, with a correlation coefficient (r²) of >0.99.

  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range. Accuracy should be within ±15% of the nominal value, and precision (coefficient of variation, CV) should be ≤15%.

  • Limit of Quantification (LoQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Quality Control in Routine Analysis:

  • System Suitability: Injecting a standard solution before each analytical run to ensure the LC-MS/MS system is performing optimally.

  • Calibration Curve: A fresh calibration curve should be included in each analytical run.

  • QC Samples: At least two levels of QC samples should be run in duplicate at the beginning and end of each batch of samples.

Visualizing the Pathways and Processes

To better understand the context of T2CA as a potential biomarker, the following diagrams illustrate the proline metabolism pathway and a typical bioanalytical workflow.

Proline_Metabolism cluster_synthesis Proline Synthesis cluster_catabolism Proline Catabolism Glutamate Glutamate P5CS P5C Synthase Glutamate->P5CS P5C Pyrroline-5-Carboxylate P5CS->P5C PYCR P5C Reductase P5C->PYCR Proline Proline PYCR->Proline Proline_cat Proline PRODH Proline Dehydrogenase Proline_cat->PRODH P5C_cat Pyrroline-5-Carboxylate PRODH->P5C_cat P5CDH P5C Dehydrogenase P5C_cat->P5CDH Glutamate_cat Glutamate P5CDH->Glutamate_cat T2CA This compound T2CA->PRODH Mechanism-based inactivation

Caption: Proline Metabolism and the Role of T2CA.

Bioanalytical_Workflow Sample_Collection Plasma Sample Collection Sample_Prep Protein Precipitation & Extraction Sample_Collection->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Bioanalytical Workflow for Biomarker Quantification.

Conclusion and Future Perspectives

This compound presents an intriguing, yet unproven, candidate as a biomarker for disorders of proline metabolism. Its direct and potent interaction with proline dehydrogenase provides a strong biochemical rationale for its investigation. However, a significant amount of research is required to elevate T2CA from a molecule of interest to a clinically validated biomarker.

Future research should focus on:

  • Characterizing Endogenous Levels: Establishing the normal physiological range of T2CA in human populations and in various disease cohorts.

  • Clinical Correlation Studies: Investigating the correlation between T2CA levels and disease severity, progression, and response to therapy in patients with hyperprolinemia and other neurological disorders.

  • Head-to-Head Comparisons: Directly comparing the diagnostic and prognostic utility of T2CA with established biomarkers like proline, P5C, and α-synuclein in well-defined patient populations.

For researchers in drug development, T2CA's role as a PRODH inactivator may also present opportunities for therapeutic intervention in diseases where downregulating proline catabolism is desirable, such as certain cancers.

References

A Comparative Guide to the Synthesis of Thiazolidine-2-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Thiazolidine-2-carboxylic Acid

This compound and its derivatives are a cornerstone in medicinal chemistry and drug development. This versatile heterocyclic scaffold is a key structural component in a wide array of pharmacologically active molecules, including anti-inflammatory and anti-diabetic drugs.[1] Its structural similarity to proline allows it to act as a proline mimic, influencing peptide and protein structures. Furthermore, it serves as a valuable building block in the synthesis of more complex molecules and finds applications as a flavor enhancer and preservative in the food industry.[1] The efficacy and purity of the final therapeutic agent are intrinsically linked to the synthetic route employed to produce the thiazolidine core. This guide provides a comparative analysis of the prevalent synthetic methodologies for this compound, offering field-proven insights into the causality behind experimental choices to aid researchers in selecting the optimal route for their specific applications.

The Predominant Synthetic Route: Condensation of L-Cysteine and Formaldehyde

The most established and widely utilized method for the synthesis of this compound is the condensation reaction between the amino acid L-cysteine and formaldehyde.[2] This reaction is attractive due to the ready availability and low cost of the starting materials. The reaction proceeds via a nucleophilic attack of the thiol group of L-cysteine on the carbonyl carbon of formaldehyde, followed by an intramolecular cyclization through the formation of a Schiff base intermediate, which then cyclizes to the stable thiazolidine ring.

Reaction Mechanism: A Step-by-Step Look

The formation of the thiazolidine ring from L-cysteine and an aldehyde is a well-studied process. The generally accepted mechanism involves the following key steps:

  • Hemithioacetal Formation: The sulfur atom of the cysteine thiol group, being a strong nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This initial attack forms an unstable hemithioacetal intermediate.

  • Schiff Base (Imine) Formation: The amino group of the cysteine then condenses with the carbonyl group, eliminating a molecule of water to form a Schiff base or imine intermediate.

  • Intramolecular Cyclization: The lone pair of electrons on the sulfur atom then attacks the imine carbon in an intramolecular fashion, leading to the formation of the five-membered thiazolidine ring.

Reaction Mechanism L-Cysteine L-Cysteine Hemithioacetal Hemithioacetal L-Cysteine->Hemithioacetal + Formaldehyde Formaldehyde Formaldehyde Schiff_Base Schiff Base (Imine Intermediate) Hemithioacetal->Schiff_Base - H2O Thiazolidine This compound Schiff_Base->Thiazolidine Intramolecular Cyclization

Caption: General mechanism of this compound synthesis.

Comparative Analysis of Synthetic Protocols

The seemingly straightforward condensation of L-cysteine and formaldehyde can be influenced by several experimental parameters, leading to variations in yield, purity, and reaction time. Below is a comparative summary of different protocols reported in the literature.

Protocol Starting Materials Solvent Catalyst/Base Temperature (°C) Time (h) Yield (%) Key Observations & Remarks Reference
Protocol A L-cysteine, Formaldehyde solutionWater/Ethanol (1:1 v/v)PyridineRoom Temp.860.7 - 85Yield is sensitive to the ratio of reactants and solvent. Pyridine acts as a base to facilitate the reaction.[3][3]
Protocol B L-cysteine, Formaldehyde solutionWaterSodium Carbonate20480.2A "greener" alternative to pyridine, reducing toxic waste. Suitable for industrial-scale production.[4][4]
Protocol C L-cysteine HCl, Aromatic AldehydesWater/EthanolSodium AcetateRoom Temp.2481 - 93General procedure for synthesizing 2-substituted derivatives. Longer reaction times are often required for less reactive aromatic aldehydes.[5][5]
Protocol D L-cysteine, Aromatic AldehydesEthanol/Water (3:1)NoneRoom Temp.1090 - 95High yields reported for substituted derivatives without an explicit catalyst, suggesting the reaction can proceed efficiently under these conditions.[2][2]

Expert Insights:

The choice of solvent and base plays a crucial role in the efficiency of the reaction. Aqueous ethanol mixtures are commonly employed to ensure the solubility of both the polar L-cysteine and the less polar aldehydes.[2][6] The use of a base like pyridine or sodium carbonate can accelerate the reaction by deprotonating the carboxylic acid and thiol groups of cysteine, thereby increasing their nucleophilicity. The "green chemistry" approach using sodium carbonate is particularly noteworthy as it avoids the use of the more toxic and volatile pyridine.[4] For the synthesis of 2-substituted thiazolidine-4-carboxylic acids, the reactivity of the aldehyde is a key factor; electron-withdrawing groups on the aromatic ring can increase the electrophilicity of the carbonyl carbon and facilitate the reaction.

Experimental Protocols: A Step-by-Step Guide

To provide a practical framework, detailed experimental protocols for two common synthetic routes are outlined below.

Protocol 1: Pyridine-Catalyzed Synthesis in Aqueous Ethanol

This protocol is a classic and widely cited method for the laboratory-scale synthesis of this compound.

Materials:

  • L-cysteine hydrochloride (1 eq)

  • Formaldehyde solution (37-40%, 1.2-1.4 eq)

  • Pyridine (1.1 eq)

  • Water

  • Ethanol

Procedure:

  • Dissolve L-cysteine hydrochloride in water in a round-bottom flask with stirring until the solution is clear.

  • Add the formaldehyde solution to the flask and continue stirring at room temperature for 8 hours.

  • Slowly add pyridine to the reaction mixture with continuous stirring. A white precipitate should form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the white solid by vacuum filtration and wash it with a cold 1:1 mixture of water and ethanol.

  • Recrystallize the crude product from a water/ethanol mixture to obtain pure, needle-like crystals of this compound.

  • Dry the product under vacuum.

Protocol_1_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Dissolve Dissolve L-Cysteine HCl in Water Add_Formaldehyde Add Formaldehyde Dissolve->Add_Formaldehyde Stir Stir at RT for 8h Add_Formaldehyde->Stir Add_Pyridine Add Pyridine Stir->Add_Pyridine Cool Cool in Ice Bath Add_Pyridine->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with H2O/EtOH Filter->Wash Recrystallize Recrystallize Wash->Recrystallize Dry Dry under Vacuum Recrystallize->Dry

Caption: Workflow for pyridine-catalyzed synthesis.

Protocol 2: Green Synthesis using Sodium Carbonate

This protocol offers a more environmentally friendly approach, replacing pyridine with sodium carbonate.

Materials:

  • L-cysteine (1 eq)

  • Formaldehyde solution (40%, ~1 eq)

  • Sodium Carbonate

  • Purified Water

Procedure:

  • Add L-cysteine to purified water in a reaction vessel and stir for 30 minutes at 20°C.

  • Add the formaldehyde solution and sodium carbonate to the mixture.

  • Continue stirring at 20°C for 4 hours.

  • After the reaction is complete, collect the precipitated product by filtration.

  • Wash the filter cake with water.

  • Dry the product to obtain L-thiazolidine-4-carboxylic acid.

Protocol_2_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up Mix_Cysteine_Water Mix L-Cysteine and Water Add_Reagents Add Formaldehyde and Sodium Carbonate Mix_Cysteine_Water->Add_Reagents Stir Stir at 20°C for 4h Add_Reagents->Stir Filter Filtration Stir->Filter Wash Wash with Water Filter->Wash Dry Dry Product Wash->Dry

Caption: Workflow for the green synthesis protocol.

Alternative Synthetic Routes: A Brief Overview

While the condensation of L-cysteine and aldehydes is the dominant method, a few alternative approaches have been explored, primarily for the synthesis of specific derivatives.

  • Enzymatic Synthesis: An interesting, though less common, route involves the use of enzymes from microorganisms. This method can produce 2-substituted-thiazolidine-4-carboxylic acids from 2-amino-2-thiazoline-4-carboxylic acid and a carbonyl compound in an aqueous solution.[7] This enzymatic approach offers the potential for high stereoselectivity and environmentally benign reaction conditions.

  • Multi-component Reactions: For the synthesis of more complex thiazolidine derivatives, multi-component reactions (MCRs) offer an efficient strategy. These reactions combine three or more starting materials in a one-pot synthesis, often leading to high atom economy and reduced workup steps.

Conclusion and Future Perspectives

The synthesis of this compound via the condensation of L-cysteine and formaldehyde remains the most practical and economically viable method for both laboratory and industrial scales. The choice between different protocols will depend on the specific requirements of the researcher, including scale, desired purity, and environmental considerations. The "green" synthesis using sodium carbonate presents a significant improvement over traditional methods employing pyridine, aligning with the growing demand for sustainable chemical processes.

Future research in this area will likely focus on the development of even more efficient and selective catalytic systems, potentially including biocatalysis, to further enhance the sustainability and cost-effectiveness of this compound synthesis. The exploration of novel multi-component reactions will also continue to expand the diversity of accessible thiazolidine derivatives for drug discovery and development.

References

The Ascendant Role of Thiazolidine-2-carboxylic Acid Derivatives in Combating Drug-Resistant Microbes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In an era where antimicrobial resistance poses a grave threat to global health, the scientific community is in a perpetual quest for novel therapeutic agents. Among the promising candidates, derivatives of the thiazolidine-2-carboxylic acid scaffold have emerged as a focal point of research, demonstrating significant efficacy against a spectrum of drug-resistant microbes. This guide offers an in-depth, objective comparison of the performance of these derivatives against alternative antimicrobial agents, substantiated by experimental data and a thorough exploration of their underlying mechanisms.

Introduction: The Imperative for New Antimicrobials

The relentless evolution of microorganisms has rendered many conventional antibiotics obsolete, creating an urgent need for innovative treatment strategies. Drug-resistant pathogens, such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), are responsible for a substantial number of life-threatening infections in both hospital and community settings. The thiazolidine ring, a versatile heterocyclic structure, has long been recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] This guide specifically delves into derivatives of this compound, exploring their potential to address the challenge of antimicrobial resistance.

Mechanism of Action: A Multi-pronged Attack on Bacterial Defenses

The efficacy of this compound derivatives stems from their ability to target multiple, crucial bacterial pathways, thereby circumventing common resistance mechanisms.

Inhibition of Essential Bacterial Enzymes

A primary mode of action for many thiazolidine derivatives is the inhibition of key bacterial enzymes that are absent in eukaryotes, offering a high degree of selectivity.

  • DNA Gyrase and Topoisomerase IV: These enzymes are vital for bacterial DNA replication, transcription, and repair.[3] Several thiazolidine-based compounds have been shown to inhibit these topoisomerases, leading to a breakdown in DNA integrity and ultimately, bacterial cell death.[3] This dual-targeting capability is particularly advantageous as it can reduce the frequency of resistance development.[3]

  • MurB Enzyme: This enzyme is a critical component in the biosynthesis of peptidoglycan, the primary structural element of the bacterial cell wall.[4][5] Inhibition of MurB disrupts cell wall formation, rendering the bacteria susceptible to osmotic lysis. The 4-thiazolidinone pharmacophore, structurally related to the this compound core, has been extensively studied for its MurB inhibitory effects.[4]

Overcoming Efflux Pump-Mediated Resistance

A significant challenge in antimicrobial therapy is the active efflux of drugs from the bacterial cell by membrane-bound proteins known as efflux pumps. This mechanism effectively reduces the intracellular concentration of the antibiotic, rendering it ineffective. Thiazole derivatives have demonstrated the potential to act as efflux pump inhibitors (EPIs).[6][7] By blocking these pumps, this compound derivatives can restore the efficacy of conventional antibiotics that are otherwise expelled by the resistant bacteria, a promising synergistic approach.[8][9][10]

Mechanism of Action cluster_0 This compound Derivative cluster_1 Bacterial Cell cluster_2 Cell Wall Synthesis cluster_3 DNA Replication cluster_4 Outcome T2CA Thiazolidine-2-carboxylic Acid Derivative DNA_Gyrase DNA Gyrase/ Topoisomerase IV T2CA->DNA_Gyrase Inhibition MurB MurB Enzyme T2CA->MurB Inhibition Efflux_Pump Efflux Pump T2CA->Efflux_Pump Inhibition DNA_Rep DNA Replication & Repair DNA_Gyrase->DNA_Rep Peptidoglycan Peptidoglycan Synthesis MurB->Peptidoglycan Antibiotic_Potentiation Potentiation of Conventional Antibiotics Efflux_Pump->Antibiotic_Potentiation Inhibition leads to Cell_Death Bacterial Cell Death Peptidoglycan->Cell_Death Disruption leads to DNA_Rep->Cell_Death Disruption leads to

Caption: Proposed mechanisms of action for this compound derivatives.

Comparative Efficacy: In Vitro and In Vivo Evidence

The antimicrobial potential of this compound derivatives has been substantiated through numerous in vitro and in vivo studies. This section presents a comparative analysis of their efficacy against drug-resistant microbes.

In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters for evaluating the antimicrobial potency of a compound. The tables below summarize the in vitro activity of various thiazolidine derivatives against a panel of drug-resistant bacteria.

Table 1: In Vitro Activity of Thiazolidine Derivatives against Gram-Positive Bacteria

Compound IDBacterial StrainMIC (µg/mL)MBC (µg/mL)Reference Compound (MIC µg/mL)Reference
TD-H2-A MRSA (USA300)0.06 - 100-Vancomycin (varies)[11]
Compound 5 MRSA0.008 - 0.060.0016 - 0.48Ampicillin (varies)[12]
Derivatives 1a, 2a, 2b Multidrug-resistant S. aureus1 - 32--[1]
Compound 10 S. aureus4.2 x 10⁻² µM/ml--[4]

Table 2: In Vitro Activity of Thiazolidine Derivatives against Gram-Negative Bacteria

Compound IDBacterial StrainMIC (µg/mL)MBC (µg/mL)Reference Compound (MIC µg/mL)Reference
Compound 5 P. aeruginosa0.008 - 0.060.0016 - 0.48Ampicillin (varies)[12]
Compound 15 K. pneumoniae2.60 x 10⁻² µM/ml--[4]
Various Derivatives E. coli, P. aeruginosaWeak to moderate activity-Imipenem, Sulfamethoxazole/Trimethoprim[12][13][14]

Note: Direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions.

In Vivo Efficacy

Translating in vitro activity to in vivo efficacy is a critical step in drug development. Animal models of infection provide valuable insights into the therapeutic potential of new compounds. For instance, in a mouse model of a localized MRSA infection, a novel oxazolidinone (a related heterocyclic compound) demonstrated superior efficacy compared to linezolid, a clinically used antibiotic.[2] While more in vivo studies are needed specifically for this compound derivatives, these findings in structurally similar compounds are highly encouraging.

Structure-Activity Relationship (SAR) and Drug-Likeness

The antimicrobial activity of thiazolidine derivatives is intricately linked to their chemical structure. Quantitative Structure-Activity Relationship (QSAR) studies have indicated that topological parameters and lipophilicity (log P) are key determinants of their efficacy.[13]

  • Substituents on the Thiazolidine Ring: The nature and position of substituents on the thiazolidine ring significantly influence the biological activity. For instance, the presence of electron-withdrawing groups can enhance activity against certain bacterial strains.[4]

  • Lipophilicity: A balanced lipophilicity is crucial for cell membrane penetration. QSAR models have shown a correlation between the octanol-water partition coefficient (log P) and antimicrobial activity.[13]

Structure-Activity Relationship cluster_0 Key Structural Features cluster_1 Impact on Antimicrobial Activity Core Thiazolidine-2-carboxylic Acid Core R_group Substituents (R groups) Core->R_group Lipophilicity Lipophilicity (log P) Core->Lipophilicity Topological_Params Topological Parameters Core->Topological_Params Efficacy Enhanced Efficacy R_group->Efficacy Selectivity Improved Selectivity R_group->Selectivity Penetration Cellular Penetration Lipophilicity->Penetration Topological_Params->Efficacy Penetration->Efficacy

Caption: Key factors influencing the structure-activity relationship of this compound derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed methodologies for key in vitro assays.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compounds (this compound derivatives)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., MRSA, VRE)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in CAMHB across the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Determination of Minimum Bactericidal Concentration (MBC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

  • Following the MIC determination, take an aliquot from the wells showing no visible growth (at and above the MIC).

  • Subculturing: Spread the aliquot onto a drug-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the agar plate).

Cytotoxicity Assay (MTT Assay)

This assay is crucial to assess the toxicity of the compounds against mammalian cells, ensuring their selective action against microbes.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Conclusion and Future Perspectives

This compound derivatives represent a highly promising class of antimicrobial agents with the potential to combat drug-resistant pathogens. Their multi-targeted mechanism of action, coupled with encouraging in vitro and in vivo efficacy, positions them as strong candidates for further drug development. Future research should focus on optimizing the lead compounds to enhance their pharmacokinetic and pharmacodynamic properties, conducting extensive in vivo studies against a broader range of resistant strains, and elucidating their precise molecular interactions with their bacterial targets. The continued exploration of this versatile chemical scaffold holds significant promise for replenishing our dwindling arsenal of effective antibiotics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Thiazolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of Thiazolidine-2-carboxylic acid. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their safe and environmentally conscious disposal. This document is structured to provide a deep, procedural understanding of waste management for this specific chemical, grounded in established safety protocols and regulatory principles.

Hazard Assessment: Understanding the "Why" Behind the Procedure

This compound and its derivatives are not benign. A thorough understanding of their associated hazards is the foundation of safe handling and disposal. The primary risks associated with this compound are mandated by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

According to safety data sheets (SDS), this compound is classified as hazardous.[1][2][3][4] It is harmful if swallowed, inhaled, or comes into contact with skin, and it is a known irritant to the skin, eyes, and respiratory system.[3][4][5][6] The causality is clear: these classifications necessitate that the compound and any materials contaminated with it be treated as regulated hazardous waste. Evaporation is never an acceptable disposal method.[7]

Table 1: GHS Hazard Profile for this compound

Hazard Class GHS Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[4][6]
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin[4][6]
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled[4][6]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[4][5][6]
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation[4][5][6]

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[4][5][6] |

Furthermore, upon combustion, this compound can release toxic and irritating gases, including oxides of nitrogen, carbon, and sulfur.[4][5] The generation of sulfur oxides (SOx) is of particular environmental concern, contributing to acid rain. This property underscores the imperative to avoid incineration except in a specialized, permitted hazardous waste facility equipped with scrubbers.

Core Disposal Principle: Professional Hazardous Waste Management

The universally mandated and safest method for the disposal of this compound is through a licensed and approved hazardous waste disposal plant.[1][3][5][8] Under the Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a chemical is a hazardous waste lies with the generator—the laboratory that created it.[9] Given its GHS classifications, this compound waste falls under this purview.

In-lab chemical treatment, such as neutralization, is not recommended. The reaction of this carboxylic acid with a base can be exothermic, and without a validated protocol, it could create additional hazards. Therefore, all waste streams containing this chemical must be collected, properly labeled, and transferred to a professional disposal service.

Operational Workflow for Waste Management and Disposal

The following procedural steps provide a self-validating system for safely managing this compound waste from the point of generation to its final transfer for disposal.

Experimental Protocol 1: Waste Collection and Storage
  • Don Personal Protective Equipment (PPE): Before handling the chemical or its waste, always wear appropriate PPE. This includes a lab coat, safety goggles with side shields or a face shield, and chemical-resistant gloves (e.g., nitrile).[3][5][10] If handling powders outside of a fume hood, a NIOSH-approved respirator is required.[3]

  • Segregate the Waste Stream: Proper segregation is critical to prevent dangerous reactions in the waste container.[11]

    • Solid Waste: Collect unadulterated this compound powder, along with any contaminated items like weigh boats, gloves, and paper towels, in a dedicated solid waste container.

    • Aqueous Solutions: If the compound is in an aqueous solution, it must be collected in a separate, compatible liquid waste container.

    • Incompatible Wastes: Crucially, keep this acidic waste stream separate from bases, cyanides, sulfides, and strong oxidizing agents.[4][11]

  • Select a Compatible Container: Use only containers made of materials compatible with the waste. For solid waste, a high-density polyethylene (HDPE) pail with a secure lid is appropriate. For liquid waste, use an HDPE or glass bottle with a screw cap. Ensure the container is in good condition with no leaks or cracks.[7][12]

  • Label the Container Immediately: As soon as the first drop of waste is added, the container must be labeled.[7] Use a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) office. The label must clearly state:

    • The words "Hazardous Waste."[12]

    • The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[11]

    • The approximate concentration and composition of the waste.

    • The date accumulation started.

    • The specific hazards (e.g., "Irritant," "Harmful").

  • Store the Waste Container Securely:

    • Keep the waste container tightly closed at all times, except when adding waste.[5][7]

    • Store the container in a designated, well-ventilated satellite accumulation area within the lab.

    • Ensure secondary containment (e.g., a larger plastic tub) is used to capture any potential leaks.[7]

  • Arrange for Professional Disposal: Once the container is full or you have finished the project, contact your institution's EHS department to schedule a pickup. Do not exceed the 55-gallon accumulation limit for hazardous waste.[7]

Experimental Protocol 2: Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before they can be disposed of as regular trash or recycled.[11][13]

  • Select a Rinsing Solvent: Use a solvent capable of removing the chemical residue. For this compound, water or a 50/50 mixture of water and a water-miscible solvent like ethanol is effective.

  • Perform a Triple Rinse:

    • Add a small amount of the chosen solvent to the empty container, ensuring it contacts all interior surfaces.

    • Securely cap the container and shake it for at least 30 seconds.

    • Empty the rinsate into your hazardous aqueous waste container for this compound.

    • Repeat this process two more times for a total of three rinses.[12][13]

  • Prepare the Container for Disposal:

    • Allow the container to air-dry completely in a fume hood.

    • Completely deface or remove the original chemical label.[7][13]

    • Dispose of the clean, dry, and unlabeled container in the appropriate laboratory glass or plastic waste stream.

Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste generated from work involving this compound.

G cluster_generation Waste Generation Point cluster_characterization Waste Characterization cluster_streams Segregated Waste Streams cluster_actions Action Required cluster_final Final Disposal Pathway A Waste Generated (this compound) B Identify Waste Type A->B C Pure Chemical / Contaminated Solids B->C Solid D Contaminated Sharps B->D Sharps E Empty Container B->E Container F Aqueous Solution B->F Liquid G Place in Labeled Solid Hazardous Waste Container C->G H Place in Sharps Container for Hazardous Waste D->H I Protocol 2: Triple Rinse with Suitable Solvent E->I L Place in Labeled Aqueous Hazardous Waste Container F->L M Store in Satellite Accumulation Area G->M H->M J Collect Rinsate in Aqueous Hazardous Waste Container I->J K Dispose of Clean Container in Lab Trash/Recycling I->K J->L L->M N Arrange Pickup by Licensed Waste Disposal Service M->N

Caption: Disposal workflow for this compound waste.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Thiazolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of Thiazolidine-2-carboxylic acid. As researchers, scientists, and drug development professionals, our work's integrity is intrinsically linked to our safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound. My aim is to provide you with a deep, causal understanding of the necessary precautions, moving beyond a simple checklist to a self-validating system of safety protocols.

Understanding the Risks: A Proactive Approach to Safety

This compound and its derivatives are valuable building blocks in pharmaceutical and agrochemical development.[1][2] However, their utility comes with inherent hazards that demand our respect and diligence. According to safety data sheets, this compound is classified as harmful if swallowed, in contact with skin, or inhaled.[3][4] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4][5]

Our primary objective is to prevent exposure through a multi-layered defense strategy, with Personal Protective Equipment (PPE) as the last and most crucial barrier between you and the chemical.

The Core of Protection: Selecting and Using Your PPE

The selection of PPE is not a one-size-fits-all approach. It's a risk-based decision process that considers the nature of the work, the potential for exposure, and the specific properties of this compound.

Hand Protection: Your First Line of Defense

Causality: Direct skin contact is a primary route of exposure that can lead to irritation and absorption of the chemical.[3] Therefore, selecting the right gloves is paramount.

Protocol:

  • Material Selection: Always opt for compatible, chemical-resistant gloves.[6] While specific breakthrough times for this compound are not always readily available, nitrile gloves are a common and effective choice for handling many laboratory chemicals in powder form. For prolonged or high-exposure scenarios, consider thicker gloves or double-gloving.

  • Inspection: Before each use, visually inspect your gloves for any signs of degradation, punctures, or tears.

  • Donning and Doffing: Don gloves carefully, ensuring they cover the cuff of your lab coat. When removing gloves, do so without touching the outside of the glove with your bare skin to prevent cross-contamination.

  • Disposal: Dispose of used gloves in a designated hazardous waste container.[3][4][7] Never reuse disposable gloves.

Eye and Face Protection: Shielding Your Most Sensitive Organs

Causality: this compound can cause serious eye irritation.[3][5] Given its crystalline powder form, the risk of airborne particles makes robust eye protection non-negotiable.

Protocol:

  • Minimum Requirement: At a minimum, wear chemical splash-resistant safety glasses with side shields.[8]

  • Enhanced Protection: For tasks with a higher risk of dust generation, such as weighing or transferring large quantities, upgrade to tight-sealing safety goggles.[9]

  • Full Face Protection: In situations with a significant risk of splashes or dust clouds, a face shield worn over safety goggles provides an additional layer of protection for the entire face.[8]

Body Protection: The Unseen Shield

Causality: To prevent skin contact from spills or dust, appropriate body protection is essential.[9]

Protocol:

  • Lab Coat: A clean, buttoned lab coat made of a suitable material should be worn at all times in the laboratory.

  • Protective Clothing: For larger scale operations, consider additional protective clothing, such as aprons or coveralls, to minimize the risk of contamination.[6][9]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.

Respiratory Protection: Guarding Your Airways

Causality: Inhalation of this compound dust can cause respiratory irritation.[3][5] Engineering controls, such as fume hoods or ventilated enclosures, are the primary means of controlling airborne contaminants. When these are not sufficient, respiratory protection is required.

Protocol:

  • Risk Assessment: The need for respiratory protection should be determined by a thorough risk assessment of your specific procedure.

  • Respirator Selection: If required, a NIOSH/MSHA-approved respirator should be used.[9] For powdered solids like this compound, a dust mask of type N95 (US) or equivalent is often recommended.

  • Fit Testing: A proper fit is crucial for a respirator to be effective. Ensure you have been properly fit-tested for the model you are using.

  • Maintenance: Inspect your respirator before each use and store it in a clean, dry place away from contaminants.

Operational Plan: A Step-by-Step Guide to Safe Handling

Your safety is not just about the PPE you wear; it's about the procedures you follow.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Ventilated Area prep_ppe->prep_workspace Next handle_weigh Weigh Solid Carefully prep_workspace->handle_weigh Proceed handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer Next cleanup_decontaminate Decontaminate Workspace handle_transfer->cleanup_decontaminate After Use cleanup_doff Doff PPE Correctly cleanup_decontaminate->cleanup_doff Next cleanup_dispose Dispose of Waste cleanup_doff->cleanup_dispose Next cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash Final Step

Caption: A stepwise workflow for the safe handling of this compound.

Pre-Operational Checklist
  • Know Your Chemical: Review the Safety Data Sheet (SDS) for this compound before starting any new procedure.[1][3][4][6][7][9][10]

  • Engineering Controls: Ensure you are working in a well-ventilated area, preferably a chemical fume hood, especially when handling the solid form.[5][7][8]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and in good working order.[7]

  • Gather Your PPE: Assemble all necessary PPE as outlined in the previous section.

During Operation
  • Minimize Dust: Handle the solid material carefully to avoid generating dust.

  • Avoid Contact: Do not allow the chemical to come into contact with your skin, eyes, or clothing.[9]

  • No Eating or Drinking: Do not eat, drink, or smoke in the laboratory.[3][9]

  • Labeling: Ensure all containers are clearly and accurately labeled.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of laboratory safety and environmental responsibility.

Waste Segregation
  • Solid Waste: Dispose of contaminated solid waste, including used gloves, weigh boats, and paper towels, in a clearly labeled hazardous waste container.

  • Chemical Waste: Unused or waste this compound should be disposed of as hazardous chemical waste.[3][4][7]

  • Empty Containers: "Empty" containers may still contain hazardous residues. Triple rinse with a suitable solvent and dispose of the rinsate as hazardous waste. Dispose of the container in accordance with your institution's policies.

Disposal Procedure
  • Follow Regulations: All waste must be disposed of in accordance with local, state, and federal regulations.[4]

  • Approved Facility: Ensure that the waste is collected by a licensed hazardous waste disposal company for transport to an approved disposal plant.[3][4][7]

Emergency Procedures: Being Prepared

In the event of an exposure, immediate and appropriate action is crucial.

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][5]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[3][5]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5]

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a matter of following rules; it's about cultivating a deep-seated culture of safety. By understanding the "why" behind each precaution, we empower ourselves to work more safely and effectively. This guide is a living document; always refer to the most current SDS for your specific product and your institution's safety protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiazolidine-2-carboxylic acid
Reactant of Route 2
Thiazolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.